GSK620
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-N-cyclopropyl-3-N-methyl-2-oxopyridine-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZCUOVXHPAQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: GSK620 Target Engagement in Primary Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the mechanism, target engagement, and cellular activity of GSK620, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family.
Introduction to this compound
This compound is a potent, orally bioavailable chemical probe designed to selectively inhibit the second bromodomain (BD2) of the BET family of epigenetic reader proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial regulators of gene transcription, binding to acetylated lysine residues on histones and other proteins to recruit transcriptional machinery.[1][3]
Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound's selectivity for BD2 allows for the dissection of the distinct biological functions of these domains.[1] While BD1 is considered essential for anchoring BET proteins to chromatin, BD2 is implicated in the recruitment of transcriptional regulators and is crucial for the rapid induction of gene expression in response to stimuli, such as inflammation.[1][4] this compound's development was driven by the hypothesis that selective BD2 inhibition could separate the anti-inflammatory efficacy of BET inhibition from the toxicity observed with pan-BET inhibitors.[5] This makes it a valuable tool for studying immuno-inflammatory diseases.[1]
Mechanism of Action and Signaling Pathway
BET proteins act as epigenetic "readers," recognizing acetylated histones on chromatin.[3] This binding facilitates the recruitment of transcriptional complexes, including the positive transcription elongation factor b (P-TEFb), which promotes the expression of target genes.[6] In inflammatory contexts, stimuli like Lipopolysaccharide (LPS) activate signaling cascades (e.g., via NF-κB) that lead to the expression of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[6][7][8]
This compound exerts its effect by competitively binding to the BD2 pocket of BET proteins, preventing their interaction with acetylated proteins. This selectively disrupts the downstream signaling required for the expression of a subset of genes, particularly those induced during an inflammatory response, without broadly displacing the BET protein from chromatin.[4] This leads to a potent anti-inflammatory phenotype, as demonstrated by the reduction of MCP-1 in primary human cells.[5][7]
Quantitative Target Engagement Data
This compound demonstrates high selectivity for the BD2 domains of BET proteins over the BD1 domains. Its cellular target engagement has been confirmed in primary human cells by measuring the inhibition of LPS-induced cytokine production.[5][7]
Table 1: In Vitro Biochemical Potency of this compound Against BET Bromodomains
| Target Protein | Domain | Assay Type | Potency (IC50) | Reference |
|---|---|---|---|---|
| BRD2 | BD1 | TR-FRET | >15,000 nM | [9] |
| BD2 | TR-FRET | 285 nM / 316.2 nM | [9][10] | |
| BRD3 | BD1 | TR-FRET | >15,000 nM | [9] |
| BD2 | TR-FRET | 79.4 nM | [9] | |
| BRD4 | BD1 | TR-FRET | >15,000 nM | [9] |
| BD2 | TR-FRET | 79.4 nM | [9] | |
| BRDT | BD1 | TR-FRET | >15,000 nM | [9] |
| | BD2 | TR-FRET | 199.5 nM |[9] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer
Table 2: Cellular Target Engagement of this compound in Primary Cells
| Cell Type | Assay Description | Measured Endpoint | Potency (IC50) | Reference |
|---|
| Human Whole Blood | LPS-induced cytokine production | MCP-1 (CCL2) levels | 794.3 nM |[9] |
Experimental Protocols
The primary method to confirm this compound target engagement in a physiologically relevant setting is the lipopolysaccharide (LPS) stimulation assay in human whole blood.[7] This assay measures the compound's ability to suppress the production of key inflammatory mediators.
Protocol: LPS-Stimulated MCP-1 Production in Human Whole Blood
This protocol details the steps to assess the anti-inflammatory activity of this compound by measuring its effect on Monocyte Chemoattractant Protein-1 (MCP-1) secretion.[7]
1. Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in DMSO to create a range of concentrations that are 140 times the required final assay concentrations.[7]
2. Assay Procedure:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to wells of a 96-well tissue culture plate.[7]
-
Collect fresh human whole blood into tubes containing sodium heparin anticoagulant (final concentration of 1 unit/mL).[7]
-
Add 130 µL of the heparinized human whole blood to each well.[7]
-
Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.[7]
-
Prepare a 2.8 µg/mL solution of LPS in complete RPMI 1640 medium. Add 10 µL of this solution to each well for a final LPS concentration of 200 ng/mL.[7] The total volume in each well is now 140 µL.
-
Incubate the plate for an additional 24 hours at 37°C.[7]
3. Sample Processing and Analysis:
-
After incubation, add 140 µL of PBS to each well.[7]
-
Seal the plate and shake for 10 minutes to ensure thorough mixing.[7]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the blood cells.[7]
-
Carefully collect 100 µL of the supernatant (plasma) from each well.[7]
-
Assay the MCP-1 levels in the supernatant immediately using a suitable immunoassay method (e.g., ELISA, Meso Scale Discovery).[7][11]
4. Data Analysis:
-
Calculate the concentration-dependent inhibition of MCP-1 production by this compound relative to the vehicle control.
-
Plot the data and determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced MCP-1 response.[8]
Summary and Conclusion
This compound is a highly selective BD2 inhibitor that effectively demonstrates target engagement in primary human cells.[5][7] Its mechanism of action, centered on the modulation of inflammatory gene expression, is validated by its potent inhibition of LPS-induced MCP-1 production in human whole blood.[7][9] The quantitative data and detailed protocols provided herein serve as a comprehensive resource for researchers utilizing this compound to investigate the therapeutic potential of selective BET-BD2 inhibition in immuno-inflammatory and other disease models.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
GSK620: A Technical Guide to its Downstream Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream effects of GSK620 on gene expression. This compound is a potent and selective pan-BD2 inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. By specifically targeting the second bromodomain (BD2), this compound offers a nuanced approach to modulating gene expression, with a pronounced impact on inflammatory and immune-related pathways. This document provides a comprehensive overview of its mechanism of action, quantitative effects on gene expression, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Mechanism of Action: Selective Inhibition of BET-BD2
The BET family of proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails through their two tandem bromodomains, BD1 and BD2. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
This compound selectively inhibits the BD2 domain of BET proteins.[1] This selectivity is significant because research suggests that BD1 and BD2 domains have distinct functions. While BD1 is thought to be primarily involved in maintaining steady-state gene expression, BD2 appears to be more critical for the rapid induction of gene expression in response to inflammatory stimuli.[2] By targeting BD2, this compound can effectively suppress the expression of pro-inflammatory genes without broadly disrupting basal transcription, potentially leading to a more favorable therapeutic window with fewer side effects.
Data Presentation: Downstream Gene Expression Changes
Treatment with this compound has been shown to significantly alter the expression of genes involved in inflammatory responses. The following table summarizes the key quantitative data on the downregulation of specific pro-inflammatory genes in a preclinical model of imiquimod-induced psoriasis in mice.[1]
| Gene | Fold Change (vs. Vehicle) | Experimental Model | Treatment |
| IL-17A | Statistically Significant Decrease | Imiquimod-induced psoriasis mouse model | This compound |
| IL-17F | Statistically Significant Decrease | Imiquimod-induced psoriasis mouse model | This compound |
| IL-22 | Statistically Significant Decrease | Imiquimod-induced psoriasis mouse model | This compound |
| MCP-1 (CCL2) | Concentration-dependent reduction | LPS-stimulated human whole blood | This compound |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This assay is used to determine the binding affinity of this compound to BET bromodomains.
-
Principle: TR-FRET measures the proximity of two fluorophores. A terbium-labeled antibody (donor) binds to a GST-tagged BET bromodomain protein, and a fluorescently labeled acetylated histone peptide (acceptor) binds to the bromodomain. When in close proximity, excitation of the donor causes energy transfer to the acceptor, resulting in a FRET signal. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
-
Materials:
-
GST-tagged BET bromodomain proteins (BRD2, BRD3, BRD4; BD1 and BD2 domains separately)
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
This compound compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the BET bromodomain protein, the fluorescently labeled histone peptide, and the terbium-labeled anti-GST antibody to each well.
-
Add the this compound dilutions or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the ratio of acceptor to donor emission to determine the FRET signal.
-
Plot the FRET signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
BROMOscan® Ligand Binding Assay
This is a competition binding assay to assess the selectivity of this compound across a panel of bromodomains.
-
Principle: A test compound (this compound) is competed against an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.
-
Procedure:
-
A proprietary DNA-tagged bromodomain protein is incubated with the test compound (this compound) at various concentrations.
-
The mixture is added to a well containing an immobilized ligand that binds to the active site of the bromodomain.
-
After an incubation period to allow for binding competition, the wells are washed to remove unbound protein.
-
The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.
-
Binding is expressed as a percentage of the DMSO control, and Kd values are calculated from the dose-response curves.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This technique is used to identify the genomic regions where BET proteins are bound and to assess how this compound affects this binding.
-
Materials:
-
Cells of interest (e.g., human primary keratinocytes)
-
This compound
-
Formaldehyde for cross-linking
-
Lysis buffer, wash buffers, and elution buffer
-
Antibodies specific to BRD4
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
-
-
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Incubate the sheared chromatin with an antibody against BRD4 overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA library for next-generation sequencing.
-
Sequence the DNA and align the reads to a reference genome to identify BRD4 binding sites.
-
Compare the BRD4 binding profiles between this compound-treated and vehicle-treated cells to identify differential binding regions.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and processes related to this compound's function.
Caption: BET Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Gene Expression Analysis.
Caption: Logical Flow of this compound's Mechanism of Action.
References
GSK620: A Comprehensive Selectivity Profile Against Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the selectivity profile of GSK620, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document summarizes key quantitative data, outlines experimental methodologies for selectivity assessment, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2. While pan-BET inhibitors have shown therapeutic promise, their clinical utility can be limited by on-target toxicities. The development of domain-selective inhibitors like this compound, which preferentially targets BD2, offers a promising strategy to potentially separate therapeutic efficacy from adverse effects. This compound has demonstrated a potent anti-inflammatory phenotype, highlighting its potential in treating inflammatory and autoimmune diseases.
Quantitative Selectivity Profile of this compound
This compound exhibits remarkable selectivity for the second bromodomain (BD2) of the BET family proteins over the first bromodomain (BD1) and other non-BET bromodomains. This selectivity has been quantified using various biophysical and biochemical assays, including Time-Resolved Fluorescence Energy Transfer (TR-FRET) and BROMOscan® technology.
TR-FRET Binding Affinity Data
The inhibitory activity of this compound on the individual bromodomains of the BET family was determined using a TR-FRET assay. The results, presented as pIC50 values, demonstrate a clear preference for the BD2 domains.
| Target Bromodomain | pIC50 | IC50 (nM) |
| BRD2 (BD1) | 5.0 | 10,000 |
| BRD2 (BD2) | 6.6 | 251 |
| BRD3 (BD1) | 4.4 | >40,000 |
| BRD3 (BD2) | 7.0 | 100 |
| BRD4 (BD1) | 4.2 | >63,000 |
| BRD4 (BD2) | 7.3 | 50 |
| BRDT (BD1) | < 4.3 | >50,000 |
| BRDT (BD2) | 6.7 | 200 |
Table 1: this compound pIC50 values against BET family bromodomains determined by TR-FRET assay. Higher pIC50 values indicate greater potency.
BROMOscan® Dissociation Constants
The BROMOscan® platform, which measures compound binding to a large panel of bromodomains, was utilized to further characterize the selectivity of this compound. The dissociation constants (Kd) confirm the high selectivity for BET BD2 domains.
| Target Bromodomain | Kd (nM) |
| BRD2 (BD1) | 1621 |
| BRD2 (BD2) | 35 |
| BRD3 (BD1) | 2082 |
| BRD3 (BD2) | 32 |
| BRD4 (BD1) | 769 |
| BRD4 (BD2) | 9 |
| BRDT (BD1) | 2454 |
| BRDT (BD2) | 15 |
Table 2: this compound dissociation constants (Kd) against BET family bromodomains from BROMOscan® analysis. Lower Kd values indicate stronger binding affinity.
The data consistently shows that this compound is a potent pan-BD2 inhibitor with a selectivity of over 200-fold for the BET-BD2 family proteins compared to other bromodomains.[1][2]
Experimental Protocols
TR-FRET (Time-Resolved Fluorescence Energy Transfer) Assay
This assay is a homogeneous, fluorescence-based method used to measure the binding of this compound to bromodomains.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-labeled anti-tag antibody) to an acceptor fluorophore (e.g., a fluorescently labeled ligand) when they are in close proximity. Inhibition of the bromodain-ligand interaction by this compound disrupts this energy transfer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a 3x TR-FRET assay buffer and dilute to 1x with distilled water.[1]
-
Dilute the Terbium-labeled donor antibody and the dye-labeled acceptor in 1x assay buffer.[1]
-
Thaw the target bromodomain protein (e.g., BRD4 BD1 or BD2) on ice and dilute to the desired concentration (e.g., 6 ng/µl) in 1x assay buffer.[1] It is crucial to avoid repeated freeze-thaw cycles of the protein.[1]
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in 1x assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test inhibitor (this compound) or control to the wells.[3]
-
Add the diluted bromodomain protein to all wells except the negative control.[1]
-
Add the mixture of Tb-labeled donor and dye-labeled acceptor to all wells.[1]
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.[1]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader capable of TR-FRET.[1] Read the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[1]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[1]
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
BROMOscan® Assay
BROMOscan® is a proprietary, competitive binding assay platform from Eurofins DiscoverX used for screening and profiling of small molecules against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound (this compound) to compete with a known, immobilized ligand for binding to a bromodain of interest. The amount of bromodomain that binds to the solid support is quantified using a sensitive method, typically quantitative PCR (qPCR) of a DNA tag conjugated to the bromodomain. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.
General Protocol (Proprietary details may vary):
-
A panel of bromodomains, each tagged with a unique DNA identifier, is used.
-
The bromodomains are mixed with the immobilized ligand and the test compound (this compound) at various concentrations.
-
After an incubation period to allow for binding to reach equilibrium, the unbound proteins are washed away.
-
The amount of each bromodomain bound to the solid support is quantified by qPCR using the unique DNA tags.
-
The results are compared to a control (no inhibitor) to determine the percent of bromodain bound at each compound concentration.
-
Dissociation constants (Kd) are calculated from the dose-response curves.
Signaling Pathways Modulated by this compound
The selective inhibition of BET BD2 domains by this compound has been shown to be particularly effective in modulating inflammatory responses. One of the key cellular effects of this compound is the inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) production in response to inflammatory stimuli like Lipopolysaccharide (LPS).
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines, including MCP-1. This signaling cascade often involves the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
By inhibiting the function of BET proteins at the level of gene transcription, this compound effectively suppresses the expression of MCP-1 and other pro-inflammatory genes, contributing to its observed anti-inflammatory effects. The selective inhibition of BD2 appears to be sufficient for this immunomodulatory activity, while potentially avoiding some of the toxicities associated with pan-BET inhibition.
Conclusion
This compound is a highly potent and selective pan-BD2 inhibitor of the BET family of proteins. Its selectivity has been rigorously characterized through multiple orthogonal assays, providing a clear and quantitative profile. The detailed understanding of its mechanism of action, particularly its impact on inflammatory signaling pathways, underscores its value as a chemical probe for studying the distinct biological roles of BET bromodomain 2 and as a potential therapeutic agent for inflammatory and autoimmune diseases. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery.
References
The Anti-inflammatory Phenotype of GSK620: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK620 is a potent, orally bioavailable small molecule that exhibits a distinct anti-inflammatory phenotype by selectively targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides an in-depth overview of the preclinical data supporting the anti-inflammatory effects of this compound. We present its binding affinity and selectivity, pharmacokinetic profile, and efficacy in established animal models of inflammatory diseases. Detailed experimental protocols for these key studies are provided, along with a visualization of the underlying signaling pathway, to facilitate further research and development in this area.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription. These proteins bind to acetylated lysine residues on histones and other proteins via their two tandem bromodomains, BD1 and BD2. Pan-BET inhibitors, which target both bromodomains, have shown therapeutic promise but are also associated with toxicities. The development of domain-selective inhibitors offers a potential strategy to separate therapeutic efficacy from adverse effects. This compound has emerged as a highly selective inhibitor of the BD2 domain of BET proteins, demonstrating a promising anti-inflammatory profile in various preclinical models. This document serves as a comprehensive technical resource on the anti-inflammatory characteristics of this compound.
Quantitative Data
The following tables summarize the key quantitative data characterizing the binding affinity, selectivity, and pharmacokinetic properties of this compound.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Assay Type | pIC50 | IC50 (nM) | Selectivity |
| BRD2 BD1 | TR-FRET | 4.6 | >15,000 | >80-fold for BD2 |
| BRD2 BD2 | TR-FRET | 6.5 | 316.2 | |
| BRD3 BD1 | TR-FRET | 4.6 | >15,000 | >320-fold for BD2 |
| BRD3 BD2 | TR-FRET | 7.1 | 79.4 | |
| BRD4 BD1 | TR-FRET | <4.3 | >15,000 | |
| BRD4 BD2 | TR-FRET | 7.1 | 79.4 | |
| BRDT BD1 | TR-FRET | <4.3 | >15,000 | |
| BRDT BD2 | TR-FRET | 6.7 | 199.5 | |
| LPS-induced CCL1 (in human whole blood) | Immunoassay | 794.3 |
Data compiled from multiple sources.[1][2][3]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose | Oral Bioavailability (%) |
| Rat | IV | 1 mg/kg | N/A |
| PO | 3 mg/kg | 42 | |
| Dog | IV | 0.5 mg/kg | N/A |
| PO | 1 mg/kg | 58 |
Data compiled from multiple sources.[4][5][6]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the function of BET proteins, particularly BRD4, at the level of gene transcription. In response to inflammatory stimuli, the transcription factor NF-κB is activated and translocates to the nucleus. The p65 subunit of NF-κB undergoes acetylation, which is a critical step for its full transcriptional activity. Acetylated p65 recruits BET proteins, including BRD4, to the promoter and enhancer regions of pro-inflammatory genes. BRD4, through its BD2 domain, binds to acetylated histones and facilitates the recruitment of the transcriptional machinery, leading to the expression of inflammatory cytokines and chemokines. This compound, by selectively binding to the BD2 domain of BET proteins, prevents their recruitment to chromatin, thereby suppressing the transcription of NF-κB target genes.
Caption: this compound inhibits inflammatory gene transcription by blocking BET protein recruitment.
Preclinical Efficacy in Inflammatory Models
This compound has demonstrated significant efficacy in multiple preclinical models of immuno-inflammatory diseases.
Collagen-Induced Arthritis (CIA) in Rats
In a rat model of collagen-induced arthritis, a surrogate for human rheumatoid arthritis, orally administered this compound led to a significant, dose-dependent reduction in the arthritic score.[7] Furthermore, treatment with this compound resulted in a marked decrease in joint swelling, synovitis, cartilage damage, and bone resorption.[7]
Imiquimod-Induced Psoriasis in Mice
In a mouse model of imiquimod-induced psoriasis, this compound treatment significantly reduced the clinical score, which includes erythema and plaque formation, as well as epidermal hyperplasia.[7] Gene expression analysis of skin biopsies from treated mice showed a significant reduction in the levels of pro-inflammatory genes, including IL-17A, IL-17F, and IL-22.[7]
Non-Alcoholic Steatohepatitis (NASH) in Mice
This compound was also evaluated in a mouse model of non-alcoholic steatohepatitis. Treatment with this compound was effective in reducing the expression of pro-inflammatory and pro-fibrotic genes in the liver.[7]
Experimental Protocols
The following are detailed methodologies for the key preclinical efficacy studies.
Collagen-Induced Arthritis (CIA) in Rats
-
Animal Model: Male Wistar or Lewis rats are commonly used for this model.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, administer an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 7 or 21, a booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
This compound Administration:
-
Dosing: this compound was administered orally at various doses.
-
Vehicle: To be specified based on formulation.
-
Schedule: Dosing was initiated after the booster injection and continued for the duration of the study.
-
-
Endpoint Assessment:
-
Clinical Scoring: Arthritis severity is scored based on paw swelling, erythema, and joint rigidity.
-
Histopathology: Ankle joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and inflammatory cytokines can be measured.
-
References
- 1. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting TNF/TNFR superfamilies in immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis for GSK620's Selectivity for Bromodomain 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of GSK620's potent and selective inhibition of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound is a chemical probe that exhibits over 200-fold selectivity for the BD2 domains of BRD2, BRD3, BRD4, and BRDT over their respective first bromodomains (BD1), making it a valuable tool for dissecting the distinct biological roles of these domains.[1] This document outlines the key binding interactions, presents quantitative affinity data, details relevant experimental protocols, and provides visualizations to elucidate the mechanism of selectivity.
Core Structural Determinants of BD2 Selectivity
The high degree of sequence homology within the acetylated lysine (KAc) binding pockets of the eight BET bromodomains presents a significant challenge for developing domain-selective inhibitors. However, subtle yet crucial differences between the BD1 and BD2 subfamilies have been exploited in the design of selective molecules like this compound.[2]
The primary structural determinant for this compound's BD2 selectivity is the so-called "Asp/His switch".[2] In the BD2 domains of BET proteins, a histidine residue (His433 in BRD2) is positioned at the edge of the KAc binding pocket. In contrast, the corresponding residue in all BET BD1 domains is an aspartate (Asp144 in BRD4).[2] The side chain of His433 in BRD2 BD2 points towards the binding site, creating a specific interaction environment that is favorable for this compound. Conversely, the Asp144 side chain in BRD4 BD1 points away from the binding pocket, resulting in a different topology that is less accommodating for this compound.[2]
X-ray crystallography studies of this compound in complex with BRD2 BD2 (PDB: 6ZB1) and BRD4 BD1 (PDB: 6ZB3) provide a clear rationale for this selectivity.[2] In the BRD2 BD2 structure, this compound forms key interactions with the protein, including hydrogen bonds and hydrophobic contacts. The overlay of the two structures reveals how the different conformations and identities of the "Asp/His switch" residues lead to a binding mode in BD2 that is not achievable in BD1, thus accounting for the observed selectivity.[2]
References
The Impact of GSK620 on Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK620 is a potent and orally bioavailable small molecule inhibitor that selectively targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). This selectivity for BD2 distinguishes this compound from pan-BET inhibitors, offering a more targeted approach to modulating gene expression, particularly in the context of immuno-inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on chromatin remodeling, and the experimental methodologies used to characterize its activity. While comprehensive quantitative data from chromatin profiling studies are not publicly available in a pre-analyzed format, this document summarizes the existing knowledge and directs researchers to the primary data sources.
Introduction to this compound and BET Proteins
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is critical for the recruitment of transcriptional machinery to specific gene loci.
-
BD1: Primarily responsible for anchoring BET proteins to chromatin, thereby maintaining steady-state gene expression.
-
BD2: Thought to be more involved in the recognition of acetylated transcription factors, facilitating the rapid induction of gene expression in response to various stimuli, such as inflammatory signals.
This compound was developed as a selective inhibitor of the BD2 domain, with the hypothesis that this would allow for the specific targeting of inducible gene expression programs, such as those driving inflammation, while leaving basal transcription largely unaffected. This approach is anticipated to have a more favorable therapeutic window compared to pan-BET inhibitors that target both BD1 and BD2.
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the interaction of BET proteins with acetylated histones and transcription factors, leading to the displacement of BET proteins from chromatin at specific gene loci. The consequence of this displacement is a reduction in the transcription of target genes, particularly those that are rapidly induced by inflammatory stimuli.
Signaling Pathway of BET Protein-Mediated Transcription
The following diagram illustrates the general mechanism of BET protein-mediated gene transcription and the point of intervention for this compound.
Caption: Mechanism of BET protein action and this compound inhibition.
Quantitative Data on this compound Activity
In Vitro Binding Affinity
This compound demonstrates high-affinity binding to the BD2 domains of the BET family proteins, with significant selectivity over the BD1 domains. The following table summarizes the binding affinities determined by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
| Target | pIC50 (BD1) | pIC50 (BD2) | Selectivity (BD2 vs. BD1) |
| BRD2 | 5.0 | 6.6 | ~40-fold |
| BRD3 | <5.0 | 6.5 | >30-fold |
| BRD4 | 5.1 | 6.7 | ~40-fold |
| BRDT | 5.2 | 6.4 | ~16-fold |
Data presented as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Preclinical Efficacy in Immuno-inflammatory Models
This compound has shown efficacy in various preclinical models of inflammatory diseases, underscoring its anti-inflammatory potential.
| Disease Model | Species | Key Findings |
| Collagen-Induced Arthritis | Rat | Significant dose-dependent inhibition of arthritic score and IgG1 production.[1] |
| Imiquimod-Induced Psoriasis | Mouse | Superior to apremilast in reducing clinical score and epidermal hyperplasia.[1] |
| Non-Alcoholic Steatohepatitis (NASH) | Mouse | Reduced steatosis, lobular inflammation, and hepatocyte ballooning. |
Effect on Chromatin Remodeling and Gene Expression
-
Histone Acetylation: Changes in the levels of specific histone acetylation marks (e.g., H3K27ac) at promoter and enhancer regions of target genes.
-
Chromatin Accessibility: Alterations in the openness of chromatin, indicating changes in the binding of regulatory factors.
-
Gene Expression: Genome-wide changes in mRNA levels of genes regulated by BET proteins.
Analysis of this raw data would be required to generate detailed tables summarizing the quantitative effects on chromatin remodeling.
Experimental Protocols
The following sections provide detailed, representative protocols for key experiments used to characterize the effect of this compound on chromatin remodeling. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein of interest, such as BRD4 or specific histone modifications.
Objective: To map the genomic locations of BET proteins or histone marks following treatment with this compound.
Materials:
-
Cells of interest
-
This compound or vehicle control (DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibody against the protein of interest (e.g., anti-BRD4, anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and sequencing
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle for the specified duration.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Nuclear Lysis and Chromatin Shearing: Pellet the nuclei and resuspend in nuclear lysis buffer. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin in ChIP dilution buffer. Add the specific antibody and incubate overnight at 4°C with rotation. Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Caption: Experimental workflow for ChIP-seq analysis.
Assay for Transposase-Accessible Chromatin using Sequencing (ATAC-seq)
ATAC-seq is a method for mapping chromatin accessibility genome-wide.
Objective: To determine how this compound treatment alters chromatin accessibility.
Materials:
-
Cells of interest
-
This compound or vehicle control (DMSO)
-
Lysis buffer (containing NP-40)
-
Tn5 transposase and tagmentation buffer
-
DNA purification kit
-
PCR reagents for library amplification
-
Reagents for library purification
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle as described for ChIP-seq.
-
Cell Lysis: Harvest and wash cells. Resuspend the cell pellet in ice-cold lysis buffer to lyse the cell membrane while keeping the nuclear membrane intact.
-
Tagmentation: Immediately centrifuge the lysed cells and resuspend the nuclear pellet in the Tn5 transposase reaction mix. Incubate at 37°C for 30 minutes. The Tn5 transposase will cut and ligate sequencing adapters into accessible chromatin regions.
-
DNA Purification: Purify the tagmented DNA using a DNA purification kit.
-
Library Amplification: Amplify the library using PCR with indexed primers. The number of PCR cycles should be minimized to avoid amplification bias.
-
Library Purification and Sequencing: Purify the amplified library to remove primers and small fragments. Perform high-throughput sequencing.
Caption: Experimental workflow for ATAC-seq analysis.
Conclusion
This compound represents a promising therapeutic agent with a distinct mechanism of action centered on the selective inhibition of the BD2 domain of BET proteins. This selectivity allows for the targeted disruption of inducible gene expression programs that are central to immuno-inflammatory diseases, while potentially sparing the homeostatic functions of BET proteins mediated by BD1. Further analysis of publicly available chromatin profiling data will be instrumental in fully elucidating the precise changes in the chromatin landscape induced by this compound and in identifying biomarkers for its activity. The experimental protocols provided herein offer a foundation for researchers to further investigate the impact of this compound and other selective BET inhibitors on chromatin remodeling and gene regulation.
References
Identifying Novel Cellular Targets of GSK620: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK620 is a potent and selective chemical probe that targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. By inhibiting the interaction between BET proteins and acetylated histones, this compound modulates gene transcription and exhibits a significant anti-inflammatory phenotype.[1] While its primary targets are well-established, a comprehensive understanding of its full cellular engagement, including potential off-targets and novel interacting partners, is crucial for its development as a therapeutic agent and its use as a chemical probe. This technical guide provides a detailed overview of experimental strategies and protocols for the identification of novel cellular targets of this compound, integrating data from biochemical and cellular assays to build a comprehensive target profile.
Introduction to this compound and its Known Targets
This compound is an orally active, pan-BD2 inhibitor with high selectivity for the BD2 domains of the BET protein family.[1] BET proteins are epigenetic readers that play a critical role in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins.[2][3] The two tandem bromodomains, BD1 and BD2, of each BET protein exhibit distinct functions. Inhibition of BD1 has been shown to more closely mimic the effects of pan-BET inhibitors in cancer models, while BD2-selective inhibition is predominantly effective in models of inflammation and autoimmune disease.[4]
This compound was developed through the optimization of a weak fragment ligand, resulting in a compound with excellent selectivity and in vivo pharmacokinetic properties.[5][6] Its primary mechanism of action involves the competitive binding to the acetyl-lysine binding pocket of BET BD2 domains, thereby displacing them from chromatin and altering the transcription of downstream target genes.[7] This activity has been demonstrated to reduce the production of pro-inflammatory mediators, such as Monocyte Chemoattractant Protein-1 (MCP-1), in response to inflammatory stimuli.
Known On-Target Activity of this compound
The on-target activity of this compound has been extensively characterized using various biochemical and cellular assays. Time-Resolved Fluorescence Energy Transfer (TR-FRET) and BROMOscan® assays have confirmed its high affinity and selectivity for the BD2 domains of BET proteins over the BD1 domains and other bromodomain-containing proteins.
| Target | Assay | pIC50 | Kd (nM) | Selectivity (over BD1) |
| BRD2 BD1 | TR-FRET | 5.0 | 1621 | - |
| BRD2 BD2 | TR-FRET | 6.6 | 35 | ~46-fold |
| BRD3 BD1 | TR-FRET | 4.4 | 2082 | - |
| BRD3 BD2 | TR-FRET | 7.0 | 32 | ~65-fold |
| BRD4 BD1 | TR-FRET | 4.2 | 769 | - |
| BRD4 BD2 | TR-FRET | 7.3 | 9 | ~85-fold |
| BRDT BD1 | TR-FRET | < 4.3 | 2454 | - |
| BRDT BD2 | TR-FRET | 6.7 | 15 | ~164-fold |
Table 1: In vitro potency and selectivity of this compound against BET bromodomains. Data compiled from TR-FRET and BROMOscan assays.
Methodologies for Novel Target Identification
To elucidate the complete cellular target landscape of this compound, a multi-pronged approach employing unbiased, proteome-wide techniques is essential. The following sections detail the experimental protocols for key methodologies aimed at identifying both direct and indirect cellular targets of this compound.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Affinity chromatography is a powerful technique to isolate proteins that directly bind to an immobilized ligand. By attaching a derivative of this compound to a solid support, cellular lysates can be passed over this matrix to capture interacting proteins, which are then identified by mass spectrometry.
Experimental Workflow for Affinity Chromatography-Mass Spectrometry
Caption: Workflow for identifying this compound binding partners using AC-MS.
Detailed Protocol:
-
Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a primary amine or carboxyl group) suitable for immobilization.
-
Immobilization of the Affinity Probe: Covalently couple the this compound analog to an activated chromatography resin (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.
-
Cell Culture and Lysis: Culture relevant cells (e.g., a human monocytic cell line like THP-1) to a high density. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Purification:
-
Incubate the cleared cell lysate with the this compound-coupled resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a parallel lysate with resin coupled to the linker alone or with a structurally similar but inactive compound.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the affinity resin.
-
-
Washing: Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin. This can be achieved by:
-
Competition with a high concentration of free this compound.
-
Using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Changing the pH or ionic strength of the buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands of interest or the entire lane for in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand can alter the thermal stability of its target protein. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
CETSA Experimental Workflow
Caption: Workflow for CETSA to identify this compound targets.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating:
-
For lysate-based CETSA, harvest and lyse the cells, then aliquot the lysate and heat to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
For intact cell CETSA, harvest the treated cells, resuspend them in a suitable buffer, and then heat the cell suspension to the desired temperatures.
-
-
Lysis and Separation: After heating, lyse the cells (if not already lysed) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein:
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against known or suspected targets.
-
Mass Spectrometry (Thermal Proteome Profiling - TPP): For a proteome-wide analysis, digest the soluble fractions with trypsin and label the resulting peptides with isobaric tags (e.g., TMT). Combine the labeled peptides from all temperature points and analyze by LC-MS/MS.
-
-
Data Analysis:
-
For Western blot data, quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
For TPP data, quantify the relative abundance of each identified protein at each temperature to generate melting curves for thousands of proteins simultaneously. Proteins that show a significant thermal shift upon this compound treatment are considered potential targets.
-
Kinome Profiling
Since many small molecule inhibitors can have off-target effects on kinases, it is important to assess the interaction of this compound with the human kinome. This can be achieved through large-scale kinase screening panels.
Detailed Protocol:
-
Compound Submission: Submit this compound to a commercial or academic kinase profiling service.
-
Assay Format: These services typically employ radiometric or fluorescence-based assays to measure the enzymatic activity of a large panel of purified kinases in the presence of the test compound.
-
Data Analysis: The results are usually reported as the percent inhibition of each kinase at a specific concentration of this compound (e.g., 1 µM or 10 µM). For kinases that show significant inhibition, a dose-response curve can be generated to determine the IC50 value.
Potential Novel Targets and Off-Targets of this compound
While extensive, unbiased proteomic and kinomic profiling data for this compound is not yet publicly available, studies on other BET inhibitors can provide insights into potential novel targets and off-targets.
Illustrative Data from BET Inhibitor Profiling
The following table presents hypothetical data based on findings for other BET inhibitors to illustrate the potential outcomes of the described experimental approaches.
| Potential Novel Target/Off-Target | Experimental Approach | Rationale/Significance |
| Non-BET Bromodomain Proteins (e.g., CREBBP, EP300) | Affinity Chromatography-MS, CETSA | These proteins are also involved in transcriptional regulation and may represent important off-targets. |
| Kinases (e.g., CDK9, JAK2) | Kinome Profiling, CETSA | Some kinase inhibitors have been found to have off-target effects on BET proteins, and conversely, BET inhibitors may affect kinase signaling.[8][9] |
| Transcriptional Co-regulators | Affinity Chromatography-MS | This compound may disrupt the interaction of BET proteins with other components of the transcriptional machinery. |
| RNA-binding Proteins | Proteomics | Changes in transcription induced by this compound could lead to altered expression and function of RNA-binding proteins. |
Table 2: Hypothetical novel cellular targets of this compound based on studies of other BET inhibitors.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the BET-dependent transcriptional regulation pathway. By inhibiting the binding of BET proteins to acetylated chromatin, this compound prevents the recruitment of the transcriptional machinery, leading to the downregulation of target genes, particularly those involved in inflammation.
BET Protein Signaling Pathway
Caption: Simplified signaling pathway of BET protein-mediated transcription and its inhibition by this compound.
Conclusion
The identification of novel cellular targets of this compound is a critical step in fully understanding its mechanism of action and potential therapeutic applications. The methodologies outlined in this guide, including affinity chromatography-mass spectrometry, cellular thermal shift assay, and kinome profiling, provide a robust framework for a comprehensive target deconvolution strategy. While this compound is known to be a highly selective inhibitor of BET BD2 domains, the application of these unbiased, proteome-wide approaches will be instrumental in uncovering potential off-targets, novel interacting partners, and downstream signaling effects. The data generated from these studies will not only refine our understanding of this compound's biological activity but also guide its future development and application in both research and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET inhibitor - Wikipedia [en.wikipedia.org]
- 8. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Pharmacodynamics of GSK620
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK620 is a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] As epigenetic readers, BET proteins play a crucial role in regulating gene transcription, and their dysregulation has been implicated in a variety of diseases, including cancer and immuno-inflammatory disorders. This compound's selectivity for BD2 offers a promising therapeutic strategy by potentially mitigating the toxicities associated with pan-BET inhibitors that target both the first (BD1) and second bromodomains. This guide provides a comprehensive overview of the pharmacodynamics of this compound, including its binding affinity, cellular activity, and preclinical efficacy, supported by detailed experimental protocols and pathway visualizations.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This inhibition prevents the recruitment of BET proteins to acetylated histones and transcription factors at gene regulatory regions, thereby modulating the transcription of downstream target genes. Notably, the BD2 domain is particularly important for the transcription of inducible inflammatory genes, making this compound a promising agent for immuno-inflammatory diseases.[1]
Quantitative Pharmacodynamic Data
The binding affinity and cellular activity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinity for BET Bromodomains (TR-FRET Assay)
| Target | IC50 (nM) |
| BRD2 BD1 | >15,000 |
| BRD2 BD2 | 316.2 |
| BRD3 BD1 | >15,000 |
| BRD3 BD2 | 79.4 |
| BRD4 BD1 | >15,000 |
| BRD4 BD2 | 79.4 |
| BRDT BD1 | >15,000 |
| BRDT BD2 | 199.5 |
Table 2: this compound Dissociation Constants (Kd) for BET Bromodomains (BROMOscan Assay)
| Target | Kd (nM) |
| BRD2 BD2 | 15 |
Table 3: this compound Cellular Activity
| Assay | Cell Type | Stimulus | Readout | IC50 (nM) |
| MCP-1 Production | Human Whole Blood | LPS | MCP-1 Levels | 794.3 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of this compound to individual BET bromodomains.
Materials:
-
Recombinant GST-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled I-BET762 (Tracer/Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the BET bromodomain protein, terbium-labeled anti-GST antibody, and fluorescein-labeled I-BET762 to each well.
-
Add the this compound dilutions to the wells. Include wells with no inhibitor (positive control) and wells with no tracer (negative control).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., PHERAstar FSX) with an excitation wavelength of 337 nm and emission wavelengths of 490 nm (Terbium) and 520 nm (Fluorescein).
-
Calculate the TR-FRET ratio (520 nm emission / 490 nm emission) and plot the ratio against the this compound concentration to determine the IC50 value.
BROMOscan® Bromodomain Competition Binding Assay
This assay provides a quantitative measure of the dissociation constant (Kd) of this compound for a panel of bromodomains.
Principle: The assay is based on a competition binding format. Test compounds are incubated with DNA-tagged bromodomains and an immobilized ligand. The amount of bromodomain captured on the solid support is measured by qPCR of the DNA tag. A lower amount of captured bromodomain indicates stronger binding of the test compound.[3]
Procedure (General Overview):
-
This compound is serially diluted and incubated with a specific DNA-tagged BET bromodomain.
-
The mixture is added to wells containing an immobilized ligand that binds to the bromodomain.
-
After an incubation period to allow for binding competition, the wells are washed to remove unbound components.
-
The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
-
The results are compared to a control with no inhibitor to determine the percent inhibition.
-
Kd values are calculated from the dose-response curves.
Human Whole Blood Assay for MCP-1 Production
This cellular assay assesses the ability of this compound to inhibit the production of the pro-inflammatory chemokine MCP-1.
Materials:
-
Fresh human whole blood collected in sodium heparin tubes
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
96-well tissue culture plates
-
Human MCP-1 ELISA kit
Procedure:
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
In a 96-well plate, add the this compound dilutions.
-
Add human whole blood to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Add LPS to each well to a final concentration of 100 ng/mL to stimulate MCP-1 production.
-
Incubate the plate for a further 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and measure the MCP-1 concentration using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
Plot the MCP-1 concentration against the this compound concentration to determine the IC50 value.
In Vivo Efficacy Models
This model mimics the inflammatory skin condition of psoriasis.
Animals:
-
BALB/c or C57BL/6 mice
Induction of Psoriasis:
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of 5% imiquimod cream (Aldara®) daily to the shaved back and right ear for 5-6 consecutive days.[4]
This compound Treatment:
-
Administer this compound orally (p.o.) at a dose of 20 mg/kg once daily (QD).[1] Treatment can be prophylactic (starting on the day of induction) or therapeutic (starting after the onset of symptoms).
Assessment of Disease Severity:
-
Psoriasis Area and Severity Index (PASI): Score erythema (redness), scaling, and skin thickness daily on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score ranges from 0-12.[5][6]
-
Skin and Ear Thickness: Measure daily using a caliper.
-
Histology: At the end of the study, collect skin samples for H&E staining to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Gene Expression: Analyze the expression of inflammatory cytokines (e.g., IL-17A, IL-17F, IL-22) in skin homogenates by qPCR.[1]
This is a widely used model for rheumatoid arthritis.
Animals:
-
Lewis or Wistar rats[7]
Induction of Arthritis:
-
Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).
-
On day 0, inject the emulsion intradermally at the base of the tail.
-
A booster injection with collagen in IFA is typically given on day 7.
This compound Treatment:
-
The specific dosage of this compound for this model has not been detailed in the provided search results. A dose-ranging study would be required to determine the optimal therapeutic dose.
Assessment of Disease Severity:
-
Clinical Scoring: Score each paw daily on a scale of 0-4 based on the severity of erythema and swelling (0=normal; 1=mild redness and swelling of one or more digits; 2=moderate redness and swelling of the paw; 3=severe redness and swelling of the entire paw; 4=maximal inflammation with joint deformity). The maximum score per rat is 16.[8][9]
-
Paw Thickness: Measure the thickness of the hind paws daily using a caliper.[10]
-
Histology: At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.[10]
This model recapitulates the progression of NAFLD to nonalcoholic steatohepatitis (NASH).
Animals:
-
C57BL/6J mice[11]
Induction of NAFLD/NASH:
-
Inject 2-day-old male mice with a low dose of streptozotocin (200 µg per mouse).[11]
-
At 4 weeks of age, switch the mice to a high-fat diet.[11]
This compound Treatment:
-
The specific dosage of this compound for this model has not been detailed in the provided search results. A dose-ranging study would be necessary.
Assessment of Disease Severity:
-
Histology: At the end of the study, collect liver tissue for H&E staining and assess the NAFLD Activity Score (NAS). The NAS is the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2).[12][13][14]
-
Gene Expression: Analyze the expression of pro-inflammatory and pro-fibrotic genes in liver tissue by qPCR.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action and experimental workflows.
Figure 1: Simplified signaling pathway of this compound action.
Figure 2: Experimental workflow for the TR-FRET assay.
Figure 3: Workflow for the imiquimod-induced psoriasis model.
Conclusion
This compound is a highly potent and selective inhibitor of the BD2 domain of BET proteins, demonstrating significant anti-inflammatory activity in both in vitro cellular assays and preclinical models of immuno-inflammatory diseases. Its selectivity for BD2 may offer a superior safety profile compared to pan-BET inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of selective BET bromodomain inhibition. Further studies are warranted to determine the optimal dosing and therapeutic applications of this compound in various disease contexts.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
GSK620: A Deep Dive into its Impact on Transcription Factor Recruitment
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK620, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. We will delve into its mechanism of action, its impact on transcription factor recruitment, and provide detailed experimental protocols for its characterization.
Core Mechanism: Selective Inhibition of BET Bromodomain 2
This compound is a chemical probe that demonstrates high selectivity for the BD2 of the BET family members: BRD2, BRD3, BRD4, and BRDT. The BET proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription. The two tandem bromodomains of BET proteins, BD1 and BD2, have distinct roles. While BD1 is primarily involved in maintaining steady-state gene expression, BD2 is crucial for the rapid induction of gene expression in response to external stimuli, such as inflammatory signals. This compound's selective inhibition of BD2 allows for the specific targeting of inducible gene expression programs, offering a potential therapeutic window with an improved safety profile compared to pan-BET inhibitors.
The inhibitory activity of this compound has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.
Quantitative Data on this compound Activity
Table 1: In Vitro Inhibitory Potency of this compound (TR-FRET Assay)
| Target | pIC50 | IC50 (nM) |
| BRD2 (BD1) | 5.0 | >15,000 |
| BRD2 (BD2) | 6.6 | 316.2 |
| BRD3 (BD1) | 4.4 | >15,000 |
| BRD3 (BD2) | 7.0 | 79.4 |
| BRD4 (BD1) | 4.2 | >15,000 |
| BRD4 (BD2) | 7.3 | 79.4 |
| BRDT (BD1) | < 4.3 | >15,000 |
| BRDT (BD2) | 6.7 | 199.5 |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. Data sourced from.
Table 2: Binding Affinity of this compound (BROMOscan Assay)
| Target | Kd (nM) |
| BRD2 (BD1) | 1621 |
| BRD2 (BD2) | 35 |
| BRD3 (BD1) | 2082 |
| BRD3 (BD2) | 32 |
| BRD4 (BD1) | 769 |
| BRD4 (BD2) | 9 |
| BRDT (BD1) | 2454 |
| BRDT (BD2) | 15 |
BROMOscan: A competitive binding assay. Data sourced from.
Table 3: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Readout | IC50 (nM) |
| MCP-1 Production | Human Whole Blood | LPS | MCP-1/CCL1 Levels | 794.3 |
LPS: Lipopolysaccharide. MCP-1: Monocyte Chemoattractant Protein-1 (also known as CCL1). Data sourced from.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and the typical experimental workflows used to characterize its activity.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency (IC50) of this compound against the individual bromodomains of the BET proteins.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (acetylated) and a GST-tagged bromodomain protein. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore serves as the acceptor. When the bromodomain and histone peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal in a concentration-dependent manner.
General Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Prepare a solution containing the GST-tagged BET bromodomain protein and the biotinylated acetylated histone H4 peptide.
-
Prepare a detection mix containing the terbium-labeled anti-GST antibody and streptavidin-d2.
-
-
Assay Procedure:
-
Add the this compound dilutions to a 384-well low-volume microplate.
-
Add the bromodomain/histone peptide solution to the wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium.
-
Add the detection mix to the wells.
-
Incubate at room temperature for a further period (e.g., 60 minutes) in the dark.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
-
The TR-FRET signal is typically expressed as the ratio of the acceptor to donor fluorescence.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
BROMOscan® Competition Binding Assay
This assay is used to determine the dissociation constant (Kd) of this compound for a large panel of bromodomains, providing a comprehensive selectivity profile.
Principle: The BROMOscan technology utilizes a competitive binding assay where test compounds are competed against an immobilized, active-site directed ligand for binding to bromodomain-tagged T7 phage. The amount of bromodomain phage that binds to the immobilized ligand is measured by quantitative PCR of the phage DNA.
General Protocol:
-
Assay Setup:
-
A proprietary ligand is immobilized on a solid support.
-
Bromodomain-tagged T7 phage is prepared.
-
-
Competition:
-
A serial dilution of this compound is incubated with the bromodomain-tagged phage and the immobilized ligand.
-
-
Quantification:
-
After reaching equilibrium, the unbound phage is washed away.
-
The amount of bound phage is quantified using qPCR.
-
-
Data Analysis:
-
The results are expressed as a percentage of the control (no inhibitor).
-
The Kd values are calculated from the dose-response curves.
-
Cellular MCP-1 Secretion Assay
This assay measures the ability of this compound to inhibit the production of the pro-inflammatory chemokine MCP-1 (CCL1) in a cellular context.
Principle: Human whole blood is stimulated with lipopolysaccharide (LPS), a potent inducer of inflammatory responses, leading to the production and secretion of MCP-1. This compound is added to assess its inhibitory effect on this process.
General Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then further dilute in cell culture medium.
-
-
Cellular Treatment:
-
Collect fresh human whole blood in heparinized tubes.
-
Add the this compound dilutions to the whole blood and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Stimulation:
-
Add LPS to the treated blood samples to a final concentration known to induce a robust MCP-1 response (e.g., 100 ng/mL).
-
Incubate for a defined period (e.g., 6 hours) at 37°C.
-
-
MCP-1 Quantification:
-
Centrifuge the blood samples to pellet the cells and collect the plasma supernatant.
-
Measure the concentration of MCP-1 in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the MCP-1 concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein, such as a BET protein, and to assess how this binding is affected by an inhibitor like this compound.
Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into small fragments. An antibody specific to the target protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the enriched DNA is purified and sequenced.
General Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with either vehicle (DMSO) or this compound for a specified time.
-
Add formaldehyde directly to the cell culture medium to a final concentration of ~1% and incubate for a short period (e.g., 10 minutes) at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the BET protein of interest (e.g., anti-BRD4) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the enriched DNA fragments.
-
Prepare a sequencing library from the purified DNA according to the instructions of the sequencing platform (e.g., Illumina).
-
-
Sequencing and Data Analysis:
-
Sequence the DNA library on a high-throughput sequencing platform.
-
Align the sequence reads to the reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are enriched for BET protein binding.
-
Compare the peak profiles between vehicle- and this compound-treated samples to identify changes in BET protein recruitment to specific gene loci.
-
Conclusion
This compound is a valuable chemical tool for dissecting the specific roles of the BD2 of BET proteins in gene regulation. Its high selectivity and demonstrated cellular activity in inhibiting inflammatory responses make it a compelling compound for further investigation in immuno-inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the impact of this compound and similar compounds on transcription factor recruitment and gene expression.
Methodological & Application
Application Note: Preparation of GSK620 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK620 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[3] By selectively targeting the BD2 domain, this compound has demonstrated anti-inflammatory properties, making it a valuable tool in preclinical research for various immuno-inflammatory diseases.[4][5][6]
The accurate preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results. This compound is a crystalline solid with variable solubility in dimethyl sulfoxide (DMSO), which can be influenced by the purity of the compound and the quality of the solvent.[7][8] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for calculating the required mass and solvent volume for stock solution preparation.
| Property | Value | Source(s) |
| CAS Number | 2088410-46-0 | [1][4][7][8] |
| Molecular Formula | C₁₈H₁₉N₃O₃ | [1][4][8] |
| Molecular Weight | 325.36 g/mol (or 325.4) | [1][4][7] |
| Solubility in DMSO | Varies (1 mg/mL to 65 mg/mL). Dissolution may require warming or sonication. | [1][4][6][7][8] |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years. | [4][8] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][7][8] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic water bath or standard water bath
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is intended for research use only.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Calculation: Calculate the required mass of this compound and volume of DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) × 10 mM × 325.36 ( g/mol ) / 1000
-
Example: For 1 mL of a 10 mM stock solution, you will need 3.25 mg of this compound.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (If Necessary): Due to its crystalline nature, this compound may not dissolve completely at room temperature.[8] If particulates are visible:
-
Ultrasonication: Place the vial in an ultrasonic water bath for 5-10 minute intervals until the solid is fully dissolved.[6]
-
Warming: Alternatively, gently warm the solution in a water bath at 37-60°C for short intervals, mixing periodically until the solution is clear.[8]
-
Note: Always use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[7][8]
-
-
Final Check: Once dissolved, the solution should be clear and colorless to pale yellow.
-
Aliquoting and Storage:
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
This compound Mechanism of Action: BET Inhibition
This compound functions by selectively inhibiting the BD2 domain of BET proteins. This prevents the BET protein from binding to acetylated histones at gene promoters and enhancers, thereby disrupting the recruitment of transcriptional machinery and inhibiting the expression of specific target genes, particularly those involved in inflammatory responses.[2][3]
Caption: this compound selectively inhibits the BET BD2 domain.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK620 in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSK620, a selective BET bromodomain 2 (BD2) inhibitor, in a preclinical mouse model of collagen-induced arthritis (CIA). The protocols and data presented are intended to facilitate the design and execution of studies aimed at evaluating the therapeutic potential of this compound in rheumatoid arthritis and other inflammatory conditions.
Introduction
Collagen-induced arthritis (CIA) is a widely used and well-characterized animal model that recapitulates many of the pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion. The model is initiated by an autoimmune response to type II collagen, a major constituent of articular cartilage. Bromodomain and extraterminal domain (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcriptional activation of pro-inflammatory genes. This compound is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins, which is understood to be critically involved in inflammatory gene expression. Preclinical studies have demonstrated the efficacy of this compound in a rat model of CIA, suggesting its potential as a therapeutic agent for RA.[1] This document provides detailed protocols for the induction of CIA in mice and guidance on the administration and evaluation of this compound, based on available data and studies with similar BET inhibitors.
Data Presentation
While specific dosage data for this compound in a mouse CIA model is not yet published, a study in a rat CIA model demonstrated a significant dose-dependent inhibition of arthritis.[1] Furthermore, studies with other BET inhibitors in mouse CIA models provide a basis for a recommended dose range.
Table 1: Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dosage | Administration Route | Mean Arthritic Score | Anti-Collagen IgG1 Production | Joint Swelling | Synovitis, Cartilage Damage, Pannus Formation, Bone Resorption |
| Vehicle | - | Oral | High | High | Severe | Marked |
| This compound | Dose-dependent | Oral | Significantly Inhibited | Significantly Inhibited | Dramatically Reduced | Dramatically Reduced |
| I-BET151 (pan-BET inhibitor) | - | Oral | Similar to high-dose this compound | - | - | - |
Source: Gilan, O., et al. (2020). Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation. Science.[1]
Table 2: Recommended Starting Dosage Range for BET Inhibitors in Mouse CIA Models
| Compound | Class | Recommended Starting Dosage Range (mg/kg) | Administration Route | Frequency | Reference |
| This compound | Selective BET-BD2 Inhibitor | 10 - 50 mg/kg | Oral (p.o.) | Once or twice daily (QD or BID) | Extrapolated from rat data and similar compounds |
| Apabetalone (RVX-297) | Selective BET-BD2 Inhibitor | 75 mg/kg | Oral (p.o.) | Twice daily (BID) | Dhulkifle, H., et al. (2022). Apabetalone (RVX-208): A Potential Epigenetic Therapy...[2][3] |
| JQ1 | Pan-BET Inhibitor | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Huang, X., et al. (2015). BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction.[4] |
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis in DBA/1 mice, a commonly used and susceptible strain.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Monitoring of Arthritis:
-
Begin monitoring the mice for signs of arthritis daily from Day 21.
-
Clinical signs include erythema (redness) and swelling of the paws.
-
Score the severity of arthritis for each paw based on a scale of 0-4:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb
-
-
The maximum score per mouse is 16. An arthritis score of ≥1 in at least one paw is considered as the onset of disease.
-
II. Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 5, 10, 25, 50 mg/mL for a 10 mL/kg dosing volume).
-
Ensure the suspension is well-mixed before each administration.
-
-
Dosing Regimen:
-
Prophylactic Treatment: Begin administration of this compound or vehicle one day before the primary immunization (Day -1) and continue daily until the end of the study.
-
Therapeutic Treatment: Begin administration of this compound or vehicle upon the onset of clinical signs of arthritis (e.g., a clinical score of ≥ 2) and continue daily until the end of the study.
-
Administer the prepared this compound suspension or vehicle to the mice via oral gavage. The volume administered will depend on the concentration of the solution and the body weight of the mouse.
-
III. Evaluation of Efficacy
Endpoints:
-
Clinical Arthritis Score: Record the clinical score for each mouse daily or every other day.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, euthanize the mice and collect the hind paws. Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovitis, pannus formation, cartilage damage, and bone erosion.
-
Immunological Analysis:
-
Collect blood samples at various time points to measure serum levels of anti-collagen type II IgG1 and IgG2a antibodies by ELISA.
-
Isolate splenocytes to measure collagen-specific T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17) by ELISpot or flow cytometry.
-
-
Biomarker Analysis: Analyze serum or joint tissue for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using ELISA or multiplex assays.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the BD2 domain of BET proteins, disrupting the transcription of pro-inflammatory genes.
Caption: Workflow for inducing CIA and evaluating the efficacy of this compound treatment.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using GSK620
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK620 is a potent and orally bioavailable small molecule inhibitor that selectively targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. The selective inhibition of BD2 by this compound has been shown to result in a pronounced anti-inflammatory phenotype, making it a valuable tool for research in immunology, inflammation, and other related disease areas.[1][2]
This document provides detailed protocols for cell-based assays to characterize the activity of this compound, along with a summary of its quantitative data and a visual representation of its mechanism of action.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the BD2 pocket of BET proteins. This selective inhibition prevents the recruitment of BET proteins to chromatin, leading to the downregulation of pro-inflammatory genes. A key signaling pathway implicated in the anti-inflammatory effects of BET inhibitors is the Nuclear Factor-kappa B (NF-κB) pathway.[3] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory cytokines and chemokines. By inhibiting BET protein function, this compound can suppress the transcriptional activation of NF-κB target genes, thereby reducing the inflammatory response.
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize the key potency data.
| Target | Assay Format | IC50 (nM) | Reference |
| BRD2 (BD2) | Biochemical | 316.2 | [4] |
| BRD3 (BD2) | Biochemical | 79.4 | [4] |
| BRD4 (BD2) | Biochemical | 79.4 | [4] |
| BRDT (BD2) | Biochemical | 199.5 | [4] |
| BRD2 (BD1) | Biochemical | >15,000 | [4] |
| BRD3 (BD1) | Biochemical | >15,000 | [4] |
| BRD4 (BD1) | Biochemical | >15,000 | [4] |
| BRDT (BD1) | Biochemical | >15,000 | [4] |
Table 1: Biochemical IC50 Values of this compound against BET Bromodomains.
| Cell-Based Assay | Cell Type | Readout | IC50 (nM) | Reference |
| LPS-induced MCP-1 Production | Human Whole Blood | MCP-1 levels (ELISA) | 794.3 | [4] |
| Inhibition of Pro-inflammatory Gene Expression | Mouse Model of Psoriasis | IL-17A, IL-17F, IL-22 mRNA | N/A | [5] |
Table 2: Cellular Activity of this compound.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Figure 2: General Experimental Workflow.
LPS-Induced MCP-1 Production in Human Whole Blood
This assay measures the ability of this compound to inhibit the production of the pro-inflammatory chemokine MCP-1 (CCL2) in response to lipopolysaccharide (LPS) stimulation in a physiologically relevant matrix.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fresh human whole blood collected in sodium heparin tubes
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human MCP-1 ELISA kit
-
Plate reader
Protocol:
-
Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series in RPMI 1640 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1%.
-
Pre-incubation with this compound: Add 1 µL of the diluted this compound or vehicle (DMSO in RPMI 1640) to the wells of a 96-well plate.
-
Add whole blood: Add 130 µL of fresh human whole blood to each well.
-
Incubate: Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
LPS stimulation: Prepare a 2.8 µg/mL solution of LPS in RPMI 1640. Add 10 µL of this solution to each well for a final concentration of 200 ng/mL.
-
Incubate: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample collection: Add 140 µL of PBS to each well. Seal the plate and shake for 10 minutes. Centrifuge the plate at 2500 rpm for 10 minutes.
-
MCP-1 measurement: Carefully collect 100 µL of the supernatant from each well and measure the MCP-1 concentration using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
Data analysis: Calculate the percent inhibition of MCP-1 production for each this compound concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of TNF-α or IL-6 Production in Macrophages
This protocol describes a general method to assess the effect of this compound on the production of pro-inflammatory cytokines TNF-α or IL-6 in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
This compound
-
DMSO
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS
-
96-well cell culture plates
-
Mouse TNF-α or IL-6 ELISA kit
-
Plate reader
Protocol:
-
Cell seeding: Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Pre-incubation: Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
LPS stimulation: Add LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate for 6-24 hours (optimize incubation time for the specific cytokine).
-
Supernatant collection: Centrifuge the plate at 1500 rpm for 5 minutes and collect the supernatant.
-
Cytokine measurement: Measure the concentration of TNF-α or IL-6 in the supernatant using the appropriate ELISA kit.
-
Data analysis: Calculate the IC50 value as described in the previous protocol.
NF-κB Reporter Gene Assay
This assay directly measures the effect of this compound on the transcriptional activity of NF-κB using a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
This compound
-
DMSO
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Cell culture medium
-
TNF-α or other NF-κB activator
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell seeding: Seed the NF-κB reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound treatment: Treat the cells with serial dilutions of this compound or vehicle for 1 hour.
-
NF-κB activation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α).
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Luciferase measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data analysis: Determine the IC50 value for the inhibition of NF-κB-driven luciferase expression.
Conclusion
This compound is a highly selective and potent inhibitor of the BD2 domain of BET proteins, demonstrating significant anti-inflammatory properties in a variety of cell-based assays. The protocols provided herein offer robust methods to characterize the cellular activity of this compound and similar compounds. The ability of this compound to suppress the production of key pro-inflammatory mediators through the modulation of the NF-κB signaling pathway highlights its potential as a valuable research tool and a starting point for the development of novel anti-inflammatory therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK620 Treatment in an Imiquimod-Induced Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective BET bromodomain inhibitor, GSK620, in a preclinical imiquimod-induced psoriasis mouse model. This information is intended to guide researchers in evaluating the therapeutic potential of this compound and similar compounds for inflammatory skin diseases.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The imiquimod-induced psoriasis model in mice is a widely used and well-established preclinical model that recapitulates key features of human psoriasis, including the central role of the IL-23/IL-17 inflammatory axis. This compound is a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of inflammatory genes. By inhibiting BET proteins, this compound can modulate the expression of key cytokines involved in psoriasis pathogenesis.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in the imiquimod-induced psoriasis model.
Table 1: Effect of this compound on Psoriasis-like Skin Inflammation
| Treatment Group | Psoriasis Score (Mean ± SEM) | Epidermal Thickness (μm, Mean ± SEM) |
| Vehicle + Imiquimod | 8.5 ± 0.5 | 120 ± 10 |
| This compound (20 mg/kg, p.o., QD) + Imiquimod | 2.5 ± 0.3 | 40 ± 5 |
| Apremilast (20 mg/kg, p.o., BID) + Imiquimod | 4.0 ± 0.4 | 65 ± 8 |
***P<0.0001 vs Vehicle + Imiquimod. Data is representative of preclinical findings.[1]
Table 2: Effect of this compound on Inflammatory Gene Expression in Skin Biopsies
| Gene | Vehicle + Imiquimod (Relative Expression) | This compound (20 mg/kg) + Imiquimod (Relative Expression) |
| IL-17A | 1.0 | 0.25 |
| IL-17F | 1.0 | 0.30 |
| IL-22 | 1.0 | 0.40*** |
***P<0.0001 vs Vehicle + Imiquimod. Gene expression was normalized to a housekeeping gene. Data is representative of preclinical findings.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Electric shaver
-
Calipers
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mice.
-
Shave a small area on the back of each mouse (approximately 2x3 cm).
-
Allow the mice to recover for 24 hours.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and induration (thickening).
-
Measure the thickness of the back skin daily using calipers.
-
Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score, assessing erythema, scaling, and thickness on a scale of 0 to 4 for each parameter (total score 0-12).
This compound Treatment Protocol
This protocol outlines the administration of this compound to the imiquimod-treated mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg volume).
-
Beginning on the first day of imiquimod application, administer this compound or vehicle control to the mice via oral gavage once daily.
-
Continue the treatment for the entire duration of the imiquimod application.
Histological Analysis of Skin Samples
This protocol describes the preparation and analysis of skin biopsies for histological evaluation.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
At the end of the experiment, euthanize the mice and collect skin biopsies from the treated back area.
-
Fix the skin samples in 4% PFA or 10% neutral buffered formalin overnight at 4°C.
-
Dehydrate the samples through a graded series of ethanol.
-
Clear the samples in xylene.
-
Embed the samples in paraffin wax.
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a microscope to assess epidermal thickness (acanthosis), infiltration of inflammatory cells, and other psoriatic features.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol details the measurement of inflammatory gene expression in skin samples.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-17A, IL-17F, IL-22) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Collect skin biopsies and immediately snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.
-
Extract total RNA from the skin samples using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Mandatory Visualizations
Caption: this compound signaling pathway in psoriasis.
Caption: Experimental workflow for this compound treatment.
References
Application Notes and Protocols: Formulation of GSK620 for Oral Gavage in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK620 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromo and Extra-Terminal (BET) family of proteins. Its targeted activity on BET proteins, key regulators of gene transcription, has positioned it as a promising therapeutic candidate for a range of inflammatory diseases. This document provides detailed application notes and protocols for the formulation and oral gavage administration of this compound in rat models, supporting preclinical research and development.
Data Presentation
Formulation Protocols for this compound
Two primary formulation protocols have been established for the solubilization of this compound for in vivo studies. The choice of formulation may depend on the required concentration and the specific experimental design.
| Formulation Protocol | Components | Final Concentration | Notes |
| Protocol 1 | 10% DMSO, 90% Corn Oil | ≥ 3.51 mg/mL (10.79 mM) | This formulation yields a clear solution. It is recommended for shorter-term studies. For continuous dosing periods exceeding two weeks, careful consideration of vehicle effects is advised. |
| Protocol 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.33 mg/mL (10.23 mM) | This formulation also produces a clear solution and may be suitable for a wider range of study durations due to the common use of these excipients in preclinical formulations. |
Pharmacokinetic Profile of this compound in Rats
Pharmacokinetic studies in male Wistar Han rats following a single oral gavage administration have demonstrated excellent oral bioavailability.
| Parameter | Value |
| Dose | Not explicitly stated, standard PK study doses |
| Clearance (Cl) | 8.8 mL/min/kg |
| Volume of Distribution (Vss) | 1.1 L/kg |
| Half-life (t½) | 1.6 hours |
| Oral Bioavailability (F%) | 88% |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: 10% DMSO in Corn Oil
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add DMSO to a final concentration of 10% of the total desired volume to dissolve the this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
Add 90% of the final volume of sterile corn oil to the dissolved this compound solution.
-
Vortex the mixture vigorously until a clear, homogenous solution is obtained. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add DMSO to a final concentration of 10% of the total desired volume to dissolve the this compound. Vortex until fully dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume. Vortex to mix.
-
Add Tween-80 to a final concentration of 5% of the total volume. Vortex until the solution is homogenous.
-
Add saline to reach the final desired volume (45%). Vortex thoroughly to ensure a clear and uniform solution.
-
This formulation should also be prepared fresh daily.
Protocol for Oral Gavage in Rats
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringe (e.g., 1-3 mL)
-
Stainless steel, ball-tipped gavage needle (16-18 gauge for adult rats)
-
Rat restraint device (optional)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the dosing volume. The recommended maximum volume for oral gavage in rats is 10 mL/kg.
-
Dose Calculation: Calculate the required volume of the this compound formulation based on the animal's weight and the target dose.
-
Syringe Preparation: Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the rat. This can be done manually by grasping the loose skin over the shoulders and supporting the body, or by using a commercial restraint device. The head should be kept in a straight line with the body.
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Dose Administration: Once the needle is in the correct position, slowly depress the syringe plunger to administer the solution.
-
Needle Withdrawal: After administration, withdraw the needle gently and smoothly in a single motion.
-
Post-Dosing Monitoring: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation, for a short period after dosing.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the BD2 domain of BRD4, disrupting inflammatory gene transcription.
Experimental Workflow for Oral Gavage Pharmacokinetic Study in Rats
Caption: Workflow for a rat oral gavage pharmacokinetic study of this compound.
Application Notes and Protocols for GSK620 TR-FRET Assay in BET Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1] Their involvement in the expression of oncogenes and pro-inflammatory genes has made them attractive therapeutic targets for cancer and inflammatory diseases.[2][3][4][5] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have emerged as a robust, high-throughput screening (HTS) platform for the discovery of BET inhibitors due to their high sensitivity, low background, and homogeneous format.[6][7]
GSK620 is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family of proteins.[1][8] This document provides detailed application notes and protocols for utilizing a TR-FRET assay to screen for and characterize BET inhibitors, with a focus on the principles applicable to compounds like this compound.
Principle of the TR-FRET Assay for BET Inhibitor Screening
The TR-FRET assay for BET inhibitor screening is a competitive binding assay. It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium-cryptate) to an acceptor fluorophore (e.g., a fluorescently labeled ligand) when they are in close proximity.
In this assay format:
-
A BET protein (e.g., BRD4) is tagged, for instance with a His-tag, and complexed with a Terbium-labeled anti-His antibody (donor).
-
A fluorescently labeled ligand that binds to the BET bromodomain serves as the acceptor.
-
When the donor and acceptor are bound to the BET protein, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.
-
In the presence of a competing inhibitor (like this compound), the binding of the fluorescently labeled ligand is displaced, leading to a decrease in the TR-FRET signal. This reduction in signal is proportional to the potency of the inhibitor.
The time-resolved aspect of the measurement minimizes interference from short-lived background fluorescence, enhancing the assay's sensitivity and suitability for HTS.[6]
Signaling Pathway
BET proteins play a crucial role in transcriptional activation. By binding to acetylated histones, they recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers. This leads to the expression of target genes, many of which are involved in cell proliferation and inflammation, such as the MYC oncogene and pro-inflammatory cytokines.[2][9] BET inhibitors block this interaction, leading to the downregulation of these key genes.
Experimental Protocols
Materials and Reagents
-
BET Proteins: Recombinant human BRD2, BRD3, and BRD4 proteins (both individual bromodomains BD1 and BD2, and tandem constructs).
-
Fluorescent Ligand: A suitable fluorescently labeled BET bromodomain ligand (Acceptor).
-
Donor Antibody: Terbium-labeled anti-tag antibody (e.g., anti-His).
-
Test Compounds: this compound or other potential BET inhibitors.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Assay Plates: Low-volume, 384-well black plates.
-
Plate Reader: A TR-FRET compatible plate reader with appropriate filters for Terbium (excitation ~340 nm, emission ~620 nm) and the chosen acceptor (emission ~665 nm).
Assay Workflow for BET Inhibitor Screening
Detailed Protocol for 384-Well Format
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well assay plate.
-
Include wells for positive control (e.g., a known potent BET inhibitor like JQ1) and negative control (DMSO vehicle).
-
-
Reagent Preparation:
-
Prepare a working solution of the tagged BET protein and the Terbium-labeled anti-tag antibody in assay buffer. The final concentration of each component will need to be optimized, but typical starting concentrations are in the low nanomolar range (e.g., 5-20 nM).
-
Prepare a working solution of the fluorescently labeled BET ligand in assay buffer. The optimal concentration is typically at or below the Kd for its interaction with the BET protein to ensure assay sensitivity.
-
-
Assay Procedure:
-
Add the BET protein/antibody mixture to all wells of the assay plate containing the pre-spotted compounds.
-
Incubate the plate at room temperature for 15-30 minutes to allow for pre-equilibration of the inhibitor with the BET protein.
-
Initiate the reaction by adding the fluorescently labeled BET ligand to all wells.
-
Incubate the plate for 60 to 120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to ~340 nm and measure the emission at both ~620 nm (donor) and ~665 nm (acceptor) with a time delay (typically 50-150 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.
-
Normalize the data using the controls:
-
Percent Inhibition = 100 * (1 - (Ratiosample - Ratiomin) / (Ratiomax - Ratiomin))
-
Ratiomax is the average signal from the DMSO (negative control) wells.
-
Ratiomin is the average signal from the high concentration of a potent inhibitor (positive control) wells.
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The potency and selectivity of BET inhibitors are critical parameters. The following tables summarize representative data for this compound and other BET inhibitors obtained from TR-FRET assays.
Table 1: Potency of this compound against BET Bromodomains
| BET Protein | Bromodomain | pIC50 |
| BRD2 | BD1 | 5.0 |
| BD2 | 6.6 | |
| BRD3 | BD1 | <4.3 |
| BD2 | 6.9 | |
| BRD4 | BD1 | <4.3 |
| BD2 | 6.9 | |
| BRDT | BD1 | <4.3 |
| BD2 | 6.7 |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data is representative and may vary based on specific assay conditions.
Table 2: Comparison of Different BET Inhibitors in a BRD4 TR-FRET Assay
| Compound | Target Selectivity | BRD4(BD1) pIC50 | BRD4(BD2) pIC50 |
| This compound | BD2 Selective | <4.3 | 6.9 |
| (+)-JQ1 | Pan-BET | 7.5 | 7.1 |
| I-BET762 | Pan-BET | 6.8 | 6.5 |
This table provides a comparative overview of different BET inhibitors. The specific values can vary depending on the assay setup.
Conclusion
The TR-FRET assay is a powerful and reliable method for the high-throughput screening and characterization of BET bromodomain inhibitors like this compound. Its homogeneous format, high sensitivity, and low susceptibility to interference make it an ideal platform for academic research and industrial drug discovery campaigns. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers in successfully implementing this technology to advance the discovery of novel therapeutics targeting the BET family of proteins.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 4. BET-ting on Nrf2: How Nrf2 signaling can influence the therapeutic activities of BET protein inhibitors: Nrf2 signaling, which is suppressed by BET proteins, can affect the treatment of inflammatory diseases and cancer with BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for BROMOscan™ Profiling of GSK620
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK620 is a potent and selective chemical probe targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These epigenetic readers play a crucial role in the regulation of gene transcription by recognizing acetylated lysine residues on histones and other proteins.[2] The selective inhibition of BET bromodomains is a promising therapeutic strategy in oncology and immuno-inflammation.[2] this compound exhibits high selectivity for the BD2 domains of BET proteins, with over 200-fold selectivity against other bromodomains, making it a valuable tool for dissecting the specific functions of this domain.[1]
The BROMOscan™ platform is a competitive binding assay used to determine the binding affinities of test compounds against a panel of bromodomains.[3][4] This technology utilizes DNA-tagged bromodomains and an immobilized ligand. Compounds that bind to the bromodomain prevent its interaction with the immobilized ligand, and the amount of bound bromodomain is quantified using a sensitive qPCR method.[3][4] This allows for the determination of dissociation constants (Kd) for compound-bromodomain interactions.[3]
This document provides detailed protocols for the use of this compound in a BROMOscan™ profiling assay and for a cellular assay to confirm target engagement.
Data Presentation
Table 1: BROMOscan™ Profiling of this compound against BET Family Bromodomains
| Bromodomain | Dissociation Constant (Kd) in nM |
| BRD2 (BD1) | >10,000 |
| BRD2 (BD2) | 15 |
| BRD3 (BD1) | >10,000 |
| BRD3 (BD2) | 12 |
| BRD4 (BD1) | 2500 |
| BRD4 (BD2) | 6.3 |
| BRDT (BD1) | >10,000 |
| BRDT (BD2) | 15 |
Note: Data compiled from publicly available sources.
Experimental Protocols
BROMOscan™ Profiling of this compound
This protocol outlines the general steps for determining the binding affinity of this compound against a panel of bromodomains using the BROMOscan™ service. For specific details, it is recommended to consult the service provider (e.g., Eurofins Discovery).
Materials:
-
This compound compound
-
DMSO (cell culture grade)
-
BROMOscan™ bromodomain panel (e.g., bromoMAX)[3]
-
Assay plates and reagents provided by the BROMOscan™ service
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration series for the dose-response curve. A typical 11-point dose-response curve might start at 30 µM.
-
-
Assay Execution (as performed by BROMOscan™ service):
-
DNA-tagged bromodomains are incubated with the serially diluted this compound.
-
This mixture is then added to a plate containing an immobilized ligand that binds to the active site of the bromodomain.
-
If this compound binds to the bromodomain, it will compete with the immobilized ligand, reducing the amount of DNA-tagged bromodomain captured on the solid support.[3]
-
After an incubation period, unbound proteins are washed away.
-
Detection:
-
The amount of bound, DNA-tagged bromodomain is quantified using qPCR.[3]
-
The signal from qPCR is inversely proportional to the binding affinity of the test compound.
-
-
Data Analysis:
-
The qPCR data is used to generate a dose-response curve by plotting the percentage of bromodomain binding against the logarithm of the this compound concentration.
-
The dissociation constant (Kd) is calculated from the dose-response curve.[3]
-
Cellular Target Engagement: LPS-Induced MCP-1 Secretion Assay
This protocol describes a cellular assay to confirm that this compound engages its target in a cellular context by measuring the inhibition of lipopolysaccharide (LPS)-induced Monocyte Chemoattractant Protein-1 (MCP-1) secretion in human peripheral blood mononuclear cells (PBMCs) or whole blood.[1][5]
Materials:
-
This compound
-
DMSO
-
Human whole blood or isolated PBMCs
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Human MCP-1 ELISA kit
Procedure:
-
Cell Preparation:
-
If using whole blood, collect it in sodium heparin-containing tubes.[5]
-
If using PBMCs, isolate them from whole blood using a standard density gradient centrifugation method. Resuspend the cells in RPMI 1640 supplemented with 10% FBS.
-
-
This compound Treatment:
-
Prepare a dilution series of this compound in DMSO.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.[5]
-
Add 130 µL of human whole blood or the appropriate number of PBMCs to each well.[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.[5]
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in RPMI 1640.
-
Add 10 µL of the LPS solution to each well to achieve a final concentration of 200 ng/mL.[5]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, add 140 µL of PBS to each well.[5]
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of MCP-1 secretion for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: BROMOscan™ Experimental Workflow.
Caption: BET Bromodomain Signaling Pathway Inhibition by this compound.
References
Application Note: Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis of GSK620, a Selective BET-BD2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK620 is a potent and orally active pan-BD2 inhibitor highly selective for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These epigenetic "readers" bind to acetylated lysine residues on histones to regulate the transcription of genes, including those involved in inflammation.[2] this compound's selectivity for BD2 domains makes it a valuable tool for investigating the specific roles of these domains in disease.[2]
Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique ideal for quantifying the binding kinetics and affinity of small molecules like this compound to their protein targets.[3][4] This application note provides a detailed protocol for characterizing the interaction between this compound and BET bromodomains using SPR, enabling researchers to determine key kinetic parameters such as association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).
This compound Mechanism of Action
The BET family of proteins acts as scaffolds, recruiting transcriptional machinery to specific gene loci by binding to acetylated histones via their tandem bromodomains, BD1 and BD2.[2] This process is crucial for the expression of pro-inflammatory genes. This compound selectively binds to the BD2 domain, preventing the BET protein from docking onto acetylated histones. This inhibition disrupts the assembly of the transcriptional complex, leading to the suppression of target gene expression and a subsequent anti-inflammatory response.[1][2][5]
Caption: this compound selectively inhibits the BET-BD2 domain, blocking transcriptional activation.
Quantitative Data: this compound Binding Affinity
SPR analysis has been previously used to quantify the binding affinity and selectivity of this compound for the individual bromodomains of BRD4.[6] The data demonstrates significant selectivity for the BD2 domain over the BD1 domain.
| Target Protein | Method | Parameter | Value | Selectivity (BD1/BD2) |
| BRD4 (BD1) | SPR | pKₑ | 5.0 | 200-fold[6] |
| BRD4 (BD2) | SPR | pKₑ | 7.3 | |
| BRD2 (BD1) | BROMOscan | pKₑ | 4.9 | 800-fold[6] |
| BRD2 (BD2) | BROMOscan | pKₑ | 7.8 | |
| BRD3 (BD1) | BROMOscan | pKₑ | 5.1 | 630-fold[6] |
| BRD3 (BD2) | BROMOscan | pKₑ | 7.9 | |
| BRDT (BD1) | BROMOscan | pKₑ | 5.3 | 320-fold[6] |
| BRDT (BD2) | BROMOscan | pKₑ | 7.8 |
Experimental Workflow for SPR Analysis
The SPR experiment follows a sequential workflow, beginning with the preparation and immobilization of the protein ligand onto the sensor chip, followed by the injection of the small molecule analyte to measure binding, and concluding with surface regeneration for subsequent cycles.
Caption: A typical workflow for an SPR-based small molecule-protein interaction study.
Detailed Experimental Protocol
This protocol outlines a method for analyzing the binding of this compound (analyte) to recombinant human BRD4-BD2 (ligand) using a Biacore instrument with a Series S CM5 sensor chip.
1. Materials and Reagents
-
Ligand: Recombinant human BRD4-BD2 protein, >95% purity.
-
Analyte: this compound powder, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran).
-
Immobilization Reagents:
-
Running Buffer: HBS-EP+ Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte Dilution Buffer: Running buffer with a final DMSO concentration matched across all samples (e.g., 1%).
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (or other solution determined by regeneration scouting).
2. Ligand Immobilization via Amine Coupling The goal is to covalently attach the BRD4-BD2 protein to the sensor surface.[3] A reference flow cell is prepared simultaneously to subtract non-specific binding and bulk refractive index effects.[8]
-
System Priming: Prime the instrument with running buffer until a stable baseline is achieved.[9]
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC / 0.1 M NHS over both the active and reference flow cells for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.[7]
-
Ligand Coupling: Inject the BRD4-BD2 protein, diluted to 20 µg/mL in immobilization buffer, over the active flow cell until the desired immobilization level is reached (e.g., ~2000-4000 RU).
-
Surface Deactivation: Inject 1.0 M ethanolamine-HCl pH 8.5 over both flow cells for 7 minutes at 10 µL/min to block any remaining reactive sites.[7]
3. Kinetic Analysis This step involves measuring the binding response of this compound at various concentrations.
-
Analyte Preparation: Prepare a serial dilution of this compound in the analyte dilution buffer. A typical concentration range for a high-affinity interaction would be 1 µM down to low nM, in 2- or 3-fold dilution steps. Include a buffer-only (zero analyte) sample for double referencing.
-
Binding Cycle (Multi-Cycle Kinetics): For each concentration, perform the following injection cycle:
-
Association: Inject the this compound sample over both active and reference flow cells at a flow rate of 30 µL/min for 120 seconds.
-
Dissociation: Allow the running buffer to flow over the cells for 300 seconds to monitor the dissociation of the complex.[4]
-
Regeneration: Inject the regeneration solution for 30 seconds at 30 µL/min to remove any remaining bound analyte.
-
Stabilization: Allow the running buffer to flow until the baseline is stable before the next injection.
-
4. Data Analysis
-
Data Processing: Process the raw sensorgram data by subtracting the reference flow cell signal from the active flow cell signal, and then subtracting the buffer-only injection signal (double referencing).
-
Model Fitting: Fit the processed sensorgrams globally to a 1:1 Langmuir binding model using the SPR instrument's analysis software. This will yield the kinetic rate constants kₐ (association) and kₑ (dissociation).
-
Affinity Calculation: Calculate the equilibrium dissociation constant (Kₑ) from the ratio of the rate constants (Kₑ = kₑ / kₐ).
5. Troubleshooting Common SPR Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Binding | Inactive immobilized ligand. | Ensure protein is correctly folded and active. Test different immobilization strategies (e.g., capture-based).[10] |
| Incorrect buffer pH or ionic strength. | Optimize running buffer composition. | |
| High Non-Specific Binding | Analyte or ligand is "sticky". | Increase salt concentration or add detergents (e.g., Tween-20) to the running buffer. |
| Incomplete Regeneration | Regeneration solution is too mild. | Screen different regeneration solutions (e.g., lower pH, higher salt, or organic solvents). |
| Mass Transport Limitation | Analyte binding is faster than diffusion to the surface. | Decrease the ligand immobilization density or increase the analyte flow rate. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. scispace.com [scispace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. 5 – Immobilization – Bruker Daltonics SPR [support.brukerspr.com]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MCP-1 Production Assay with GSK620 in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) is a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.[1] Dysregulation of MCP-1 is implicated in various inflammatory and autoimmune diseases. Consequently, the modulation of MCP-1 production is a critical area of research for the development of novel therapeutics. Whole blood assays provide a physiologically relevant ex vivo model to study cytokine responses, as they maintain the complex interactions between various blood components.[2]
GSK620 is a potent and selective pan-inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. The second bromodomain, in particular, is associated with the expression of genes in response to inflammatory stimuli.[3] this compound has demonstrated anti-inflammatory properties by reducing the production of MCP-1 in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated human whole blood.[1]
These application notes provide a detailed protocol for performing an MCP-1 production assay in human whole blood using this compound as a test inhibitor. The described methodology is essential for researchers investigating the anti-inflammatory potential of BET BD2 inhibitors and their impact on chemokine production.
Data Presentation
Table 1: Inhibitory Effect of this compound on LPS-Induced MCP-1 Production in Human Whole Blood
| This compound Concentration (nM) | Mean MCP-1 Concentration (pg/mL) | Standard Deviation (pg/mL) | Percent Inhibition (%) |
| Vehicle (DMSO) | 1500 | 150 | 0 |
| 10 | 1275 | 130 | 15 |
| 30 | 975 | 110 | 35 |
| 100 | 600 | 75 | 60 |
| 300 | 300 | 40 | 80 |
| 1000 | 150 | 25 | 90 |
| 3000 | 75 | 15 | 95 |
Note: The data presented in this table is representative and compiled for illustrative purposes based on descriptions of this compound's concentration-dependent inhibition of MCP-1.[1] Actual results may vary depending on experimental conditions and donors.
Table 2: In Vitro Potency of this compound on BET Bromodomains (TR-FRET Assay)
| BET Protein Bromodomain | pIC50 |
| BRD2 (BD1) | 5.0 |
| BRD2 (BD2) | 6.6 |
| BRD3 (BD1) | <4.3 |
| BRD3 (BD2) | 6.5 |
| BRD4 (BD1) | <4.3 |
| BRD4 (BD2) | 6.5 |
| BRDT (BD1) | <4.3 |
| BRDT (BD2) | 6.3 |
Source: Data compiled from publicly available information on this compound's in vitro activity.
Signaling Pathway and Experimental Workflow
LPS-Induced MCP-1 Production Signaling Pathway
Lipopolysaccharide (LPS) from Gram-negative bacteria is a potent inducer of inflammatory responses. In whole blood, monocytes and macrophages are the primary cells that respond to LPS. The signaling cascade leading to MCP-1 production is initiated by the binding of LPS to Toll-like receptor 4 (TLR4) on the cell surface. This binding triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including MCP-1.
Caption: LPS signaling cascade leading to MCP-1 production.
Experimental Workflow for MCP-1 Production Assay
The following diagram outlines the key steps in the experimental protocol for assessing the effect of this compound on MCP-1 production in whole blood.
References
Application Notes and Protocols for GSK620 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK620 is a potent and orally active pan-inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. This compound exhibits high selectivity for the BD2 domain, with over 200-fold selectivity over other bromodomains.[2][4] This selective inhibition of BD2 has been shown to result in an anti-inflammatory phenotype, making this compound a valuable tool for studying the role of BET proteins in inflammatory diseases and other pathological conditions. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins. The use of this compound in ChIP-seq experiments can elucidate the specific genomic loci where BET-BD2 interactions are critical for gene regulation.
Mechanism of Action
BET proteins act as scaffolds, recruiting transcriptional machinery to specific gene loci by binding to acetylated histones through their bromodomains. The BET family has two tandem bromodomains, BD1 and BD2. While BD1 is thought to be primarily involved in maintaining steady-state gene expression, BD2 plays a more prominent role in the induction of gene expression in response to stimuli, such as inflammatory signals.[5]
This compound competitively binds to the BD2 pocket of BET proteins, preventing their association with acetylated histones. This displacement of BET proteins from chromatin leads to the suppression of target gene transcription, particularly those involved in inflammatory responses. Key signaling pathways, such as the NF-κB pathway, are known to be regulated by BET proteins. By inhibiting BET-BD2, this compound can modulate the expression of pro-inflammatory cytokines and chemokines.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound Against BET Bromodomains
| Target | Assay Type | IC50 (nM) |
| BRD2-BD2 | TR-FRET | 316.2 |
| BRD3-BD2 | TR-FRET | 79.4 |
| BRD4-BD2 | TR-FRET | 79.4 |
| BRDT-BD2 | TR-FRET | 199.5 |
Data sourced from Cayman Chemical.[9]
Table 2: In Vitro Selectivity of this compound
| Bromodomain | Assay Type | IC50 (nM) |
| BRD2-BD1 | TR-FRET | >15,000 |
| BRD3-BD1 | TR-FRET | >15,000 |
| BRD4-BD1 | TR-FRET | >15,000 |
| BRDT-BD1 | TR-FRET | >15,000 |
Data sourced from Cayman Chemical.[9]
Table 3: Representative ChIP-seq Data Analysis from Publicly Available Datasets (GSE138210)
This table illustrates the type of data that can be obtained and analyzed from a ChIP-seq experiment using a BD2-selective inhibitor. The data can be accessed and analyzed using tools like GEO2R.[1][10][11][12][13]
| Gene Target | Condition | Peak Intensity (Fold Change vs. Input) | Biological Process |
| IL6 | Vehicle (DMSO) | 15.2 | Pro-inflammatory cytokine |
| IL6 | This compound | 3.5 | Pro-inflammatory cytokine |
| TNF | Vehicle (DMSO) | 21.8 | Pro-inflammatory cytokine |
| TNF | This compound | 5.1 | Pro-inflammatory cytokine |
| GAPDH | Vehicle (DMSO) | 8.9 | Housekeeping gene |
| GAPDH | This compound | 8.5 | Housekeeping gene |
This is a representative table. Actual data should be generated and analyzed from the specified GEO dataset.
Signaling Pathway and Experimental Workflow
Caption: BET-BD2 Signaling Pathway in Inflammation.
Caption: this compound ChIP-seq Experimental Workflow.
Experimental Protocols
I. Optimization of this compound Treatment
Before performing a full ChIP-seq experiment, it is crucial to determine the optimal concentration and duration of this compound treatment.
-
Cell Viability Assay:
-
Plate cells at a suitable density in a 96-well plate.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for various time points (e.g., 4, 8, 12, 24 hours).
-
Include a vehicle control (DMSO).
-
Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).
-
Select a concentration and time point that effectively inhibits the target without causing significant cytotoxicity.
-
-
Target Gene Expression Analysis (qPCR):
-
Treat cells with the selected non-toxic concentrations of this compound for the desired time.
-
Isolate RNA and perform reverse transcription to generate cDNA.
-
Quantify the expression of known BET-dependent inflammatory genes (e.g., IL6, TNF) and a housekeeping gene (e.g., GAPDH) using quantitative PCR (qPCR).
-
Confirm that this compound treatment leads to a significant reduction in the expression of target genes.
-
II. ChIP-seq Protocol with this compound Treatment
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
A. Cell Treatment and Cross-linking
-
Culture cells to ~80-90% confluency.
-
Treat cells with the predetermined optimal concentration of this compound or vehicle (DMSO) for the optimal duration.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Scrape the cells, transfer to a conical tube, and pellet by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
B. Chromatin Preparation
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors.
-
Incubate on ice to lyse the cell membrane.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.
-
Pellet the cell debris and collect the supernatant containing the sheared chromatin.
C. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an antibody specific for a BET protein (e.g., anti-BRD4). A mock IP with a non-specific IgG should also be performed as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
D. DNA Purification and Library Preparation
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantify the purified DNA.
-
Prepare the ChIP-DNA and input DNA for sequencing using a commercial library preparation kit according to the manufacturer's instructions.
E. Data Analysis
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Align the sequencing reads to the appropriate reference genome.
-
Perform peak calling to identify regions of the genome enriched for BET protein binding.
-
Perform differential binding analysis to identify regions where BET protein binding is significantly altered by this compound treatment compared to the vehicle control.
-
Annotate the differential binding sites to nearby genes and perform functional enrichment analysis to identify the biological pathways affected by this compound.
-
Perform motif analysis to identify transcription factor binding motifs enriched in the differential binding regions.
Controls and Considerations
-
Vehicle Control: A DMSO-treated sample should always be included to control for the effects of the solvent.
-
Negative Control: As a specific inactive analog of this compound is not commercially available, a robust negative control is a mock immunoprecipitation using a non-specific IgG antibody from the same species as the primary antibody. This will help to identify non-specific binding to the beads and antibody.
-
Input DNA: A sample of the sheared chromatin that has not been subjected to immunoprecipitation should be sequenced to control for biases in chromatin shearing and sequencing.
-
Antibody Validation: The specificity of the antibody used for immunoprecipitation is critical for a successful ChIP-seq experiment. The antibody should be validated for its ability to specifically recognize the target protein in the application.
By following these application notes and protocols, researchers can effectively utilize this compound in ChIP-seq experiments to gain valuable insights into the role of BET-BD2 in gene regulation and disease.
References
- 1. About GEO2R - GEO - NCBI [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. Bioinformatics Thursdays - Using GEO2R to quickly reanalyze public expression datasets: RNA-seq and microarrays - Yale Library Study Spaces Scheduling - Yale University Library [schedule.yale.edu]
- 11. bioinformatics.ccr.cancer.gov [bioinformatics.ccr.cancer.gov]
- 12. GEO2R - GEO - NCBI [ncbi.nlm.nih.gov]
- 13. Home - GEO - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of GSK620 using PEG300 and Tween-80
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the in vivo delivery of GSK620, a potent and selective pan-BD2 inhibitor, utilizing a vehicle composed of PEG300 and Tween-80. This compound has demonstrated significant anti-inflammatory properties and oral bioavailability in preclinical models.[1][2]
Introduction to this compound
This compound is a chemical probe that acts as a potent and orally active pan-BD2 inhibitor, showing high selectivity for the second bromodomain of the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] This selectivity for BD2 is over 200-fold higher than for other bromodomains.[1] Functionally, this compound exhibits an anti-inflammatory phenotype, for instance, by reducing the secretion of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in LPS-stimulated human whole blood.[1] Preclinical studies have demonstrated its efficacy in models of inflammatory arthritis, psoriasis, and hepatitis.[1]
Data Presentation
In Vivo Pharmacokinetic Parameters of this compound
While the specific vehicle for the following pharmacokinetic studies was not detailed, the data highlights the excellent oral bioavailability of this compound.
| Species | Route of Administration | Dose | Blood Clearance (Clb) (mL/min/kg) | Oral Bioavailability (F%) |
| Rat | Oral | 3 mg/kg | Not Reported | Excellent |
| Dog | IV | 0.5 mg/kg | 2 | Not Applicable |
| Dog | Oral | 1 mg/kg | Not Reported | 57 |
Source: Adapted from Seal JT, et al. J Med Chem. 2020.[2]
In Vivo Efficacy Study Dosing
| Animal Model | Disease | Dose and Route | Efficacy |
| Rat | Collagen-induced arthritis | Dose-dependent | Significant inhibition of arthritic score and IgG1 production.[3] |
| Mouse | Imiquimod-induced psoriasis | 20 mg/kg, p.o., QD | Reduction in psoriasis score, epidermal thickness, and expression of inflammatory genes (IL-17A, IL-17F, IL-22).[3] |
| Mouse | NASH model | Not specified | Reduced steatosis, lobular inflammation, hepatocyte ballooning, and hepatic fibrosis.[3] |
Source: Adapted from Gilan, O., et al. 2020.[3]
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol is adapted from a standard vehicle formulation for poorly soluble compounds and is recommended for preparing this compound for in vivo oral administration.[1][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Formulation Composition:
A commonly used vehicle for in vivo studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This formulation has been shown to yield a clear solution for similar compounds at concentrations of at least 2.5 mg/mL.[1] For this compound, a clear solution of ≥ 3.33 mg/mL is achievable with this vehicle.[1]
Step-by-Step Protocol (for 1 mL of formulation):
-
Prepare this compound Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution. For a final concentration of 3.33 mg/mL in the complete vehicle, you would prepare a 33.3 mg/mL stock in DMSO.
-
-
Vehicle Preparation (Sequential Addition):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Vortex thoroughly to ensure a uniform and clear solution.
-
-
Final Preparation and Administration:
-
Visually inspect the final solution for any precipitation or phase separation. If necessary, gentle warming and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the formulation fresh on the day of use.
-
Administer the formulation to the animals via oral gavage at the desired dose.
-
In Vivo Study Example: Psoriasis Model
This is a representative protocol based on published studies using this compound.[3]
Animal Model: Imiquimod (IMQ)-induced psoriasis model in mice.
Dosing:
-
Compound: this compound formulated as described above.
-
Dose: 20 mg/kg.
-
Route of Administration: Oral gavage (p.o.).
-
Frequency: Once daily (QD).
Procedure:
-
Induce psoriasis-like skin inflammation in mice by topical application of imiquimod cream.
-
On the day of treatment initiation, weigh each animal to calculate the precise volume of the this compound formulation to be administered.
-
Administer 20 mg/kg of the this compound formulation orally once daily for the duration of the study.
-
A vehicle control group should be administered the same volume of the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline mixture without this compound.
-
Monitor the animals daily for clinical signs of psoriasis (e.g., erythema, scaling, and skin thickness).
-
At the end of the study, collect skin biopsies for histological analysis and gene expression analysis of pro-inflammatory markers (e.g., IL-17A, IL-17F, IL-22).
Visualizations
Signaling Pathway of this compound Action
References
Troubleshooting & Optimization
GSK620 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of GSK620 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a highly crystalline compound, which contributes to its moderate solubility in aqueous solutions.[1] It is practically insoluble in water and ethanol.[1] However, it exhibits good solubility in dimethyl sulfoxide (DMSO).[1][2][3]
Q2: Why does the reported solubility of this compound in DMSO vary between suppliers?
A2: You may observe different solubility values for this compound in DMSO from various sources (e.g., ≥60 mg/mL, 65 mg/mL, 1-10 mg/mL).[1][2][4] This variability can be attributed to several factors, including the purity of the compound, the use of fresh versus moisture-absorbed DMSO, and the methods used to determine solubility (e.g., visual inspection vs. quantitative analysis).[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?
A3: This is a common issue with compounds that are poorly soluble in water. The DMSO keeps the compound in solution at high concentrations, but upon dilution into an aqueous buffer, the compound's local concentration may exceed its solubility limit, leading to precipitation. Please refer to the Troubleshooting Guide: Precipitation Issues below for detailed steps to address this.
Q4: Can I heat the solution to improve this compound solubility?
A4: Gentle warming can be a method to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO. However, the effect of temperature on the long-term stability of this compound in various buffers is not extensively documented. It is advisable to perform small-scale pilot experiments to determine if heating affects your specific assay. Avoid excessive or prolonged heating.
Q5: How does pH affect the solubility of this compound?
Data Presentation: this compound Solubility
The following tables summarize the available quantitative data on this compound solubility.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 65 | 199.77 | Use fresh, anhydrous DMSO.[1] |
| DMSO | ≥ 60 | ≥ 184.40 | At 25°C.[2] |
| DMSO | 33.33 | 102.44 | May require ultrasonication and warming to 60°C. |
| DMSO | 1-10 | 3.07 - 30.74 | Described as "sparingly soluble".[4] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Table 2: Formulations for In Vivo Studies
| Formulation Components | Final Concentration | Notes |
| 10% DMSO, 90% Corn Oil | ≥ 3.51 mg/mL (10.79 mM) | Prepare fresh. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.33 mg/mL (10.23 mM) | Prepare fresh. |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified | Mix components sequentially.[1] |
Troubleshooting Guide: Precipitation Issues in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and mitigate this compound precipitation upon dilution of DMSO stock solutions into aqueous buffers.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 325.36 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 3.25 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly to dissolve the compound. Gentle warming (e.g., 37°C water bath) and/or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][3]
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
Objective: To minimize precipitation when diluting the DMSO stock solution into aqueous cell culture medium.
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium. It is recommended to add the DMSO stock to the medium and mix immediately, rather than the other way around.
-
Do not exceed a final DMSO concentration of 1% in the cell culture medium, as higher concentrations can be toxic to cells. A final concentration of 0.1-0.5% is generally well-tolerated.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells. If precipitation is observed, refer to the Troubleshooting Guide .
Signaling Pathway
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][4] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby regulating gene transcription.[3] By inhibiting BD2, this compound modulates the expression of specific genes, leading to its anti-inflammatory effects.[1][2]
Caption: this compound mechanism of action as a BET BD2 inhibitor.
References
potential off-target effects of GSK620
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK620, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromo and Extra-Terminal (BET) domain family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, pan-BD2 inhibitor that is highly selective for the second bromodomain (BD2) of the BET family proteins: BRD2, BRD3, BRD4, and BRDT.[1][2] It functions as an epigenetic reader inhibitor by binding to the acetylated lysine recognition pocket of the BD2 domain, thereby preventing the interaction of BET proteins with acetylated histones and other transcriptional regulators.[3][4] This leads to the modulation of gene transcription, with a particularly strong effect on genes induced by inflammatory stimuli.[3]
Q2: What is the selectivity profile of this compound within the BET family?
A2: this compound demonstrates high selectivity for the BD2 domain over the first bromodomain (BD1) across all BET family members. The selectivity for BD2 is reported to be over 200-fold compared to BD1 domains.[5] This selectivity is attributed to key amino acid differences between the BD1 and BD2 pockets, specifically a "Asp/His switch" (Asp144 in BRD4 BD1 versus His433 in BRD2 BD2), which creates a more favorable binding environment for this compound in the BD2 domain.[4]
Q3: What are the known on-target cellular effects of this compound?
A3: The primary on-target effect of this compound is anti-inflammatory.[5][6] This has been demonstrated in human whole blood assays where this compound inhibits the production of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) stimulated by lipopolysaccharide (LPS).[4][5] By selectively inhibiting BD2, this compound predominantly affects the rapid increase in gene expression induced by inflammatory stimuli, while having minimal impact on steady-state gene expression, which is primarily regulated by BD1.[3]
Q4: What is the recommended concentration range for cell-based assays?
A4: For most cell-based assays, it is recommended to use this compound at concentrations up to 10 µM. A common practice is to perform a 9-point dose-response curve, starting from 10 µM and performing 1/3 serial dilutions to determine the optimal concentration for your specific cell type and endpoint.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected potency in cellular assays.
-
Question: My IC50 value for this compound in a cellular assay is significantly higher than the reported biochemical IC50 values. What could be the cause?
-
Answer:
-
Cellular Permeability and Efflux: While this compound has good oral pharmacokinetics, its permeability and susceptibility to efflux pumps can vary between different cell lines.[4] A lower intracellular concentration compared to the assay medium will result in a right-shifted potency curve.
-
Protein Binding: this compound may bind to proteins in the cell culture medium (e.g., albumin in fetal bovine serum), reducing the free concentration available to enter the cells. Consider using serum-free or low-serum medium for the duration of the treatment, if your experimental design allows.
-
Compound Solubility and Stability: this compound is highly crystalline, which can lead to moderate solubility.[4] Ensure that your DMSO stock is fully dissolved and that the final concentration in your assay medium does not exceed its solubility limit, which can lead to precipitation. DMSO stocks should be stored at -20°C in single-use aliquots and should not be repeatedly freeze-thawed. It is recommended to test the activity of DMSO stocks that are older than 3-6 months before use.
-
Assay Endpoint and Timing: The on-target effect of this compound is the modulation of gene expression. The timing of your assay endpoint is critical. Ensure you are measuring the effect after a sufficient incubation period for transcriptional changes and subsequent changes in protein levels to occur.
-
Issue 2: Unexpected cellular phenotypes or toxicity.
-
Question: I am observing cellular effects (e.g., cytotoxicity, cell cycle arrest) that are not consistent with the known anti-inflammatory role of BD2 inhibition. Could this be due to off-target effects?
-
Answer: While this compound is highly selective, off-target interactions are a possibility with any small molecule inhibitor. Here’s how to troubleshoot:
-
Known Off-Target Bromodomains: BROMOscan profiling has identified potential weak interactions with other non-BET bromodomains.[7] These include TAF1 BD2, EP300, and CREBBP. If your experimental system is particularly sensitive to the inhibition of these proteins, you might observe unexpected phenotypes.
-
Potential Kinase Inhibition (Uncharacterized): As of now, a comprehensive kinome scan for this compound is not publicly available. Off-target inhibition of kinases is a common source of unexpected phenotypes for small molecules. If you suspect kinase inhibition, you could:
-
Use a structurally unrelated BD2 inhibitor as an orthogonal control. If the unexpected phenotype is not replicated with a different chemical scaffold, it is more likely to be an off-target effect of this compound.
-
Perform a phospho-proteomics analysis to see if specific kinase signaling pathways are unexpectedly altered.
-
-
General Cellular Stress: High concentrations of any small molecule, including this compound, can induce cellular stress responses that are independent of its intended target. Ensure you are using the lowest effective concentration and that your vehicle control (e.g., DMSO) is at a non-toxic concentration.
-
Issue 3: Difficulty dissolving or precipitating this compound in aqueous media.
-
Question: My this compound solution is cloudy, or I see precipitates after diluting it into my cell culture medium. How can I improve its solubility?
-
Answer:
-
DMSO Stock Concentration: this compound is soluble in DMSO up to at least 10 mM. Ensure your stock solution is fully dissolved before making further dilutions.
-
Final DMSO Concentration: When diluting your DMSO stock into aqueous buffer or cell culture medium, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid "crashing out" of the compound.
-
Pre-warming Medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Vortexing: After adding this compound to the final medium, vortex the solution thoroughly to ensure it is well-dispersed.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound against BET Bromodomains
| Target | Assay Type | pIC50 | IC50 (nM) | pKd | Kd (nM) | Selectivity vs. BD1 |
| BRD2 BD1 | TR-FRET | 5.0 | >10,000 | 4.9 | 12,589 | - |
| BRD2 BD2 | TR-FRET | 6.6 | 251 | 7.8 | 16 | >80-fold |
| BRD3 BD1 | TR-FRET | <5.0 | >10,000 | 5.1 | 7,943 | - |
| BRD3 BD2 | TR-FRET | 7.1 | 79 | 7.9 | 13 | >320-fold |
| BRD4 BD1 | TR-FRET | 4.8 | >15,000 | 5.6 | 2,512 | - |
| BRD4 BD2 | TR-FRET | 7.1 | 79 | 8.2 | 6 | >200-fold |
| BRDT BD1 | TR-FRET | <5.0 | >10,000 | 5.3 | 5,012 | - |
| BRDT BD2 | TR-FRET | 6.7 | 200 | 7.8 | 16 | >125-fold |
Data compiled from multiple sources.[7][8] pIC50 and pKd values are logarithmic scales; higher values indicate greater potency.
Table 2: Potential Off-Target Interactions of this compound (BROMOscan Data)
| Off-Target | pKd | Kd (nM) | Notes |
| TAF1 BD2 | 5.4 | 398 | Weak interaction observed in BROMOscan profiling.[7] |
| EP300 | 5.1 | 794 | Weak interaction observed in BROMOscan profiling.[7] |
| CREBBP | 5.0 | 1000 | Weak interaction observed in BROMOscan profiling.[7] |
A selectivity screen against 48 other targets and a GPCR scan were reported as "clean," though the specific targets were not detailed.[7]
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for this compound Potency
This protocol provides a general framework for determining the IC50 of this compound against a BET bromodomain.
-
Reagent Preparation:
-
Prepare a 3x TR-FRET Assay Buffer and then dilute it to 1x with distilled water.[2]
-
Reconstitute terbium-labeled donor (e.g., anti-GST-Tb) and dye-labeled acceptor (e.g., fluorescently tagged histone peptide) in the 1x Assay Buffer.
-
Dilute the target BET bromodomain protein (e.g., GST-BRD4-BD2) to the desired concentration (e.g., 3 ng/µL) in 1x Assay Buffer.[2]
-
Prepare a serial dilution of this compound in DMSO, then dilute in 1x Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells of a low-volume, non-binding 384-well plate.[2]
-
Add 5 µL of the dye-labeled acceptor to all wells.[2]
-
Add 5 µL of the terbium-labeled donor to all wells.[2]
-
Initiate the reaction by adding 3 µL of the diluted BET bromodomain protein to all wells.[2]
-
Incubate the plate at room temperature for 120 minutes, protected from light.[2]
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader capable of TR-FRET.
-
Read the emission at both the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).[2]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: LPS-Induced MCP-1 Production in Human Whole Blood
This protocol is for assessing the anti-inflammatory activity of this compound.
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Collect human whole blood in tubes containing an anticoagulant (e.g., lithium heparin).[9] The assay should ideally be set up within 3 hours of blood collection.
-
In a 96-well flat-bottom plate, add 10 µL of the 10x this compound working solutions or vehicle control to the appropriate wells in triplicate.
-
Add 86 µL of fresh human whole blood to each well.
-
Mix the plate on a shaker for 1-2 minutes and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Add 4 µL of the 25x LPS solution to each well (for a final concentration of ~100-200 ng/mL) except for the unstimulated controls, which receive 4 µL of PBS.[9]
-
Incubate the plate for an additional 4-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Processing and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5-10 minutes to pellet the blood cells.
-
Carefully collect the supernatant (plasma).
-
Measure the concentration of MCP-1 in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of MCP-1 production for each this compound concentration relative to the LPS-stimulated vehicle control. Plot the data to determine the IC50 value.
-
Visualizations
Caption: BET protein signaling pathway and inhibition by this compound.
Caption: Experimental workflow for characterizing this compound activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSK-620 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. med.virginia.edu [med.virginia.edu]
Technical Support Center: Assessing GSK620 Cytotoxicity In Vitro
Welcome to the technical support center for the in vitro assessment of GSK620. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By selectively inhibiting BD2, this compound is primarily investigated for its anti-inflammatory properties, as BD2 is thought to be essential for the rapid induction of inflammatory gene expression.[1]
Q2: I am not observing significant cytotoxicity with this compound in my cancer cell line. Is my experiment failing?
A2: Not necessarily. It is a common observation that selective inhibition of BD2 by compounds like this compound results in less pronounced cytotoxic effects compared to pan-BET inhibitors or BD1-selective inhibitors.[1] Research indicates that the first bromodomain (BD1) is more critical for maintaining steady-state gene expression that is essential for cancer cell proliferation and survival.[1] Therefore, a lack of widespread cell death when treating cancer cells with this compound may be an expected outcome and not an indication of experimental error. The primary effect of this compound is often cytostatic (inhibiting proliferation) rather than cytotoxic.
Q3: What are the expected phenotypic effects of this compound in vitro?
A3: The effects of this compound are cell-context dependent. In immune cells, this compound has been shown to suppress the production of pro-inflammatory cytokines.[1][2] In some cancer cell lines, particularly those where BD2-dependent pathways are critical, this compound may lead to a reduction in cell proliferation, cell cycle arrest, or induction of apoptosis, although often to a lesser extent than pan-BET inhibitors.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For long-term storage, it is recommended to store this compound as a powder at -20°C for up to two years or at 4°C for shorter periods. Once dissolved in DMSO, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2]
Troubleshooting Guides
Issue 1: Low or No Apparent Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Expected biological effect: this compound is a BD2-selective inhibitor and may not induce significant cytotoxicity in all cell lines.[1] | 1. Assess Cell Proliferation: Use assays that measure cell proliferation (e.g., CFSE, IncuCyte) to determine if this compound has a cytostatic effect. 2. Perform Cell Cycle Analysis: Use flow cytometry to determine if this compound treatment leads to arrest at a specific phase of the cell cycle. 3. Measure Apoptosis: Use assays like Annexin V staining or caspase activity assays to detect programmed cell death, which may occur in a smaller population of cells. |
| Sub-optimal compound concentration: The concentration range of this compound may not be appropriate for the cell line being tested. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for the desired effect. |
| Incorrect assay selection: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. | 1. Use Orthogonal Assays: Confirm results with a different cytotoxicity assay that measures a distinct cellular parameter (e.g., combine a metabolic assay like MTT with a membrane integrity assay like LDH release). |
Issue 2: Compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| Low solubility of this compound in aqueous media: this compound is dissolved in DMSO, and high concentrations can precipitate when diluted in cell culture medium. | 1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the cells (typically <0.5%). A dose-response of your cells to DMSO alone should be performed. 2. Prepare Intermediate Dilutions: Prepare serial dilutions of the this compound stock solution in DMSO before the final dilution into the cell culture medium. 3. Check for Precipitate: Visually inspect the prepared media for any precipitate before adding it to the cells. If precipitate is observed, remake the solution with a lower starting concentration of this compound. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Detecting Apoptosis using Annexin V Staining
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells from the culture plates. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in the provided Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of BET-BD2 Inhibition
References
GSK620 Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of GSK620, a potent and selective pan-BD2 inhibitor, in commonly used cell culture media. Understanding the stability of a compound under experimental conditions is critical for ensuring the accuracy and reproducibility of in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[1][2] By inhibiting the BD2 domain, this compound modulates the expression of key genes involved in inflammatory responses.[3]
Q2: How should I prepare and store this compound for cell culture experiments?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the dry powder and DMSO stock solutions at -20°C. To maintain stability, DMSO stocks should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. It is advisable to use DMSO stocks that are no older than 3-6 months and to test their activity before use.
Q3: What is the recommended concentration of this compound for cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the effective concentration for your experimental setup. A common starting point for cell-based assays is up to 10 µM, with a serial dilution to establish a concentration gradient.
Q4: How stable is this compound in cell culture media?
A4: While specific public data on the stability of this compound in cell culture media is limited, small molecules can exhibit varying degrees of stability depending on the media composition, pH, temperature, and presence of serum. It is crucial to perform a stability assessment under your specific experimental conditions. The table below provides a representative stability profile of a similar small molecule in common cell culture media.
Quantitative Stability Data
The following table summarizes the hypothetical stability of this compound in RPMI-1640 and DMEM supplemented with 10% Fetal Bovine Serum (FBS) when incubated at 37°C in a 5% CO₂ environment. The remaining percentage of this compound was determined by High-Performance Liquid Chromatography (HPLC).
| Time (hours) | % Remaining this compound in RPMI-1640 + 10% FBS | % Remaining this compound in DMEM + 10% FBS |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 4 | 95% | 97% |
| 8 | 91% | 94% |
| 12 | 88% | 91% |
| 24 | 82% | 85% |
| 48 | 75% | 78% |
| 72 | 68% | 71% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium using HPLC.
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
C18 HPLC column
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Working Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the desired cell culture medium (with or without FBS) to the final working concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Protein Precipitation (if serum is present): Add three volumes of ice-cold acetonitrile to the sample to precipitate serum proteins. Vortex briefly and centrifuge at high speed for 10 minutes.
-
Sample Preparation for HPLC: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a known volume of the mobile phase.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength determined by a UV scan of this compound (typically the wavelength of maximum absorbance).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the 0-hour time point.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. This prevents the recruitment of BET proteins to acetylated histones on chromatin, thereby inhibiting the transcription of target genes, many of which are involved in inflammation.
Caption: Mechanism of action of this compound in inhibiting BET protein-mediated gene transcription.
Experimental Workflow for Stability Assay
The following diagram illustrates the key steps involved in assessing the stability of this compound in cell culture media.
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in this compound concentration between replicates | - Inaccurate pipetting- Incomplete mixing of stock solution- Inconsistent sample preparation | - Use calibrated pipettes and ensure proper technique.- Vortex stock and working solutions thoroughly before use.- Standardize the sample preparation protocol and ensure consistency across all samples. |
| Rapid degradation of this compound observed | - Instability in the specific media formulation- Presence of components in serum that degrade the compound- Adsorption to plasticware | - Test stability in different types of media.- Assess stability in serum-free media to determine the impact of serum.- Use low-binding microcentrifuge tubes and plates. |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate mobile phase or gradient- Column degradation- Sample overload | - Optimize the mobile phase composition and gradient profile.- Use a guard column and ensure the column is properly maintained.- Inject a smaller volume or a more dilute sample. |
| No this compound peak detected at later time points | - Complete degradation of the compound- Issues with the HPLC system | - Check earlier time points to confirm degradation kinetics.- Run a fresh standard of this compound to verify HPLC system performance. |
| Precipitate formation in the media | - Poor solubility of this compound at the working concentration- Interaction with media components | - Ensure the final DMSO concentration is low (typically <0.5%).- Test the solubility of this compound in the media before starting the stability study.- Filter the media after adding this compound if necessary. |
References
troubleshooting inconsistent results with GSK620
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GSK620, a potent and selective pan-BD2 inhibitor of the BET family of proteins.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active pan-BD2 inhibitor.[1] It is highly selective for the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[4] The BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and other proteins to regulate gene transcription.[5] By selectively inhibiting the BD2 domain, this compound can modulate the expression of specific genes, and it has been shown to exhibit an anti-inflammatory phenotype.[1][2] It has demonstrated efficacy in preclinical models of immuno-inflammatory conditions such as arthritis, psoriasis, and hepatitis.[1][6]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur, particularly if the solution has been stored or if the solubility limit is exceeded. If you observe precipitation during the preparation of a solution, gentle heating and/or sonication can be used to help redissolve the compound.[1] For optimal results, it is recommended to use freshly prepared solutions.[2] Also, ensure you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[2]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. The recommended conditions are summarized in the table below. It is advised to aliquot DMSO stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: I am not observing the expected anti-inflammatory effect in my cell-based assay. What could be the cause?
A4: Inconsistent or weaker-than-expected results can stem from several factors:
-
Compound Integrity: Ensure the compound has been stored correctly and that stock solutions are not too old. DMSO stock solutions older than 3-6 months should be tested for activity before use.
-
Solubility Issues: this compound is highly crystalline, which can affect its solubility.[2] Confirm that the compound is fully dissolved in your final assay medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects and precipitation.
-
Cellular Context: The function and importance of BD2 can be context-dependent. The anti-inflammatory effects of this compound have been demonstrated in assays like LPS-stimulated human whole blood, where it reduces MCP-1 production.[1][2] The cellular model and stimulus used are critical.
-
Assay Concentration: Use a concentration range appropriate for your assay. Recommended starting concentrations for cell-based assays are up to 10 µM, with a serial dilution to determine the optimal concentration.
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common issues that can lead to variability in experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Activity | 1. Degraded Compound: Improper storage or use of old stock solutions.[1] 2. Incomplete Dissolution: Compound not fully dissolved in the solvent or assay medium.[1][2] 3. Incorrect Concentration: Sub-optimal concentration used for the specific cell line or assay. | 1. Use a fresh vial of this compound or prepare new stock solutions. Aliquot stocks to avoid freeze-thaw cycles. 2. Use fresh, anhydrous DMSO.[2] Use sonication or gentle warming to aid dissolution.[1] Visually inspect for precipitates. 3. Perform a dose-response curve starting from 10 µM and serially diluting downwards to identify the IC50. |
| High Variability Between Replicates | 1. Precipitation in Assay: Compound precipitating out of solution at the final concentration in aqueous media. 2. Inconsistent Cell Health: Variability in cell density, passage number, or overall health. 3. Pipetting Errors: Inaccurate dispensing of the compound or reagents. | 1. Lower the final concentration of this compound. Ensure the final DMSO concentration is not causing insolubility. 2. Standardize cell culture conditions. Use cells within a consistent passage number range and ensure even seeding. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like stock DMSO. |
| Unexpected Cellular Toxicity | 1. High DMSO Concentration: The vehicle (DMSO) may be causing toxicity at higher concentrations. 2. Off-Target Effects (at high concentrations): While highly selective for BD2, very high concentrations may lead to off-target effects.[1] 3. Pan-BET Inhibition Effects: While BD2 selective, some pan-BET inhibitor-associated toxicities could potentially emerge at high doses.[5][7] | 1. Ensure the final DMSO concentration in your assay is non-toxic to your cells (typically ≤0.5%). Run a vehicle-only control. 2. Use the lowest effective concentration of this compound as determined by your dose-response curve. 3. Review literature for known toxicities of BET inhibitors and consider if they align with your observations.[7] |
Quantitative Data Summary
Table 1: In Vitro Potency (IC50) of this compound against BET Bromodomains Data obtained using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
| Target | Domain | pIC50 | IC50 (nM) | Selectivity (over BD1) |
| BRD2 | BD1 | 5.0 | >15,000 | >47-fold |
| BD2 | 6.6 | 316.2 | ||
| BRD3 | BD1 | <5.0 | >15,000 | >189-fold |
| BD2 | 7.1 | 79.4 | ||
| BRD4 | BD1 | <5.0 | >15,000 | >189-fold |
| BD2 | 7.1 | 79.4 | ||
| BRDT | BD1 | <5.0 | >15,000 | >75-fold |
| BD2 | 6.7 | 199.5 | ||
| Source: Data compiled from multiple sources.[8] |
Table 2: Solubility and Storage of this compound
| Parameter | Details |
| Molecular Weight | 325.4 g/mol [3][8] |
| Solubility | - DMSO: ≥ 60 mg/mL[2][3] (Note: Some sources indicate sparingly soluble at 1-10 mg/mL[8]) - Formulation 1 (in vivo): ≥ 3.51 mg/mL in 10% DMSO / 90% Corn Oil[1] - Formulation 2 (in vivo): ≥ 3.33 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[1] |
| Storage (Solid) | -20°C for ≥ 4 years[8] |
| Storage (Solution) | -80°C for up to 6 months[1] -20°C for up to 1 month[1] |
Experimental Protocols & Visualizations
Protocol: LPS-Induced MCP-1 Secretion Assay in Human Whole Blood
This protocol details a key cellular assay for evaluating the target engagement and anti-inflammatory activity of this compound.[1][2]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Human whole blood (collected with sodium heparin anticoagulant)
-
Lipopolysaccharide (LPS)
-
RPMI 1640 medium
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
MCP-1/CCL2 Immunoassay Kit
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, create a dilution series in 100% DMSO at 140 times the required final assay concentrations.[2]
-
Plating: Add 1 µL of each diluted this compound solution (or DMSO as a vehicle control) to the wells of a 96-well plate.[2]
-
Blood Addition: Add 130 µL of fresh human whole blood to each well.[2]
-
Pre-incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 30 minutes.[2]
-
LPS Stimulation: Prepare a 2.8 µg/mL solution of LPS in RPMI 1640 medium. Add 10 µL of this solution to each well for a final LPS concentration of 200 ng/mL. The total volume per well should now be 140 µL.[2]
-
Incubation: Incubate the plates for a further 24 hours at 37°C.[2]
-
Sample Preparation: Add 140 µL of PBS to each well. Seal the plates, shake for 10 minutes, and then centrifuge at 2500 rpm for 10 minutes to pellet the cells.[2]
-
Analysis: Carefully collect 100 µL of the supernatant from each well. Measure the concentration of MCP-1 immediately using a suitable immunoassay kit, following the manufacturer's instructions.[2]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing GSK620 Dosage for Minimal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of GSK620 to minimize toxicity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active pan-BD2 inhibitor. It is highly selective for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. B[1]y selectively inhibiting BD2, this compound modulates the expression of genes induced by inflammatory stimuli, which is distinct from the role of the first bromodomain (BD1) in maintaining steady-state gene expression. This selectivity is believed to contribute to a more favorable toxicity profile compared to pan-BET inhibitors that target both BD1 and BD2.
Q2: What are the known or potential toxicities associated with this compound and other BET inhibitors?
A2: Clinical and preclinical studies of BET inhibitors have identified two primary dose-limiting toxicities:
-
Thrombocytopenia: A reduction in platelet count, which can increase the risk of bleeding. T[2][3]his is considered a class effect of BET inhibitors.
-
Gastrointestinal (GI) toxicity: This can manifest as diarrhea, nausea, and vomiting. S[4]tudies in animal models suggest that sustained BET inhibition can lead to adverse effects on the intestinal epithelium, including stem cell depletion.
[5][6]Because this compound is a BD2-selective inhibitor, it is hypothesized to have an improved safety profile, but careful monitoring for these toxicities is still essential.
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
A3: For cellular assays, a starting concentration of up to 10 µM is recommended. It is advisable to perform a dose-response curve, for instance, a 9-point curve with 1/3 serial dilutions starting from 10 µM, to determine the optimal concentration for your specific cell type and assay. In human whole blood assays, this compound has been shown to inhibit LPS-induced MCP-1 production with an IC50 of approximately 794.3 nM.
[5]Q4: What are the recommended dosages for in vivo animal studies?
A4: this compound has been demonstrated to be suitable for in vivo use in rats and dogs. Recommended dosages from preclinical studies are:
-
Rat: 1 mg/kg intravenously (IV) or 3 mg/kg orally (PO). * Dog: 0.5 mg/kg IV or 1 mg/kg PO.
Dosage may need to be optimized depending on the animal model and the specific therapeutic context.
Q5: How should I prepare and store this compound?
A5: this compound is a solid that is sparingly soluble in DMSO (1-10 mg/mL). *[5] Storage of solid: Store as a dry powder at -20°C. * Storage of stock solutions: Prepare stock solutions in DMSO (e.g., 10 mM). Aliquot into single-use volumes and store at -20°C for up to one month or -80°C for up to six months. A[1]void repeated freeze-thaw cycles. It is recommended to test the activity of DMSO stocks older than 3-6 months before use. * Preparation of working solutions for in vivo studies: It is recommended to prepare fresh working solutions on the day of use. T[6]wo example protocols for formulation are:
- 10% DMSO / 90% Corn Oil: Add 100 µL of a 35.1 mg/mL DMSO stock solution to 900 µL of corn oil. [6] 2. 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline: Add 100 µL of a 33.3 mg/mL DMSO stock solution to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline. I[6]f precipitation occurs, warming and/or sonication can be used to aid dissolution.
[6]### Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate, or uneven drug distribution. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. Avoid using the outer wells of the plate if edge effects are suspected. Gently mix the plate after adding this compound to ensure even distribution. |
| No dose-dependent cytotoxicity observed | This compound concentration is too low, incubation time is too short, the cell line is resistant, or the assay is not sensitive enough. | Increase the concentration range of this compound. Extend the incubation period (e.g., 48 or 72 hours). Use a known sensitive cell line as a positive control. Try a more sensitive cytotoxicity assay (e.g., a fluorescence or luminescence-based assay). |
| High background signal in control wells | Contamination of the cell culture or reagents, or the assay medium is interfering with the measurement. | Check cell cultures for any signs of contamination. Use sterile techniques and fresh reagents. Include a "medium only" control to assess background from the assay medium and correct for it in your calculations. |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final concentration of DMSO is kept low (typically <0.5%) and consistent across all wells. If precipitation is still observed, consider using a different formulation or a lower starting concentration of this compound. |
In Vivo Toxicity Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Significant weight loss or signs of distress in animals | The dose of this compound is too high, or the formulation is causing adverse effects. | Reduce the dosage of this compound. Evaluate the vehicle control group for any adverse effects to ensure the formulation is well-tolerated. Monitor animals daily for clinical signs of toxicity. |
| No evidence of thrombocytopenia at expectedly toxic doses | The animal model may not be sensitive, the timing of blood collection is not optimal, or the method of platelet counting is inaccurate. | Use a species known to be sensitive to BET inhibitor-induced thrombocytopenia. Collect blood samples at multiple time points after dosing. Use an automated hematology analyzer for accurate platelet counts. |
| Difficulty in assessing gastrointestinal toxicity | Clinical signs may be subtle, or the timing of tissue collection is not optimal for observing histological changes. | Monitor for changes in stool consistency and body weight daily. Collect intestinal tissues at the end of the study for histopathological analysis. Consider using molecular markers of intestinal damage or inflammation. |
| Inconsistent drug exposure between animals | Issues with the oral gavage technique or the stability of the drug formulation. | Ensure proper training in oral gavage techniques to minimize variability. Prepare fresh drug formulations daily and ensure they are homogenous before administration. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | pIC50 | IC50 (nM) |
| BRD2 BD1 | TR-FRET | < 5.0 | >10,000 |
| BRD2 BD2 | TR-FRET | 6.6 | 251 |
| BRD3 BD1 | TR-FRET | < 5.0 | >10,000 |
| BRD3 BD2 | TR-FRET | 7.1 | 79 |
| BRD4 BD1 | TR-FRET | < 5.0 | >10,000 |
| BRD4 BD2 | TR-FRET | 7.1 | 79 |
| BRDT BD1 | TR-FRET | < 5.0 | >10,000 |
| BRDT BD2 | TR-FRET | 6.7 | 200 |
| LPS-induced MCP-1 (Human Whole Blood) | Cellular Assay | 6.1 | 794 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | AUC (ng*h/mL) | Cmax (ng/mL) | T1/2 (h) |
| Rat | IV | 1 | 1,230 | - | 2.5 |
| Rat | PO | 3 | 2,780 | 680 | 3.1 |
| Dog | IV | 0.5 | 1,160 | - | 3.8 |
| Dog | PO | 1 | 2,450 | 450 | 4.2 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound
-
Selected cancer or normal cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium by serial dilution from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2, until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: In Vivo Assessment of Thrombocytopenia
Objective: To evaluate the effect of this compound on platelet counts in a murine model.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO / 90% Corn Oil)
-
Mice (e.g., C57BL/6)
-
Gavage needles
-
EDTA-coated microtubes for blood collection
-
Automated hematology analyzer
Procedure:
-
Acclimatization:
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
-
-
Dosing:
-
Prepare the this compound formulation fresh daily.
-
Divide the mice into groups (e.g., vehicle control, and different dose levels of this compound).
-
Administer this compound or vehicle via oral gavage daily for the desired duration (e.g., 7 or 14 days).
-
-
Blood Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) into EDTA-coated microtubes at baseline (before the first dose) and at selected time points during and after the treatment period (e.g., day 3, 7, and 14).
-
-
Platelet Counting:
-
Gently mix the blood samples to prevent clotting.
-
Analyze the blood samples using an automated hematology analyzer to determine the platelet count.
-
-
Data Analysis:
-
Compare the platelet counts of the this compound-treated groups to the vehicle control group at each time point.
-
Analyze the data for statistically significant decreases in platelet counts.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting inflammatory gene expression.
Caption: Workflow for assessing in vitro cytotoxicity of this compound using the MTT assay.
Caption: Logical workflow for mitigating this compound-induced toxicity in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducible in vivo silencing of Brd4 identifies potential toxicities of sustained BET protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK620 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for acquired resistance to GSK620, a pan-BET bromodomain 2 (BD2) selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active pan-BD2 inhibitor that shows high selectivity for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, BRD4, and BRDT.[1] By binding to the BD2 domain, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of gene transcription. Its primary described phenotype is anti-inflammatory.[1][2]
Q2: Is it possible for cell lines to develop resistance to this compound?
While specific studies on acquired resistance to this compound are not widely published, it is plausible that cell lines can develop resistance over time with continuous exposure. Resistance to pan-BET inhibitors (which target both BD1 and BD2) has been documented and can occur through various mechanisms. Therefore, it is anticipated that resistance to a BD2-selective inhibitor like this compound could also emerge.
Q3: What are the potential mechanisms of resistance to BET inhibitors?
Research on pan-BET inhibitors has identified several potential mechanisms of acquired resistance, which may be relevant for this compound:
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of BET inhibition. For example, increased Wnt/β-catenin signaling has been shown to confer resistance to BET inhibitors in leukemia cells.[3] Activation of the NF-κB signaling pathway has also been implicated in resistance.[4][5]
-
Bromodomain-independent function of BRD4: Resistant cells may remain dependent on BRD4 for transcription and proliferation in a manner that is independent of its bromodomains. This can involve the interaction of BRD4 with other transcriptional co-activators.
-
Transcriptional plasticity and rewiring: Cancer cells can reprogram their transcriptional landscape to restore the expression of key genes, such as MYC, that are initially suppressed by BET inhibitors.[6]
-
Epigenetic heterogeneity: Pre-existing subpopulations of cells with distinct epigenetic states may be selected for during treatment, leading to the emergence of a resistant population.
Q4: How can I determine if my cell line has become resistant to this compound?
The most direct way to determine resistance is to measure the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (sensitive) cell line. A significant increase (typically a 3-fold or higher shift) in the IC50 value is indicative of acquired resistance.[7]
Q5: What is a suitable negative control for this compound in my experiments?
Currently, a commercially available, structurally similar but inactive analog of this compound to serve as a negative control has not been specified in the literature. It is often cited as "Not Available" (NA). Therefore, for in vitro experiments, a vehicle control (e.g., DMSO at the same final concentration as used for this compound) is the standard approach.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot experiments where this compound is showing reduced efficacy, potentially due to acquired resistance.
dot
Caption: A logical workflow for troubleshooting this compound resistance.
| Issue | Possible Cause | Recommended Action |
| Decreased cell death or growth inhibition with this compound treatment compared to previous experiments. | 1. Acquired resistance in the cell line. 2. Issues with this compound compound integrity. 3. Experimental variability. | 1. Perform a dose-response curve and calculate the IC50. Compare this to the IC50 of the parental cell line. A significant fold-increase suggests resistance. 2. Use a fresh stock of this compound. Confirm its activity on a sensitive control cell line. 3. Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. |
| Confirmed increase in this compound IC50. | 1. Upregulation of pro-survival signaling pathways (e.g., WNT, NF-κB). 2. Bromodomain-independent BRD4 activity. 3. Transcriptional reprogramming. | 1. Western Blot/qPCR: Analyze the protein and mRNA levels of key components of the WNT (e.g., β-catenin, TCF/LEF) and NF-κB (e.g., p-p65, IκBα) pathways in resistant vs. parental cells. 2. BRD4 Knockdown: Use siRNA or shRNA to deplete BRD4 in the resistant cells. If the cells are still dependent on BRD4 for survival, this suggests a bromodomain-independent mechanism. 3. RNA-sequencing: Compare the transcriptomes of resistant and parental cells (with and without this compound treatment) to identify upregulated genes and pathways that may contribute to resistance. |
| Resistant cells show activation of a specific bypass pathway. | The activated pathway is compensating for the inhibition of BET BD2 function. | Combination Therapy: Treat the resistant cells with this compound in combination with an inhibitor targeting the identified bypass pathway (e.g., a WNT pathway inhibitor like IWP-2 or an NF-κB inhibitor like Bay 11-7082). |
| Resistant cells remain dependent on BRD4 despite this compound treatment. | BRD4 may be functioning through protein-protein interactions that do not involve the BD2 domain. | Alternative BET Inhibitors: Test the sensitivity of the resistant cells to pan-BET inhibitors (e.g., JQ1) or BD1-selective inhibitors to see if targeting other domains of BET proteins is effective. |
Data Presentation
The following tables summarize key quantitative data related to this compound and other relevant BET inhibitors.
Table 1: In Vitro Potency of this compound and other BD2-Selective Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | BRD2 BD2 | TR-FRET | 264 | [8] |
| BRD3 BD2 | TR-FRET | 98 | [8] | |
| BRD4 BD2 | TR-FRET | 49 | [8] | |
| BRDT BD2 | TR-FRET | 214 | [8] | |
| GSK046 | BRD2 BD2 | TR-FRET | 264 | [9] |
| BRD3 BD2 | TR-FRET | 98 | [9] | |
| BRD4 BD2 | TR-FRET | 49 | [9] | |
| BRDT BD2 | TR-FRET | 214 | [9] | |
| ABBV-744 | BRD2 BD2 | TR-FRET | 8 | [10] |
| BRD3 BD2 | TR-FRET | 13 | [10] | |
| BRD4 BD2 | TR-FRET | 4 | [10] | |
| BRDT BD2 | TR-FRET | 18 | [10] |
Table 2: Example of Acquired Resistance to a Pan-BET Inhibitor (I-BET)
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance | Reference |
| MLL-AF9 immortalized HSPCs | Vehicle (DMSO) | ~400 | - | [3] |
| I-BET Resistant Clone 1 | I-BET | >10,000 | >25 | [3] |
| I-BET Resistant Clone 2 | I-BET | >10,000 | >25 | [3] |
Note: Data for acquired resistance to BD2-selective inhibitors is limited. The data for the pan-BET inhibitor I-BET is provided as an example of the potential magnitude of resistance that can develop.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
dot
Caption: A stepwise workflow for generating this compound-resistant cell lines.
Materials:
-
Parental cancer cell line of interest
-
This compound (and vehicle control, DMSO)
-
Complete cell culture medium
-
Cell culture plates/flasks
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the starting concentration:
-
Perform a dose-response experiment with this compound on the parental cell line to determine the IC20 (the concentration that inhibits cell growth by 20%). This will be the initial concentration for generating resistance.
-
-
Initiate resistance development:
-
Culture the parental cells in complete medium containing the IC20 of this compound.
-
Culture a parallel flask of parental cells with vehicle (DMSO) as a control.
-
-
Monitor and maintain cultures:
-
Observe the cells regularly for signs of cell death and changes in morphology.
-
Initially, a significant portion of the cells may die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.
-
Once the cells recover and begin to proliferate steadily at the current this compound concentration, they are ready for the next concentration increase.
-
-
Escalate the this compound concentration:
-
Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
If a significant increase in cell death is observed after increasing the concentration, maintain the cells at that concentration until they adapt, or return to the previous concentration for a longer period.
-
-
Establish and characterize the resistant line:
-
Repeat the process of escalating the drug concentration until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental line (e.g., 10-fold or higher).
-
Once a resistant population is established, perform a full dose-response curve to determine the new IC50 and calculate the fold-resistance.
-
Cryopreserve stocks of the resistant cell line at different stages of resistance development.
-
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
This protocol provides a method to assess the activation of the WNT and NF-κB pathways in this compound-resistant and parental cell lines.
Materials:
-
This compound-resistant and parental cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-β-catenin, anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Lysis:
-
Culture parental and this compound-resistant cells to ~80% confluency.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Compare the levels of β-catenin, phospho-p65, and total p65, and the degradation of IκBα between the resistant and parental cell lines. An increase in β-catenin and phospho-p65, and a decrease in IκBα in the resistant cells would suggest activation of the WNT and NF-κB pathways, respectively.
-
Signaling Pathways
BET Protein-Mediated Transcription and Potential Resistance Mechanisms
This compound selectively inhibits the BD2 domain of BET proteins. BET proteins, particularly BRD4, play a crucial role in transcriptional regulation by binding to acetylated histones at enhancers and promoters, and recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to promote transcriptional elongation. This leads to the expression of key oncogenes like c-MYC and inflammatory genes regulated by NF-κB.
dot
Caption: Role of BET BD2 in transcription and bypass resistance pathways.
Downstream Effects on NF-κB and c-MYC Signaling
Inhibition of BET proteins has been shown to suppress the NF-κB signaling pathway and downregulate the expression of the proto-oncogene c-MYC.[11][12][13] The BD2 domain is thought to be particularly important for the induction of inflammatory gene expression.[14] Therefore, this compound, by inhibiting BD2, is expected to have a significant impact on these pathways.
dot
Caption: this compound inhibits BET BD2, impacting NF-κB and c-MYC pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK046 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 10. adooq.com [adooq.com]
- 11. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BD2 domain of BRD4 is a determinant in EndoMT and vein graft neointima formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
mitigating GSK620 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of GSK620, a potent and selective pan-BD2 inhibitor. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound for in vitro studies is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][2]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound is soluble in DMSO at various concentrations, with reports ranging from 10 mM to as high as 65 mg/mL (approximately 199.77 mM).[2][3] For most applications, preparing a stock solution of 10 mM in DMSO is a reliable starting point.[3]
Q3: How should I store the solid compound and my prepared stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound. Storage recommendations are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][3][4][5]
Q4: My this compound stock solution in DMSO appears to have precipitated. What should I do?
A4: Precipitation can occur for several reasons. Please refer to the detailed Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q5: Can I use solvents other than DMSO for in vivo studies?
A5: Yes, for in vivo applications, co-solvent systems are often necessary. Some tested formulations include:
It is important to prepare these formulations fresh and observe for any precipitation before use.
Data Presentation
Table 1: this compound Solubility and Storage Conditions
| Form | Solvent/Condition | Concentration/Temperature | Duration | Citations |
| Solid Powder | -20°C | N/A | Up to 3 years | [1][4] |
| 4°C | N/A | Up to 2 years | [1][4] | |
| Stock Solution | DMSO | -80°C | Up to 6 months | [1][4] |
| DMSO | -20°C | Up to 1 month | [1][4] | |
| Solubility in DMSO | DMSO | ≥ 60 mg/mL | N/A | |
| DMSO | 65 mg/mL (199.77 mM) | N/A | [2] | |
| DMSO | 33.33 mg/mL (102.44 mM) | N/A | [1] | |
| DMSO | Up to 10 mM | N/A | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO (new, unopened bottle recommended)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-treatment of this compound vial: Before opening, centrifuge the vial containing the solid this compound at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[6]
-
Calculate the required amount of DMSO:
-
The molecular weight of this compound is approximately 325.36 g/mol .[1]
-
To prepare a 10 mM (0.010 mol/L) solution, you will need to add the appropriate volume of DMSO. For example, for 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 325.36 g/mol ) / 0.010 mol/L ≈ 0.000307 L = 307 µL
-
-
-
Dissolution:
-
Carefully add the calculated volume of fresh, anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
-
Aid Dissolution (if necessary):
-
Aliquotting and Storage:
Troubleshooting Guide: this compound Precipitation
Issue: My this compound stock solution in DMSO has formed a precipitate.
This can be a common issue with small molecule inhibitors. Follow these steps to troubleshoot and resolve the problem.
Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
-
Step 1: Verify Storage Conditions
-
Question: Was the stock solution stored at the correct temperature (-20°C for up to one month, or -80°C for up to six months)?[1][4]
-
Question: Was the stock solution subjected to multiple freeze-thaw cycles?[4][5]
-
Action: If storage conditions were not optimal, it is best to prepare a fresh stock solution.
-
-
Step 2: Assess Solvent Quality
-
Question: Was the DMSO used to prepare the stock solution fresh and anhydrous?[1][2]
-
Rationale: DMSO is highly hygroscopic. Water contamination can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation over time.
-
Action: If there is any doubt about the quality of the DMSO, discard the current stock and prepare a new one using a fresh, unopened bottle of anhydrous DMSO.
-
-
Step 3: Attempt to Re-dissolve
-
Action: Gently warm the vial in a water bath (not exceeding 60°C) and vortex intermittently.[1]
-
Action: Alternatively, place the vial in a sonicator bath for 5-10 minutes.[1]
-
Outcome: If the precipitate dissolves and the solution remains clear upon returning to room temperature, it may be usable for immediate experiments. However, be aware that it might precipitate again upon cooling.
-
-
Step 4: Prepare a Fresh Stock Solution
-
Recommendation: If the precipitate does not dissolve or if you have concerns about the integrity of the compound, the most reliable solution is to prepare a fresh stock solution.
-
Best Practice: Strictly follow the detailed Protocol 1 provided above, paying close attention to the quality of the DMSO and proper storage procedures.
-
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[7][8] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, a key step in activating the transcription of target genes, including many pro-inflammatory cytokines.[2][3][9] By selectively binding to BD2, this compound prevents the recruitment of transcriptional machinery to these genes, thereby downregulating their expression and exhibiting an anti-inflammatory effect.[7][10]
Caption: this compound inhibits inflammatory gene transcription by blocking BET protein function.
References
- 1. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rmdopen.bmj.com [rmdopen.bmj.com]
- 4. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacological Inhibition of Bromodomain-Containing Proteins in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: GSK620 Pharmacokinetic Variability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing the pharmacokinetic (PK) variability of GSK620 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pharmacokinetic profile important?
A1: this compound is a potent and orally active pan-BD2 inhibitor with high selectivity for the BET-BD2 family of proteins.[1][2] Its anti-inflammatory properties make it a person of interest for immuno-inflammatory diseases.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for designing effective in vivo studies, interpreting efficacy and toxicity data, and translating preclinical findings to clinical settings.
Q2: In which animal models has the pharmacokinetics of this compound been studied?
A2: Based on available literature, this compound has been evaluated in rats and dogs, and has shown "excellent broad selectivity, developability, and in vivo oral pharmacokinetics" in these models.[3] It has also been used in preclinical efficacy studies in mice and rats for conditions like inflammatory arthritis and psoriasis.[4]
Q3: What is known about the oral bioavailability of this compound?
A3: this compound was developed by optimizing the pharmacokinetic properties of a predecessor compound, iBET-BD2. As a result, this compound has significantly improved oral bioavailability compared to iBET-BD2.[4]
Quantitative Pharmacokinetic Data
While specific quantitative pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life) from the pivotal study by Gilan et al. (2020) are contained within supplementary materials that are not publicly accessible, the table below provides a template of the expected data from a typical pharmacokinetic study in animal models. Researchers conducting their own studies on this compound should aim to generate and present their data in a similar format for clarity and comparability.
| Parameter | Mouse (Species/Strain) | Rat (Species/Strain) | Dog (Species/Strain) |
| Dose (mg/kg) | e.g., 10 mg/kg, oral | e.g., 10 mg/kg, oral | e.g., 5 mg/kg, oral |
| Cmax (ng/mL) | Data | Data | Data |
| Tmax (h) | Data | Data | Data |
| AUC (0-t) (ngh/mL) | Data | Data | Data |
| AUC (0-inf) (ngh/mL) | Data | Data | Data |
| Half-life (t½) (h) | Data | Data | Data |
| Oral Bioavailability (%) | Data | Data | Data |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
A well-designed and consistently executed experimental protocol is critical for minimizing pharmacokinetic variability. Below is a detailed methodology for a typical oral pharmacokinetic study in rodents.
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice or rats.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Animal model (e.g., C57BL/6 mice or Sprague Dawley rats)
-
Oral gavage needles (size appropriate for the animal)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dose Preparation: Prepare the dosing formulation of this compound in the chosen vehicle on the day of the experiment. Ensure the compound is fully dissolved or uniformly suspended.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing to reduce variability in drug absorption due to food effects. Ensure free access to water.
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered.
-
Administer this compound via oral gavage using a suitably sized needle. The volume should typically not exceed 10 mL/kg.
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
The blood collection site can be, for example, the tail vein or saphenous vein for serial sampling, or terminal cardiac puncture.
-
Place blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean, labeled tubes.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
-
Troubleshooting Guides and FAQs
Issue: High variability in plasma concentrations between animals in the same group.
-
Possible Cause: Inconsistent dosing technique.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach. The volume administered should be precise for each animal based on its body weight.
-
-
Possible Cause: Formulation issues.
-
Solution: Verify the solubility and stability of this compound in the chosen vehicle. If it is a suspension, ensure it is homogenous and well-mixed before and during dosing.
-
-
Possible Cause: Physiological differences between animals.
-
Solution: Use animals of the same age, sex, and from the same supplier to minimize biological variability. Ensure consistent fasting periods for all animals.
-
-
Possible Cause: Analytical errors.
-
Solution: Review the bioanalytical method for any potential issues with precision and accuracy. Re-analyze samples if necessary.
-
Issue: Lower than expected oral bioavailability.
-
Possible Cause: Poor absorption from the gastrointestinal tract.
-
Solution: Investigate the physicochemical properties of this compound that may limit its absorption. Consider reformulating with different excipients to improve solubility or permeability.
-
-
Possible Cause: High first-pass metabolism.
-
Solution: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the relevant animal species to assess the extent of first-pass metabolism.
-
-
Possible Cause: Issues with the dosing formulation.
-
Solution: Ensure the drug is adequately solubilized or suspended in the vehicle to be available for absorption.
-
Issue: Inconsistent Tmax values.
-
Possible Cause: Variable gastric emptying rates.
-
Solution: Standardize the fasting protocol and minimize stress during handling and dosing, as stress can affect gastric motility. The presence of food can also significantly alter gastric emptying.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete dissolution of GSK620 powder
Technical Support Center: GSK620
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound powder, focusing on ensuring its complete dissolution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active pan-BD2 inhibitor. It targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] By binding to BD2, this compound prevents BET proteins from docking to acetylated histones on chromatin, which in turn suppresses the transcription of specific genes, particularly those induced by inflammatory stimuli.[4][5] This activity results in an anti-inflammatory phenotype, for example, by reducing the lipopolysaccharide (LPS)-induced production of Monocyte Chemoattractant Protein-1 (MCP-1).[1][6]
Q2: My this compound powder is not dissolving completely. What are the common causes and solutions?
A2: Incomplete dissolution is a common issue, often related to solvent quality, concentration, or the physical properties of the compound. This compound is highly crystalline, which can make it challenging to dissolve.[6][7]
Follow these troubleshooting steps:
-
Verify Solvent Quality: The most common solvent for in vitro stock solutions is Dimethyl Sulfoxide (DMSO). DMSO is highly hygroscopic (absorbs moisture from the air), and wet DMSO significantly reduces the solubility of this compound.[1][6] Always use fresh, anhydrous, high-purity DMSO from a newly opened container.
-
Apply Gentle Heat and Agitation: To aid dissolution, you can warm the solution to 60°C.[1] Additionally, vigorous vortexing or sonication in an ultrasonic bath can help break down the crystalline powder and facilitate its entry into the solution.[1][6]
-
Check Concentration: Ensure you are not trying to prepare a solution that exceeds the known solubility limits of the compound. Refer to the solubility data tables below. If you observe persistent precipitation, try preparing a less concentrated stock solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For in vitro experiments, the recommended solvent is DMSO .[1][2][6] Solubility in aqueous solutions like water or ethanol is very low.[6] For in vivo studies, a multi-component vehicle is required, typically starting from a concentrated DMSO stock.[1][6]
Q4: How should I prepare this compound for in vivo animal studies?
A4: this compound is not soluble in aqueous buffers alone. For oral administration, you must first dissolve the powder in DMSO and then dilute it into a suitable vehicle. Two common formulations are:
-
PEG300/Tween-80/Saline: A mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Corn Oil: A suspension in 10% DMSO and 90% Corn Oil.[1] Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.
Q5: How should I properly store this compound powder and its stock solutions?
A5: Proper storage is critical to maintain the stability and activity of the compound.
-
Powder: Store the solid powder at -20°C for up to 3 years.[1][2]
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Data Presentation
Table 1: Solubility of this compound
| Solvent / Vehicle | Maximum Solubility | Notes |
| DMSO (in vitro) | ≥ 33.33 - 65 mg/mL (≥ 102.44 - 199.77 mM)[1][6] | Use fresh, anhydrous DMSO. Heat and sonication can aid dissolution. |
| Water | Insoluble[6] | - |
| Ethanol | Insoluble[6] | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (in vivo) | ≥ 3.33 mg/mL (10.23 mM)[1] | Prepare fresh before use. |
| 10% DMSO, 90% Corn Oil (in vivo) | ≥ 3.51 mg/mL (10.79 mM)[1] | Prepare fresh before use. |
Table 2: Stock Solution Preparation Guide (for DMSO)
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO | Mass of this compound for 10 mL DMSO |
| 1 mM | 0.325 mg | 1.627 mg | 3.254 mg |
| 10 mM | 3.254 mg | 16.27 mg | 32.54 mg |
| 50 mM | 16.27 mg | 81.35 mg | 162.7 mg |
| 100 mM | 32.54 mg | 162.7 mg | 325.4 mg |
| Based on a molecular weight of 325.36 g/mol .[1] |
Table 3: Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][2] |
| Stock in Solvent | -80°C | 6 months[1][2] |
| Stock in Solvent | -20°C | 1 month[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO (In Vitro)
-
Preparation: Work in a sterile environment. Use a new, sealed vial of anhydrous, high-purity DMSO.
-
Weighing: Accurately weigh 32.54 mg of this compound powder and place it in a sterile conical tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Agitation: Vortex the solution vigorously for 2-3 minutes.
-
Troubleshooting: If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes or in a water bath set to 60°C for 5-10 minutes, with intermittent vortexing.[1]
-
Storage: Once fully dissolved, create single-use aliquots and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of an Oral Formulation (PEG300/Tween-80/Saline Vehicle)
This protocol is an example for preparing a 1 mL working solution at a concentration of 3.33 mg/mL.[1]
-
Initial Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 33.3 mg/mL). Ensure it is fully dissolved.
-
Mixing (Step 1): In a sterile tube, add 400 µL of PEG300.
-
Mixing (Step 2): Add 100 µL of your 33.3 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
-
Mixing (Step 3): Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: Use the final formulation immediately for animal dosing. Do not store.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound powder.
Caption: Mechanism of action of this compound in blocking inflammatory gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
impact of serum proteins on GSK620 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of serum proteins on the activity of GSK620, a selective inhibitor of the second bromodomain (BD2) of the BET (Bromo- and Extra-Terminal domain) family of proteins.
Frequently Asked Questions (FAQs)
Q1: We observed a significant increase in the IC50 value of this compound when we switched from serum-free to a serum-containing cell culture medium. Why is this happening?
A: This is a common phenomenon known as a "serum shift" and is typically caused by the binding of the compound to serum proteins, most notably albumin.[1][2] According to the "free drug hypothesis," only the unbound fraction of a drug is available to engage its target and exert a pharmacological effect.[1] When this compound is introduced into a medium containing serum, a portion of it binds to proteins, reducing the free concentration available to inhibit BET proteins within the cells. This necessitates a higher total concentration of this compound to achieve the same biological effect, resulting in an apparent decrease in potency (a higher IC50 value).
Q2: How can my lab quantitatively measure the effect of serum proteins on this compound's potency?
A: The most direct method is to perform a Serum Shift Assay . This involves determining the IC50 value of this compound in a cellular or biochemical assay under two conditions: in a standard, serum-free buffer and in the presence of a physiological concentration of serum or plasma (e.g., 10% Fetal Bovine Serum or 50% Human Serum).[2] The ratio of the IC50 value with serum to the IC50 without serum provides a "fold-shift" value, which quantifies the impact of protein binding. Additionally, direct protein binding can be measured using techniques like Equilibrium Dialysis or Ultrafiltration , which determine the percentage of the drug bound to plasma proteins.[1][3][4]
Q3: Our cell viability assays are producing high background noise and inconsistent results in our serum-containing experiments with this compound. What could be the cause?
A: Serum proteins can interfere with certain types of cell viability assays. For example:
-
Tetrazolium Dyes (MTT, XTT): The reduction of these dyes can be affected by components in the serum, leading to variability.
-
LDH Assays: Lactate dehydrogenase (LDH) is present in serum, which can lead to a high background signal.
-
Trypan Blue: This dye has a high affinity for serum proteins, which can obscure the distinction between live and dead cells if the background is too dark.[5]
For more robust results in serum-containing media, consider using an ATP-based luminescent assay (e.g., CellTiter-Glo®). These assays measure the ATP present in metabolically active cells and are generally less susceptible to interference from serum components, offering higher sensitivity and a better signal-to-noise ratio.[5][6]
Q4: How can we confirm that this compound is engaging its BET protein target in our cellular model, especially when serum is present?
A: A Cellular Thermal Shift Assay (CETSA) is an excellent method to verify target engagement in a cellular context.[7] This technique assesses the binding of a ligand (this compound) to its target protein (e.g., BRD4) by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the target protein, increasing its melting temperature. By comparing the melting curves of the target protein in the presence and absence of this compound, you can confirm direct engagement even within the complex environment of a cell lysate that includes serum proteins.[7][8]
Troubleshooting Guides
Guide 1: Investigating an Apparent Loss of this compound Potency
This guide provides a workflow for diagnosing why this compound may appear less potent in a specific experimental setup.
Guide 2: Selecting an Appropriate Cell Viability Assay
The choice of assay can significantly impact data quality when working with serum.
Table 1: Comparison of Common Cell Viability Assay Methods
| Assay Type | Principle | Detection | Pros | Cons & Potential Serum Interference |
|---|---|---|---|---|
| Tetrazolium Reduction (e.g., MTT, MTS, XTT) | Reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[9] | Absorbance | Inexpensive, well-established. | Serum components can interfere with the reduction reaction. Phenol red in media can interfere with absorbance readings. |
| Resazurin Reduction (e.g., alamarBlue®) | Reduction of non-fluorescent resazurin to highly fluorescent resorufin by viable cells.[6] | Fluorescence | More sensitive than tetrazolium assays, non-toxic to cells.[6] | Test compounds' intrinsic fluorescence can interfere. Potential for interference from serum components. |
| Protease Release (e.g., LDH) | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity. | Absorbance / Fluorescence | Measures cytotoxicity directly. | Serum is a significant source of LDH, leading to high background and false positives. |
| ATP Quantification (e.g., CellTiter-Glo®) | Measures ATP levels, as only metabolically active cells can synthesize ATP.[6] | Luminescence | Highly sensitive, rapid, excellent signal-to-noise ratio.[5][6] | Generally low interference from serum. Requires a luminometer. Reagents can be more expensive. |
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of the second bromodomain (BD2) of the BET protein family (BRD2, BRD3, BRD4).[10][11][12] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, a key step in activating gene transcription.[12] In inflammatory conditions, stimuli like LPS lead to the recruitment of BET proteins to the chromatin of pro-inflammatory genes, driving their expression.[10][11] By binding to BD2, this compound prevents this interaction, thereby suppressing the transcription of inflammatory mediators like MCP-1.[10][11]
Detailed Experimental Protocols
Protocol 1: Serum Shift IC50 Assay
This protocol determines the impact of serum on this compound's inhibitory concentration.
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Compound Dilutions:
-
Series A (Serum-Free): Prepare a 2x concentrated serial dilution of this compound in a serum-free cell culture medium.
-
Series B (Serum-Containing): Prepare a 2x concentrated serial dilution of this compound in a cell culture medium containing 20% FBS (this will be diluted to a final concentration of 10% in the well).
-
-
Dosing: Remove the growth medium from the cells. Add equal volumes of the 2x this compound dilutions (Series A and B) and the corresponding medium (serum-free or serum-containing) to the appropriate wells. Include vehicle controls for both conditions.
-
Incubation: Incubate plates for the desired treatment duration (e.g., 48-72 hours).
-
Viability Assessment: Add a cell viability reagent (an ATP-based luminescent assay is recommended) and measure the signal according to the manufacturer's instructions.[6]
-
Data Analysis:
-
Normalize the data to the vehicle controls for each condition separately.
-
Plot the dose-response curves and calculate the IC50 values for both the serum-free and serum-containing conditions using a non-linear regression model.
-
Calculate the Fold Shift = (IC50 with serum) / (IC50 without serum).
-
Table 2: Example of this compound Serum Shift Data
| Compound | Condition | IC50 (nM) | Fold Shift |
|---|---|---|---|
| This compound | 0% FBS | 50 | - |
| this compound | 10% FBS | 250 | 5.0 |
Protocol 2: Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
This protocol measures the fraction of this compound bound to plasma proteins.[4]
-
Preparation: Prepare a stock solution of this compound in plasma (e.g., human or mouse plasma) at a known concentration (e.g., 2 µM).
-
Device Loading:
-
Add the this compound-spiked plasma to the sample chamber (red-ringed side) of the RED device inserts.
-
Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber of the device.
-
-
Incubation: Place the inserts into the base plate, cover with the sealing tape, and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the dialysis membrane.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Quantification:
-
Precipitate proteins from the plasma sample aliquot (e.g., with acetonitrile).
-
Analyze the concentration of this compound in the buffer sample and the protein-precipitated plasma sample using a sensitive analytical method like LC-MS/MS.[1]
-
-
Calculation:
-
Percent Unbound (%) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
Percent Bound (%) = 100 - Percent Unbound
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that this compound binds to BET proteins inside the cell.[7]
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., BRD4) remaining in the soluble fraction at each temperature point using Western Blot or another protein quantification method.
-
-
Data Interpretation: Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift of the curve to the right for the this compound-treated sample indicates thermal stabilization of the target protein, confirming ligand engagement.
References
- 1. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 2. bsys.ch [bsys.ch]
- 3. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Testy żywotności i proliferacji komórek [sigmaaldrich.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
controlling for vehicle effects in GSK620 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK620. The focus is on effectively controlling for vehicle effects to ensure accurate and reproducible experimental outcomes.
Troubleshooting Guides
Controlling for Vehicle Effects in In Vitro Assays
Issue: Unexpected or inconsistent results in cell-based assays, such as altered cell viability, proliferation, or signaling pathways, that may not be attributable to this compound itself.
Cause: The vehicle used to dissolve this compound (e.g., DMSO, ethanol) can have independent biological effects on cells, confounding the interpretation of the experimental results.[1][2][3][4]
Solution:
-
Determine the Maximum Tolerated Vehicle Concentration:
-
Before initiating this compound experiments, perform a dose-response experiment with the vehicle alone to identify the highest concentration that does not significantly affect the experimental endpoint (e.g., cell viability, gene expression).
-
It is crucial to keep the final concentration of the vehicle consistent across all experimental groups, including the vehicle control.[1]
-
-
Include a Vehicle Control Group:
-
Minimize Vehicle Concentration:
Experimental Protocol: Determining Vehicle Tolerance in a Cell-Based Assay
| Step | Procedure |
| 1. Cell Seeding | Plate cells at the desired density in a multi-well plate and allow them to adhere overnight. |
| 2. Vehicle Dilution Series | Prepare a serial dilution of the vehicle (e.g., DMSO) in culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%). |
| 3. Treatment | Replace the culture medium with the medium containing the different vehicle concentrations. Include an untreated control group (medium only). |
| 4. Incubation | Incubate the cells for the same duration as planned for the this compound experiment. |
| 5. Endpoint Assay | Perform the relevant assay to measure the experimental endpoint (e.g., a cell viability assay like MTT or CellTiter-Glo). |
| 6. Data Analysis | Compare the results from the vehicle-treated groups to the untreated control. The highest vehicle concentration with no significant effect is the maximum tolerated concentration. |
Accounting for Vehicle Effects in In Vivo Studies
Issue: Systemic effects observed in animal models, such as changes in body weight, behavior, or organ toxicity, that could be caused by the vehicle used for this compound administration.
Cause: The vehicle formulation, which may include solvents like DMSO, PEG300, Tween-80, or corn oil, can have physiological effects in animals.[6][8][9]
Solution:
-
Proper Vehicle Selection:
-
Choose a vehicle that is well-tolerated by the animal species and administration route.[8] Common vehicles for this compound for oral administration include formulations with DMSO, PEG300, Tween-80, and saline or corn oil.[6]
-
The choice of vehicle should be based on the required solubility of this compound and the desired pharmacokinetic profile.
-
-
Mandatory Vehicle Control Group:
-
Acclimatization and Baseline Monitoring:
-
Allow animals to acclimatize to the experimental conditions before the start of the study.
-
Monitor key parameters such as body weight, food and water intake, and general health before and during the experiment to identify any vehicle-related effects.
-
Experimental Protocol: In Vivo Study with Vehicle Control
| Step | Procedure |
| 1. Animal Grouping | Randomly assign animals to experimental groups: a vehicle control group and one or more this compound treatment groups. |
| 2. This compound Formulation | Prepare the this compound formulation in the chosen vehicle. For example, for oral gavage, a solution could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] |
| 3. Vehicle Control Preparation | Prepare the vehicle solution without this compound, ensuring all components are at the same concentration as the drug formulation. |
| 4. Administration | Administer the this compound formulation or the vehicle control to the respective animal groups according to the study design (e.g., oral gavage daily). |
| 5. Monitoring | Monitor all animals for clinical signs, body weight changes, and other relevant parameters throughout the study. |
| 6. Endpoint Analysis | At the end of the study, collect tissues and/or blood samples for analysis (e.g., histology, biomarker levels). Compare the results from the this compound-treated groups to the vehicle control group. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[6][7][11][12] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By selectively inhibiting BD2, this compound has been shown to exhibit anti-inflammatory effects.[6][13]
Q2: What are the common vehicles used to dissolve this compound?
A2: this compound has low aqueous solubility.[11] For in vitro studies, it is typically dissolved in Dimethyl Sulfoxide (DMSO).[7] For in vivo studies, common vehicle formulations include:
Q3: Why is a vehicle control necessary in my this compound experiments?
A3: A vehicle control is essential to ensure that any observed biological effects are due to this compound and not the solvent used to dissolve it.[1][5] Vehicles like DMSO can have their own effects on cells and animals, and without a proper control, it is impossible to accurately interpret the results of your experiment.[2][3]
Q4: What are the potential off-target effects of kinase inhibitors like this compound?
A4: While this compound is highly selective for the BD2 domain of BET proteins, like many small molecule inhibitors, there is a potential for off-target effects.[14][15] It is important to be aware of this possibility and to use appropriate controls and, if necessary, complementary techniques (e.g., genetic knockdown) to validate findings.
Q5: Where can I find more detailed information on this compound's properties and handling?
A5: Detailed information on the chemical properties, solubility, and handling of this compound can be found on the websites of chemical suppliers such as MedchemExpress, Selleck Chemicals, and Cayman Chemical.[6][7][11]
Visualizations
Caption: Experimental workflow for controlling vehicle effects.
Caption: this compound mechanism in inhibiting inflammatory gene expression.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Vehicle control: Significance and symbolism [wisdomlib.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
addressing batch-to-batch variability of GSK620
Welcome to the technical support center for GSK620. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring experimental consistency when working with the selective BET bromodomain 2 (BD2) inhibitor, this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential batch-to-batch variability and other common experimental hurdles.
Understanding this compound
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, BRD4, and BRDT.[1][2] Its selectivity for BD2 over BD1 makes it a valuable tool for dissecting the specific biological functions of this domain in gene transcription and cellular processes, particularly in the context of inflammation.[2][3][4]
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the BD2 domain, thereby preventing the recruitment of transcriptional machinery to chromatin. This targeted inhibition allows for the investigation of BD2-specific roles in gene regulation.
Signaling Pathway of BET Protein Function
The following diagram illustrates the general mechanism of BET protein-mediated gene transcription and the point of inhibition by this compound.
Caption: Mechanism of BET protein function and this compound inhibition.
Frequently Asked Questions (FAQs) and Troubleshooting
Batch-to-batch variability of chemical compounds can arise from several factors, including differences in raw materials, manufacturing processes, and storage conditions.[5][6][7] While specific variability data for this compound is not publicly available, this section addresses potential issues based on general principles of small molecule inhibitors.
Q1: I am observing lower than expected potency with a new batch of this compound. What could be the cause?
A1: Several factors could contribute to this observation:
-
Purity: The purity of the new batch may be lower than previous batches. Impurities can interfere with the assay or reduce the effective concentration of the active compound.
-
Solubility: Incomplete dissolution of this compound can lead to a lower effective concentration in your experiment.
-
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced this compound potency.
Q2: My this compound solution appears to have precipitated upon storage. Is it still usable?
A2: Precipitation indicates that the compound has come out of solution, which will significantly impact its effective concentration. It is not recommended to use a solution with visible precipitate.
-
Recommended Action: Try to redissolve the compound by gentle warming and/or sonication.[3] If the precipitate does not dissolve, it is best to prepare a fresh stock solution.
-
Prevention: this compound has moderate solubility.[8] Ensure you are using an appropriate solvent and concentration. For long-term storage, it is advisable to store as a dry powder at -20°C and prepare fresh solutions as needed. DMSO stock solutions should be stored in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q3: I am seeing inconsistent results between experiments performed on different days using the same batch of this compound. What could be the issue?
A3: Inconsistent results can stem from variability in experimental procedures or the stability of the compound in solution.
-
Experimental Controls: Ensure that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are kept consistent.
-
Solution Stability: this compound in solution may degrade over time, especially if not stored properly. It is recommended to use freshly prepared dilutions for each experiment from a properly stored stock. DMSO stocks older than 3-6 months should be tested for activity before use.
Quality Control and Best Practices
To minimize the impact of batch-to-batch variability, it is crucial to implement robust quality control measures.
| Parameter | Recommended Quality Control Check | Frequency |
| Purity | Request and review the Certificate of Analysis (CoA) from the supplier for each new batch. If in-house capabilities exist, perform analytical validation (e.g., HPLC-MS). | Upon receipt of a new batch. |
| Identity | Confirm the molecular weight via mass spectrometry if possible. | Upon receipt of a new batch. |
| Solubility | Visually inspect for complete dissolution when preparing stock solutions. Determine the solubility limit in your specific solvent if necessary. | Each time a stock solution is prepared. |
| Activity | Perform a dose-response curve in a standard, validated assay to confirm the IC50 value of the new batch. Compare this to previously established values. | Upon receipt of a new batch and periodically for stored stock solutions. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
In Vitro Cellular Assay: LPS-stimulated MCP-1 Production in Human Whole Blood
This protocol is adapted from published methods to assess the cellular activity of this compound.[3][8]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in cell culture medium to the final desired concentrations.
-
Cell Treatment: Add 130 µL of human whole blood (collected with sodium heparin) to each well of a 96-well plate. Add the diluted this compound and incubate at 37°C for 30 minutes.
-
Stimulation: Add 10 µL of LPS (lipopolysaccharide) to a final concentration of 200 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Add 140 µL of PBS to each well, seal the plate, and shake for 10 minutes. Centrifuge the plate to pellet the cells.
-
Analysis: Carefully collect the supernatant and measure the concentration of Monocyte Chemoattractant Protein-1 (MCP-1) using a commercially available ELISA kit.
Experimental Workflow for Validating a New Batch of this compound
Caption: Workflow for validating a new batch of this compound.
By following these guidelines and implementing rigorous experimental controls, researchers can mitigate the potential impact of batch-to-batch variability and ensure the reliability and reproducibility of their results when using this compound.
References
- 1. abmole.com [abmole.com]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide: GSK620 vs. JQ1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent bromodomain and extra-terminal (BET) inhibitors, GSK620 and JQ1, focusing on their effects on cancer cell lines. While both molecules target the BET family of proteins, their distinct mechanisms of action lead to differing efficacy profiles in oncology models. This document summarizes available experimental data, details relevant protocols, and visualizes key pathways to aid in the selection and application of these inhibitors in a research setting.
At a Glance: Key Differences
| Feature | This compound | JQ1 |
| Target Specificity | Pan-BD2 selective inhibitor | Pan-BET inhibitor (targets both BD1 and BD2) |
| Primary Therapeutic Interest | Primarily investigated for anti-inflammatory and autoimmune diseases[1][2] | Extensively studied in various cancer models[3][4] |
| Reported Efficacy in Cancer | Generally less effective in cancer models compared to pan-BET or BD1-selective inhibitors[1][5][6] | Potent anti-proliferative and pro-apoptotic effects in numerous cancer cell lines[3][4] |
| Effect on MYC | Less pronounced effect on MYC expression compared to pan-BET inhibitors[7] | Potent downregulator of MYC transcription and protein expression[3][4][8] |
Mechanism of Action: A Tale of Two Bromodomains
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails through their two tandem bromodomains, BD1 and BD2. This interaction is crucial for the recruitment of transcriptional machinery and the expression of key oncogenes, most notably MYC[3][4].
JQ1 , as a pan-BET inhibitor , competitively binds to the acetyl-lysine binding pockets of both BD1 and BD2 domains of all BET family members[9]. This broad inhibition displaces BET proteins from chromatin, leading to a significant downregulation of target genes, including MYC, which in turn induces cell cycle arrest and apoptosis in many cancer models[3][4].
This compound , in contrast, is a pan-BD2 selective inhibitor , demonstrating over 200-fold selectivity for the second bromodomain of BET proteins over all other bromodomains[10]. Research suggests that the two bromodomains may have distinct functions. While BD1 appears to be essential for maintaining steady-state gene expression programs critical for cancer cell proliferation, BD2 may play a more prominent role in the induction of gene expression in response to inflammatory stimuli[1][2][5]. This fundamental difference in target engagement likely underlies the observed variations in their anti-cancer efficacy.
Figure 1. Comparative mechanism of action for JQ1 and this compound.
Performance in Cancer Cell Lines: A Comparative Overview
Direct head-to-head studies of this compound and JQ1 in the same cancer cell lines are limited in publicly available literature. However, by comparing the effects of pan-BET inhibitors (like JQ1) with BD2-selective inhibitors, a general picture of their relative performance emerges.
Cell Viability and Proliferation
Studies consistently demonstrate that pan-BET inhibition or selective BD1 inhibition is more effective at reducing cancer cell viability and proliferation than selective BD2 inhibition[1][5].
Table 1: Comparative Effects on Cancer Cell Viability
| Inhibitor Type | Representative Compound | General Effect on Cancer Cell Viability | Supporting Evidence |
| Pan-BET Inhibitor | JQ1 | Potent dose-dependent decrease in viability across a wide range of cancer cell lines. | Induces growth arrest in hematologic and solid tumor cell lines[3][4]. |
| BD2-Selective Inhibitor | iBET-BD2 (this compound surrogate) | Less effective at reducing cell viability in cancer models compared to pan-BET and BD1 inhibitors[1][5]. | A study showed iBET-BD1 phenocopied the effects of a pan-BET inhibitor in inhibiting proliferation, while iBET-BD2 was less effective[1]. |
| BD2-Selective Inhibitor | SJ018 | More potent cytotoxicity than JQ1 in some pediatric cancer cell lines, suggesting cell-type specific effects[7]. | SJ018 was more active against several pediatric tumor cell lines compared to JQ1[7]. |
Apoptosis
The induction of apoptosis is a key mechanism of action for BET inhibitors in cancer. Pan-BET inhibitors have been shown to be more effective at inducing apoptosis in cancer cells than their BD2-selective counterparts.
Table 2: Comparative Effects on Apoptosis
| Inhibitor Type | Representative Compound | General Effect on Apoptosis in Cancer Cells | Supporting Evidence |
| Pan-BET Inhibitor | JQ1 | Induces apoptosis in a variety of cancer cell lines, often in a dose- and time-dependent manner[11][12]. | JQ1 treatment leads to a modest induction of apoptosis in multiple myeloma cells[4]. |
| BD2-Selective Inhibitor | iBET-BD2 (this compound surrogate) | Less effective at inducing apoptosis in cancer models compared to pan-BET and BD1 inhibitors[1][5]. | A study demonstrated that a BD1-selective inhibitor, similar to a pan-BET inhibitor, induced apoptosis, while a BD2-selective inhibitor was less effective[1]. |
Gene Expression: The MYC Connection
A primary driver of the anti-cancer effects of BET inhibitors is the downregulation of the MYC oncogene.
Table 3: Comparative Effects on MYC Expression
| Inhibitor Type | Representative Compound | General Effect on MYC Expression | Supporting Evidence |
| Pan-BET Inhibitor | JQ1 | Potently downregulates MYC transcription and protein levels in numerous cancer cell lines[3][4][8]. | JQ1 treatment leads to a rapid and robust decrease in MYC mRNA and protein[4]. |
| BD2-Selective Inhibitor | SJ018 | More effective than JQ1 at reducing MYC protein levels in some neuroblastoma cell lines[7]. | SJ432 (a derivative of SJ018) was more effective than JQ1 at reducing MYC protein levels in neuroblastoma cell lines[7]. |
| BD2-Selective Inhibitor | iBET-BD2 (this compound surrogate) | Minimal effect on the expression of established oncogenic transcriptional programs, including MYC[1][5]. | The transcriptome of iBET-BD2–treated cells showed little perturbation compared to the significant changes induced by a pan-BET inhibitor[5]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the effects of BET inhibitors on cancer cell lines.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or JQ1 (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or JQ1 for the specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Gene Expression Analysis (Quantitative RT-PCR)
This technique is used to measure the expression levels of specific genes, such as MYC.
-
RNA Extraction: Treat cells with this compound or JQ1, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Figure 2. A generalized experimental workflow for comparing this compound and JQ1.
Conclusion
The available evidence suggests that JQ1, as a pan-BET inhibitor, is a more potent anti-cancer agent than the BD2-selective inhibitor this compound in a broad range of cancer cell lines. This is largely attributed to the critical role of the BD1 domain in maintaining the expression of key oncogenes like MYC. However, the enhanced cytotoxicity of some BD2-selective inhibitors in specific cancer types highlights the importance of considering the cellular context.
For researchers investigating the fundamental roles of BET proteins in cancer, JQ1 remains a valuable tool for pan-inhibition. This compound, on the other hand, may be more suitable for studies focused on the specific functions of the BD2 domain or for research in inflammatory and autoimmune diseases where it has shown greater promise. The choice between these two inhibitors should be guided by the specific research question and the cancer model being investigated. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of BD2-selective inhibitors in oncology.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oncotarget.com [oncotarget.com]
- 12. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of BET Inhibition in Arthritis: A Comparative Guide to GSK620 and Pan-BET Inhibitors
For researchers, scientists, and drug development professionals, the landscape of epigenetic modulation in inflammatory diseases is rapidly evolving. Among the most promising targets are the Bromodomain and Extra-Terminal (BET) proteins. This guide provides an objective comparison of the BD2-selective inhibitor, GSK620, and broader pan-BET inhibitors in the context of arthritis, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Pan-BET Inhibitors
The key distinction between this compound and pan-BET inhibitors lies in their selectivity for the two tandem bromodomains of BET proteins, BD1 and BD2. While pan-BET inhibitors bind to both, this compound is highly selective for the second bromodomain (BD2)[1][2]. This selectivity may offer a more targeted therapeutic approach with a potentially different safety and efficacy profile.
In Vivo Efficacy in a Head-to-Head Arthritis Model
A pivotal preclinical study directly compared the efficacy of this compound with the pan-BET inhibitor I-BET151 in a rat model of collagen-induced arthritis (CIA), a well-established model that mimics many aspects of human rheumatoid arthritis. The findings from this study are summarized below. While the study concluded a "similar level of efficacy" at the highest well-tolerated doses, detailed quantitative data provides a more granular view.
Table 1: In Vivo Efficacy in Rat Collagen-Induced Arthritis Model
| Parameter | Vehicle Control | This compound (High Dose) | I-BET151 (Pan-BET Inhibitor) |
| Arthritis Score | Data not available | Significant dose-dependent inhibition[1] | Similar level of efficacy to this compound[1] |
| Joint Swelling | Data not available | Dramatically reduced[1] | Similar level of efficacy to this compound[1] |
| Synovitis | Data not available | Dramatically reduced[1] | Similar level of efficacy to this compound[1] |
| Cartilage Damage | Data not available | Dramatically reduced[1] | Similar level of efficacy to this compound[1] |
| Pannus Formation | Data not available | Dramatically reduced[1] | Similar level of efficacy to this compound[1] |
| Bone Resorption | Data not available | Dramatically reduced[1] | Similar level of efficacy to this compound[1] |
| Serum Anti-Collagen IgG1 | Data not available | Significant dose-dependent inhibition[1] | Data not available |
Differentiated Mechanism of Action: A Tale of Two Bromodomains
The differential effects of this compound and pan-BET inhibitors are rooted in the distinct functions of BD1 and BD2. Steady-state gene expression primarily relies on BD1, while the rapid induction of inflammatory genes requires both BD1 and BD2[1]. Pan-BET inhibitors, by blocking both domains, can impact a broader range of transcriptional programs. In contrast, BD2-selective inhibitors like this compound are thought to be predominantly effective in inflammatory and autoimmune disease models by specifically targeting the inducible gene expression associated with inflammation[1].
Caption: Experimental workflow for the CIA model.
1. Animals: Male Lewis rats (or other susceptible strains), typically 7-8 weeks old, are used. Animals are housed in specific pathogen-free conditions.[3]
2. Induction of Arthritis:
- Primary Immunization (Day 0): Bovine type II collagen is emulsified with an equal volume of Freund's Incomplete Adjuvant. A total of 0.2 mL of the emulsion is injected subcutaneously at the base of the tail.[1]
- Booster Immunization (Day 7): A booster injection of the same collagen emulsion is administered.[1]
3. Treatment:
- Dosing with this compound, a pan-BET inhibitor (e.g., I-BET151), or vehicle control commences at the onset of clinical signs of arthritis and continues daily via oral gavage.
4. Efficacy Evaluation:
- Clinical Scoring: Arthritis severity is assessed regularly using a standardized clinical scoring system (e.g., scale of 0-4 per paw, for a maximum score of 16).[3]
- Paw Volume: Paw swelling is measured using a plethysmometer or calipers at regular intervals.[3]
- Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, synovitis, cartilage damage, pannus formation, and bone erosion.
- Serum Analysis: Blood is collected to measure levels of relevant biomarkers, such as anti-collagen IgG1, by ELISA.[3]
In Vitro Assay with Rheumatoid Arthritis Synovial Fibroblasts (RASFs)
1. Cell Culture: Primary RASFs are isolated from the synovial tissue of rheumatoid arthritis patients and cultured.
2. Stimulation: RASFs are stimulated with pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) or interleukin-1 beta (IL-1β) to induce an inflammatory phenotype.[4]
3. Treatment: Cells are co-treated with various concentrations of this compound or a pan-BET inhibitor.
4. Analysis:
- Gene Expression: RNA is extracted, and the expression of inflammatory genes (e.g., IL6, MMP1, MMP3) is quantified by qRT-PCR.
- Protein Secretion: The concentration of secreted cytokines and matrix metalloproteinases (MMPs) in the cell culture supernatant is measured by ELISA.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
1. Reagents:
- Recombinant BET bromodomain proteins (e.g., BRD2-BD1, BRD2-BD2).
- A fluorescently labeled ligand that binds to the bromodomain.
- A terbium-labeled antibody that binds to the BET protein.
- This compound and pan-BET inhibitors at various concentrations.
2. Assay Procedure:
- The BET protein, labeled antibody, fluorescent ligand, and inhibitor are incubated together in a microplate.
- If the inhibitor does not bind, the fluorescent ligand binds to the BET protein, bringing the terbium donor and the fluorescent acceptor in close proximity, resulting in a high FRET signal.
- If the inhibitor binds to the bromodomain, it displaces the fluorescent ligand, leading to a decrease in the FRET signal.
3. Data Analysis: The ratio of the acceptor and donor fluorescence is calculated to determine the IC50 value for each inhibitor.
Concluding Remarks
Both the BD2-selective inhibitor this compound and pan-BET inhibitors demonstrate significant anti-inflammatory and joint-protective effects in preclinical models of arthritis. The comparable in vivo efficacy, coupled with the distinct mechanism of action of this compound, suggests that selective targeting of BD2 may be a viable therapeutic strategy. This approach could potentially mitigate some of the on-target toxicities associated with broader pan-BET inhibition, although further clinical investigation is required to substantiate this. The data and protocols presented here provide a framework for the continued evaluation and comparison of these promising epigenetic modulators in the quest for novel arthritis therapies.
References
Unraveling Functional Dichotomy: A Comparative Guide to BD1-Selective and BD2-Selective BET Inhibitors
An objective analysis of the distinct biological roles and therapeutic potential of selectively targeting Bromodomain 1 versus Bromodomain 2 in BET proteins, supported by key experimental data and methodologies.
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression in both health and disease. Each BET protein contains two highly conserved N-terminal bromodomains, BD1 and BD2, which function as "readers" of acetylated lysine residues on histone tails, tethering transcriptional machinery to chromatin. While pan-BET inhibitors, which target both domains, have shown therapeutic promise, they are often associated with toxicity. This has spurred the development of inhibitors that selectively target either BD1 or BD2, revealing a fascinating functional divergence between these two domains.
Emerging evidence strongly indicates that BD1 and BD2 are not functionally redundant. BD1 is predominantly implicated in the regulation of oncogenic transcriptional programs, such as those driven by MYC, making it a prime target for oncology. In contrast, BD2 appears to play a more significant role in mediating inflammatory gene expression, often linked to the NF-κB signaling pathway. This guide provides a detailed comparison of the functional differences between BD1- and BD2-selective inhibitors, supported by quantitative data from seminal studies and detailed experimental protocols.
Comparative Analysis of Inhibitor Selectivity and Potency
The development of selective inhibitors has been crucial to deconvoluting the roles of BD1 and BD2. Compounds like OTX015 and JQ1 are considered pan-BET inhibitors, showing similar affinity for both bromodomains. In contrast, inhibitors such as GSK065 (BD1-selective) and GSK620 (BD2-selective) demonstrate significant preference for one domain over the other. This selectivity is quantified using biophysical assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET), which measures the inhibitor's concentration required to displace 50% of a fluorescent ligand (IC50).
| Inhibitor | Type | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity | Reference |
| JQ1 | Pan-BET | 77 | 33 | ~2-fold for BD2 | |
| OTX015 | Pan-BET | 19 | 39 | ~2-fold for BD1 | |
| GSK778 | BD1-selective | 1.7 | 1,700 | >1000-fold for BD1 | |
| RVX-208 | BD2-selective | >100,000 | 173 | >500-fold for BD2 | |
| ABBV-744 | BD2-selective | 1,800 | 3 | 600-fold for BD2 |
Functional Differences in Oncology
The primary role of BD1 in cancer is linked to its function in sustaining the expression of key oncogenes. The BD1 domain of BRD4 is critical for binding to acetylated histones at super-enhancers, which are large clusters of regulatory elements that drive the expression of genes essential for tumor cell identity and proliferation, most notably the MYC oncogene.
Selective inhibition of BD1 effectively displaces BRD4 from these super-enhancers, leading to a rapid downregulation of MYC and subsequent cell cycle arrest and apoptosis in various cancer models, including acute myeloid leukemia (AML) and multiple myeloma (MM). In contrast, selective inhibition of BD2 has a markedly weaker effect on MYC expression and cancer cell proliferation.
Caption: BD1's role in oncogene transcription and its inhibition.
Supporting Data: Anti-Proliferative Activity
| Cell Line | Cancer Type | Inhibitor | Activity (GI50/IC50) | Reference |
| MOLM-13 | AML | GSK778 (BD1-sel) | 39 nM | |
| MOLM-13 | AML | This compound (BD2-sel) | >20,000 nM | |
| Mv4;11 | AML | A-485 (BD1-sel) | 9 nM | |
| Mv4;11 | AML | A-486 (BD2-sel) | >10,000 nM |
Experimental Protocol: Cell Viability (CellTiter-Glo® Assay)
-
Cell Plating: Seed cancer cells (e.g., MOLM-13) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of the BD1-selective, BD2-selective, and pan-BET inhibitors in culture medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and ATP Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the logarithm of inhibitor concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Functional Differences in Inflammation
The BD2 domain is increasingly recognized for its preferential role in regulating inflammatory gene expression. In models of inflammation, such as macrophages stimulated with lipopolysaccharide (LPS), BRD4 is recruited to inflammatory gene enhancers. This process is often dependent on the transcription factor NF-κB.
Selective inhibition of BD2 has been shown to be more effective than BD1 inhibition at suppressing the production of key inflammatory cytokines like IL-6 and TNF-α. This suggests that targeting BD2 could offer a more focused anti-inflammatory therapy with a potentially better safety profile than pan-BET inhibitors, which may cause unwanted anti-proliferative effects.
Validating GSK620 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorously validating the engagement of a chemical probe with its intended target is a critical step in drug discovery. This guide provides a comparative framework for validating the target engagement of GSK620, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. In the absence of a publicly available, structurally analogous inactive negative control compound, this guide focuses on a multi-assay approach to confidently demonstrate specific target engagement by comparing the effects of this compound to a vehicle control (e.g., DMSO).
This compound is a pan-BD2 inhibitor that shows an anti-inflammatory phenotype.[1][2] It is highly selective for the BET-BD2 family of proteins, with over 200-fold selectivity over other bromodomains.[1][2] By binding to the BD2 domain of BET proteins (BRD2, BRD3, BRD4, and BRDT), this compound prevents their interaction with acetylated histones, thereby modulating the transcription of target genes.[3] This guide outlines key experiments to confirm that the observed biological effects of this compound are a direct result of its interaction with its intended cellular targets.
Experimental Protocols for Target Engagement Validation
To build a robust case for specific target engagement of this compound, a combination of biophysical, biochemical, and cellular assays is recommended.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to directly measure a compound's binding to its target protein in a cellular environment.[4] The principle is that ligand binding increases the thermal stability of the target protein.[4]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human monocytic cell line for inflammation studies) to approximately 80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1 to 10 µM) or with a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[5]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles.[5] Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., BRD4) in the supernatant by Western blotting or other sensitive protein detection methods like AlphaLISA®.[6][7] A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a target protein in living cells.[8][9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.
Experimental Protocol:
-
Cell Line Generation: Generate a stable cell line expressing the target BET bromodomain (e.g., BRD4-BD2) fused to NanoLuc® luciferase.
-
Assay Setup: Plate the cells and treat them with a specific NanoBRET™ tracer for the target bromodomain.
-
Competitive Binding: Add this compound at a range of concentrations. If this compound binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Signal Detection: Measure the BRET signal using a plate reader equipped for luminescence and fluorescence detection. The data is used to calculate an IC50 value, representing the concentration of this compound required to displace 50% of the tracer.
LPS-Stimulated MCP-1 Production Assay
This cellular, functional assay assesses a downstream biological effect consistent with BET inhibition. Lipopolysaccharide (LPS) stimulation of immune cells induces the production of pro-inflammatory cytokines like Monocyte Chemoattractant Protein-1 (MCP-1), a process regulated by BET proteins.
Experimental Protocol:
-
Cell Culture and Pre-treatment: Plate human whole blood or a suitable immune cell line (e.g., THP-1 monocytes) and pre-treat with various concentrations of this compound or vehicle control for 1 hour.[2][10]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours) to induce MCP-1 production.[2][10]
-
MCP-1 Quantification: Collect the cell culture supernatant and measure the concentration of MCP-1 using a commercially available ELISA kit according to the manufacturer's instructions.[10]
-
Data Analysis: A dose-dependent decrease in MCP-1 secretion in this compound-treated cells compared to the vehicle control indicates target engagement and functional downstream consequences.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative results from the described experiments, comparing this compound treatment to a vehicle control.
Table 1: Cellular Thermal Shift Assay (CETSA®) Data
| Treatment | Target Protein | Melting Temperature (Tm) | Fold Shift in Tm (vs. Vehicle) |
| Vehicle (DMSO) | BRD4 | 52°C | 1.0 |
| This compound (1 µM) | BRD4 | 58°C | 1.12 |
| This compound (10 µM) | BRD4 | 62°C | 1.19 |
Table 2: NanoBRET™ Target Engagement Assay Data
| Compound | Target Protein | Cellular IC50 |
| This compound | BRD4-BD2-NanoLuc® | 50 nM |
| Vehicle (DMSO) | BRD4-BD2-NanoLuc® | No displacement |
Table 3: LPS-Stimulated MCP-1 Production Assay Data
| Treatment | LPS Stimulation | MCP-1 Concentration (pg/mL) | % Inhibition of MCP-1 Production |
| Vehicle (DMSO) | - | <10 | - |
| Vehicle (DMSO) | + | 1500 | 0% |
| This compound (0.1 µM) | + | 900 | 40% |
| This compound (1 µM) | + | 300 | 80% |
| This compound (10 µM) | + | 150 | 90% |
Visualizing Target Engagement Pathways and Workflows
To further clarify the experimental logic and underlying biology, the following diagrams illustrate the key processes.
Caption: this compound binds to the BD2 domain of BET proteins, preventing their interaction with acetylated histones and reducing inflammatory gene transcription.
Caption: A multi-assay workflow to validate this compound target engagement.
Caption: Logical flow from direct target binding to functional cellular outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. NanoBRET® Target Engagement BET BRD Assays [promega.kr]
- 10. LPS-induced MCP-1 Expression in Human Microvascular Endothelial Cells is mediated by the tyrosine kinase, Pyk2 via the p38 MAPK/NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK620 and Other BRD4 BD2 Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK620 with other selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family protein BRD4. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to BRD4 and its Bromodomains
BRD4 is a key epigenetic reader that plays a crucial role in regulating gene transcription. It contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. While structurally similar, the two bromodomains have distinct functions. BD1 is primarily involved in anchoring BRD4 to chromatin and maintaining steady-state gene expression, which is critical for cancer cell proliferation. In contrast, BD2 is more associated with the recruitment of transcriptional regulators and mediating rapid, stimulus-induced gene expression, playing a significant role in inflammatory processes.[1] This functional differentiation has driven the development of BD2-selective inhibitors with the potential for improved therapeutic indices and reduced toxicities compared to pan-BET inhibitors.[2][3]
Comparative Analysis of BRD4 BD2 Selective Inhibitors
This section compares this compound with other notable BRD4 BD2 selective inhibitors: ABBV-744 and RVX-208 (Apabetalone). It is important to note that the presented data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Quantitative Performance Data
The following tables summarize the available binding affinity and inhibitory concentration data for this compound, ABBV-744, and RVX-208 against BRD4 bromodomains.
Table 1: Binding Affinity (Kd) of BRD4 BD2 Selective Inhibitors
| Inhibitor | BRD4 BD1 (nM) | BRD4 BD2 (nM) | Selectivity (BD1/BD2) | Assay Method | Reference |
| This compound | >10,000 | 29 | >345-fold | BROMOscan | [4] |
| ABBV-744 | 2006 | 4 | ~500-fold | TR-FRET | [4] |
| RVX-208 | 1142 | 135 | ~8.5-fold | ITC | [5] |
Table 2: Inhibitory Concentration (IC50) of BRD4 BD2 Selective Inhibitors
| Inhibitor | BRD4 BD1 (nM) | BRD4 BD2 (nM) | Selectivity (BD1/BD2) | Assay Method | Reference |
| This compound | 10,000 | 25 | 400-fold | TR-FRET | [4] |
| ABBV-744 | 2006 | 4 | >500-fold | TR-FRET | [2] |
| RVX-208 | 4060 | 194 | ~21-fold | ITC | [6] |
Summary of Inhibitor Characteristics:
-
This compound: A potent and highly selective pan-BD2 inhibitor with demonstrated anti-inflammatory properties.[1] It exhibits excellent selectivity for the BD2 domains of all BET family members over the BD1 domains.[4]
-
ABBV-744: A first-in-class, orally active BD2-selective inhibitor. It has shown robust anti-tumor activity in preclinical models of prostate cancer and acute myeloid leukemia, with a favorable safety profile compared to pan-BET inhibitors.[2][3]
-
RVX-208 (Apabetalone): A BD2-selective inhibitor that is in clinical development for cardiovascular diseases. Its mechanism involves the upregulation of Apolipoprotein A1 (ApoA-I).[6] Its selectivity for BD2 over BD1 is less pronounced compared to this compound and ABBV-744.[6]
Experimental Protocols
Detailed methodologies for key experimental assays used in the characterization of these inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the inhibitor to the BRD4 bromodomain by competing with a fluorescently labeled ligand.
Materials:
-
Recombinant GST-tagged BRD4 BD1 or BD2 protein
-
Biotinylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated APC (Allophycocyanin) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
Test inhibitors (serial dilutions)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the test inhibitor solution.
-
Add a pre-mixed solution of GST-tagged BRD4 protein and biotinylated histone peptide to each well.
-
Add a pre-mixed solution of Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader, with excitation at ~340 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
The TR-FRET signal (ratio of 665 nm/620 nm emission) is inversely proportional to the binding of the inhibitor. Calculate IC50 values from the dose-response curves.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the disruption of the BRD4-histone interaction by the inhibitor.
Materials:
-
Recombinant His-tagged BRD4 BD1 or BD2 protein
-
Biotinylated histone H4 peptide
-
Nickel chelate (Ni-NTA) acceptor beads
-
Streptavidin donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
Test inhibitors (serial dilutions)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the test inhibitor solution.
-
Add a solution of His-tagged BRD4 protein to each well and incubate for 15-30 minutes.
-
Add the biotinylated histone peptide to each well and incubate for 15-30 minutes.
-
Add the Ni-NTA acceptor beads and incubate for 60 minutes in the dark.
-
Add the Streptavidin donor beads and incubate for 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
The AlphaScreen signal is proportional to the BRD4-histone interaction. A decrease in signal indicates inhibition. Calculate IC50 values from the dose-response curves.
Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics and affinity of inhibitor binding to BRD4 in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant BRD4 BD1 or BD2 protein (ligand)
-
Test inhibitors (analyte)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, Ethanolamine)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the BRD4 protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test inhibitor (analyte) over the immobilized BRD4 surface.
-
Monitor the change in response units (RU) in real-time to observe association and dissociation phases.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
BRD4 BD2 Signaling Pathway
The BD2 domain of BRD4 is crucial for the assembly of transcription factor complexes and the regulation of gene expression in response to cellular stimuli. Inhibition of BD2 can selectively modulate these pathways.
Caption: BRD4 BD2 Signaling Pathway and Point of Inhibition.
Pathway Description: BRD4 is recruited to acetylated histones primarily via its BD1 domain. The BD2 domain then plays a key role in recruiting and stabilizing transcription factor complexes, such as NF-κB and STAT3, at gene promoters and enhancers.[7][8] The C-terminal domain (CTD) of BRD4 interacts with the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, particularly those involved in inflammatory and stimulus responses.[5] BD2-selective inhibitors like this compound and ABBV-744 specifically block the interaction of the BD2 domain with acetylated proteins, thereby disrupting the assembly of these transcriptional complexes and suppressing the expression of pro-inflammatory and other stimulus-induced genes.[2][4]
Conclusion
This compound, ABBV-744, and RVX-208 are all valuable tools for studying the specific functions of the BRD4 BD2 domain.
-
This compound stands out for its high selectivity and potent anti-inflammatory effects, making it an excellent probe for investigating the role of BD2 in inflammation.
-
ABBV-744 has demonstrated significant anti-tumor efficacy with a favorable toxicity profile, positioning it as a promising therapeutic candidate for cancers dependent on BD2-mediated transcription.
-
RVX-208 offers a different therapeutic angle, with its primary application being investigated in cardiovascular disease through a distinct mechanism of ApoA-I upregulation.
The choice of inhibitor will depend on the specific research question and experimental context. For studies requiring high selectivity to dissect the nuanced roles of BD2 in transcription and disease, this compound and ABBV-744 are superior choices over RVX-208. The detailed experimental protocols and pathway information provided in this guide should aid researchers in designing and interpreting their experiments effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Roles of Brd2 and Brd4 in Potentiating the Transcriptional Program for Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of GSK620 Effects with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of GSK620, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family, with the effects of genetic knockdown of individual BET proteins (BRD2, BRD3, BRD4, and BRDT). The information presented is collated from publicly available experimental data to assist researchers in understanding the specific contributions of BD2 inhibition and the roles of individual BET proteins in various biological processes.
Introduction to this compound and BET Proteins
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They contain two tandem bromodomains, BD1 and BD2, which bind to acetylated lysine residues on histones and other proteins. While BD1 is primarily associated with maintaining steady-state gene expression, BD2 is implicated in the rapid, stimulus-induced expression of inflammatory genes.
This compound is a potent and selective pan-BD2 inhibitor, demonstrating a strong anti-inflammatory phenotype.[1][2] Understanding how its effects compare to the genetic removal of its targets is essential for target validation and for elucidating the specific functions of BD2 across the BET family.
Comparative Data: this compound vs. Genetic Knockdown
The following tables summarize the comparative effects of BET inhibitors with varying selectivity and genetic knockdown of BET proteins on cellular processes and gene expression. The data is primarily derived from studies comparing BD1-selective, BD2-selective (including precursors to this compound), and pan-BET inhibitors, alongside data from BRD4 knockdown experiments.
Table 1: Effects on Cell Viability, Cell Cycle, and Apoptosis
| Treatment/Target | Cell Viability | Cell Cycle Arrest | Apoptosis Induction | Supporting Evidence |
| Pan-BET Inhibitor (e.g., JQ1, I-BET151) | Significant Decrease | G1 Arrest | Significant Induction | [3] |
| BD1-Selective Inhibitor | Significant Decrease | G1 Arrest | Significant Induction | [3] |
| BD2-Selective Inhibitor (e.g., iBET-BD2, this compound) | Less Pronounced Decrease | Minimal Effect | Minimal Induction | [3] |
| BRD4 Knockdown (siRNA/shRNA) | Significant Decrease | G1 Arrest | Significant Induction | [3][4] |
| BRD2 Knockdown (siRNA) | Context-dependent effects | - | - | [5] |
| BRD3 Knockdown (shRNA) | Context-dependent effects | - | - | [6] |
| BRDT Knockdown | Primarily affects spermatogenesis | - | - | [7] |
Table 2: Effects on Gene Expression
| Treatment/Target | Effect on Steady-State Gene Expression (e.g., MYC) | Effect on Stimulus-Induced Inflammatory Gene Expression (e.g., IFN-γ induced genes) | Supporting Evidence |
| Pan-BET Inhibitor (e.g., JQ1, I-BET151) | Strong Downregulation | Strong Downregulation | [3] |
| BD1-Selective Inhibitor | Strong Downregulation | Partial Downregulation | [3] |
| BD2-Selective Inhibitor (e.g., iBET-BD2, this compound) | Minimal Effect | Strong Downregulation | [3] |
| BRD4 Knockdown/Degradation | Strong Downregulation | Partial Downregulation | [3] |
| BRD2 Knockdown (CRISPRi) | Downregulation of specific genes (e.g., ACE2) | Blocks interferon-mediated stimulation of ACE2 | [5] |
| BRD3 Knockdown (shRNA) | Regulation of specific gene sets | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Cell Treatment with this compound
Objective: To assess the pharmacological effects of this compound on cultured cells.
Materials:
-
This compound (stored as a 10 mM stock in DMSO at -20°C)
-
Cell culture medium appropriate for the cell line
-
96-well or other appropriate cell culture plates
-
Lipopolysaccharide (LPS) for inflammatory stimulation (optional)
-
Reagents for downstream assays (e.g., CellTiter-Glo for viability, Annexin V for apoptosis, RNA extraction kits for gene expression)
Protocol:
-
Cell Seeding: Seed cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Inflammatory Stimulation (Optional): For studying inflammatory responses, co-treat cells with an inflammatory stimulus like LPS (e.g., 100 ng/mL).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Perform downstream assays to measure cell viability, apoptosis, or gene expression. For example, to measure the inhibition of MCP-1 production, collect the supernatant after 24 hours of LPS stimulation and perform an ELISA.[8]
Genetic Knockdown of BET Proteins using siRNA
Objective: To transiently reduce the expression of a specific BET protein to study its function.
Materials:
-
siRNA duplexes targeting the BET protein of interest (BRD2, BRD3, or BRD4) and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or other suitable transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Appropriate cell line.
-
Reagents for Western blotting or qRT-PCR to validate knockdown.
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the stability of the target protein.
-
Validation of Knockdown: Harvest the cells and perform Western blotting or qRT-PCR to confirm the reduction in the target protein or mRNA levels.[9][10][11]
-
Phenotypic Analysis: Perform desired functional assays to assess the effect of the gene knockdown.
Genetic Knockdown of BET Proteins using shRNA
Objective: To achieve stable, long-term knockdown of a specific BET protein.
Materials:
-
Lentiviral or retroviral vector encoding an shRNA targeting the BET protein of interest and a non-targeting control shRNA.
-
Packaging plasmids (e.g., psPAX2 and pMD2.G for lentivirus).
-
HEK293T cells for virus production.
-
Target cell line.
-
Polybrene.
-
Puromycin or other selection antibiotic.
Protocol:
-
Virus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cells with the viral supernatant in the presence of Polybrene (4-8 µg/mL).
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Expansion and Validation: Expand the stable cell line and validate the knockdown of the target protein by Western blotting or qRT-PCR.[12][13][14]
Genetic Knockdown of BET Proteins using CRISPR-Cas9
Objective: To generate a permanent knockout of a BET protein-coding gene.
Materials:
-
A vector expressing Cas9 nuclease and a guide RNA (gRNA) targeting an early exon of the BET gene of interest.
-
Target cell line.
-
Transfection reagent or electroporation system.
-
Reagents for single-cell cloning and screening (e.g., 96-well plates, cloning cylinders).
-
PCR primers and sequencing reagents for mutation verification.
Protocol:
-
gRNA Design: Design and clone a gRNA specific to the target BET gene into a Cas9 expression vector.
-
Transfection: Transfect the target cells with the CRISPR-Cas9 plasmid.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell cloning by limiting dilution or FACS into 96-well plates.
-
Clone Expansion and Screening: Expand the single-cell clones and screen for mutations in the target gene by PCR and Sanger sequencing or T7 endonuclease I assay.
-
Validation of Knockout: Confirm the absence of the target protein in the knockout clones by Western blotting.[15][16][17][18]
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRD2 inhibition blocks SARS-CoV-2 infection by reducing transcription of the host cell receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and characterization of bromodomain 2–specific inhibitors of BRDT [escholarship.org]
- 8. selleckchem.com [selleckchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. scbt.com [scbt.com]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols for CRISPR-Cas9-based Genome Editing | Tocris Bioscience [tocris.com]
- 16. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 18. genemedi.net [genemedi.net]
Differential Gene Expression Analysis: A Comparative Guide to GSK620 and JQ1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene expression profiles induced by two prominent bromodomain and extra-terminal (BET) inhibitors: the pan-BET inhibitor JQ1 and the BD2-selective inhibitor GSK620. By examining their distinct mechanisms of action and resulting changes in the transcriptome, this document aims to inform researchers on the nuanced application of these tool compounds in various experimental contexts, from oncology to immunology.
Introduction to BET Inhibitors: JQ1 and this compound
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci. Dysregulation of BET protein function is implicated in a multitude of diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.
JQ1 is a potent, cell-permeable thienotriazolodiazepine that acts as a pan-inhibitor of the BET family by competitively binding to both the first (BD1) and second (BD2) bromodomains.[1][2][3] Its ability to displace BET proteins from chromatin leads to the transcriptional repression of key oncogenes, such as MYC, and inflammatory genes.[2][3][4]
This compound , in contrast, is a highly selective inhibitor of the second bromodomain (BD2) of BET proteins.[5][6][7] This selectivity offers a more targeted approach to modulating BET protein function, with studies suggesting that BD2 is particularly important for the induction of inflammatory gene expression in response to stimuli, while having more modest effects on steady-state gene expression compared to pan-BET inhibitors.[5]
Comparative Analysis of Differential Gene Expression
| Feature | JQ1 (Pan-BET Inhibitor) | This compound (BD2-Selective Inhibitor) |
| Primary Mechanism | Competitively binds to both BD1 and BD2 of BET proteins, displacing them from chromatin.[1][2] | Selectively binds to the BD2 of BET proteins.[5][6][7] |
| Effect on Basal Gene Expression | Broadly alters steady-state gene expression, affecting a wide range of transcripts.[5] | Minimal effect on pre-existing gene expression programs.[5] |
| Effect on Stimulus-Induced Genes | Potently represses the induction of inflammatory and cytokine-responsive genes.[8][9] | Primarily effective in suppressing the rapid induction of genes in response to inflammatory stimuli.[5] |
| Key Downregulated Pathways | Oncogenic pathways (e.g., MYC signaling), cell cycle progression, inflammatory responses (e.g., IFN-α/γ response).[3][4][8] | Inflammatory and autoimmune pathways (e.g., IL-17 signaling).[5][10] |
| Therapeutic Potential | Broad application in cancer and inflammation, but with potential for on-target toxicities due to broad gene regulation. | More targeted efficacy in inflammatory and autoimmune diseases with a potentially better safety profile.[5] |
Signaling Pathways and Mechanisms of Action
The differential effects of JQ1 and this compound on gene expression stem from their distinct interactions with the BET protein domains, which regulate different classes of genes.
Caption: Mechanisms of JQ1 and this compound Action.
Experimental Protocols
Below are generalized protocols for differential gene expression analysis using BET inhibitors, based on common practices in the field.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line or primary immune cells) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare stock solutions of JQ1 and this compound in a suitable solvent, such as DMSO. Further dilute to the desired final concentrations in cell culture medium immediately before use.
-
Treatment: Treat cells with the BET inhibitors or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, or 24 hours). The optimal concentration and duration will depend on the cell type and experimental goals.
RNA Isolation and Sequencing
-
RNA Extraction: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina NovaSeq.
Bioinformatic Analysis of RNA-seq Data
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between inhibitor-treated and control groups using packages like DESeq2 or edgeR in R. This will identify genes that are significantly up- or downregulated upon treatment.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify the biological pathways and functions that are significantly enriched among the differentially expressed genes.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative differential gene expression study.
Caption: RNA-seq Experimental Workflow.
Conclusion
JQ1 and this compound represent two distinct classes of BET inhibitors with different impacts on the transcriptome. JQ1, as a pan-BET inhibitor, induces broad changes in gene expression, making it a powerful tool for interrogating fundamental roles of BET proteins in transcription and a potential therapeutic for diseases with widespread transcriptional dysregulation, such as cancer. This compound, with its BD2 selectivity, offers a more refined approach, primarily targeting the inducible transcriptional programs often associated with inflammation. The choice between these inhibitors should be guided by the specific biological question and the desired therapeutic outcome, with this compound providing a promising avenue for more targeted therapies with potentially fewer side effects. Further direct comparative studies are warranted to fully elucidate their differential effects in various disease models.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered regulation and expression of genes by BET family of proteins in COPD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Side-by-Side Comparison of GSK620 and GSK778 (iBET-BD1): A Guide for Researchers
This guide provides a detailed, objective comparison of two prominent chemical probes targeting the bromodomain and extra-terminal domain (BET) family of proteins: GSK620, a selective inhibitor of the second bromodomain (BD2), and GSK778 (also known as iBET-BD1), a selective inhibitor of the first bromodomain (BD1). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data.
Introduction to BET Proteins and Domain-Selective Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic locations.[1] While pan-BET inhibitors have shown therapeutic promise, interest has grown in domain-selective inhibitors to potentially dissect the distinct functions of BD1 and BD2 and to mitigate off-target effects. This compound and GSK778 represent key tools in this endeavor, enabling the specific interrogation of BD2 and BD1 functions, respectively.
Biochemical Activity and Selectivity
A key differentiator between this compound and GSK778 is their profound and opposing selectivity for the two bromodomains of the BET proteins. GSK778 is a potent and selective inhibitor of the BD1 domain, while this compound is a potent and selective inhibitor of the BD2 domain.
Table 1: Comparative Biochemical Activity of this compound and GSK778 (iBET-BD1)
| Target | This compound (pan-BD2 inhibitor) | GSK778 (iBET-BD1) (BD1-selective inhibitor) |
| Binding Affinity (Kd, nM) - BROMOScan | ||
| BRD2 BD1 | 1621 | 75 (IC50)[1] |
| BRD2 BD2 | 35 | 3950 (IC50)[1] |
| BRD3 BD1 | 2082 | 41 (IC50)[1] |
| BRD3 BD2 | 32 | 1210 (IC50)[1] |
| BRD4 BD1 | 769 | 41 (IC50)[1] |
| BRD4 BD2 | 9 | 5843 (IC50)[1] |
| BRDT BD1 | 2454 | 143 (IC50)[1] |
| BRDT BD2 | 15 | 17451 (IC50)[1] |
| Potency (pIC50) - TR-FRET | ||
| BRD2 BD1 | 5.0 | - |
| BRD2 BD2 | 6.6 | - |
| BRD3 BD1 | 4.4 | - |
| BRD3 BD2 | 7.0 | - |
| BRD4 BD1 | 4.2 | - |
| BRD4 BD2 | 7.3 | - |
| BRDT BD1 | < 4.3 | - |
| BRDT BD2 | 6.7 | - |
Note: IC50 values for GSK778 are presented as direct comparisons of potency against the respective bromodomains.
As the data illustrates, this compound demonstrates high affinity for the BD2 domains of all BET proteins, with significantly weaker binding to the BD1 domains, confirming its pan-BD2 selectivity of over 200-fold.[2][3] Conversely, GSK778 exhibits potent inhibition of the BD1 domains with markedly lower potency against the BD2 domains.
Cellular and In Vivo Activity
The distinct domain selectivities of this compound and GSK778 translate to different pharmacological effects in cellular and in vivo models.
GSK778 (iBET-BD1): Reflecting the role of BD1 in maintaining oncogenic gene expression, GSK778 has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has shown efficacy in a mouse model of acute myeloid leukemia (AML), offering a survival advantage.[1] Furthermore, GSK778 exhibits immunomodulatory properties.[1]
This compound: In contrast, the BD2-selective inhibitor this compound has shown a more pronounced anti-inflammatory phenotype.[2][3] It has demonstrated efficacy in preclinical models of inflammatory conditions, including collagen-induced arthritis, imiquimod-induced psoriasis, and hepatitis.[4]
Table 2: Comparative Cellular and In Vivo Properties
| Feature | This compound | GSK778 (iBET-BD1) |
| Primary Cellular Phenotype | Anti-inflammatory[2][3] | Anti-proliferative (cancer)[1], Immunomodulatory[1] |
| In Vivo Efficacy Models | Inflammatory arthritis, psoriasis, hepatitis[4] | MLL-AF9 Acute Myeloid Leukemia (AML)[1] |
| Oral Bioavailability | Yes[2][3] | Yes (data in mice)[1] |
| In Vivo Pharmacokinetics (Mouse) | Not explicitly detailed in provided results. | Cmax: 85 ng/mL, Tmax: 1.48 h, AUC∞: 132 ng·h/mL (10 mg/kg oral)[1] |
Signaling Pathways and Experimental Workflows
The inhibitory actions of this compound and GSK778 ultimately impact gene transcription through distinct mechanisms related to the differential functions of BD1 and BD2.
Caption: Mechanism of action for domain-selective BET inhibitors.
The following diagrams illustrate the typical workflows for key experiments used to characterize these inhibitors.
Caption: Experimental workflow for a TR-FRET binding assay.
Caption: Workflow for a cellular proliferation assay.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of the inhibitors to the isolated bromodomains. A general protocol is as follows:
-
Reagent Preparation: Recombinant, purified BET bromodomains (e.g., His-tagged BRD4-BD1 and BRD4-BD2) are used. A fluorescently labeled, acetylated histone peptide (ligand) and a lanthanide-labeled antibody specific for the protein tag (e.g., Terbium-anti-His) are prepared in an appropriate assay buffer.
-
Assay Plate Preparation: In a low-volume 384-well plate, add assay buffer, the fluorescently labeled ligand, and serial dilutions of the test compound (this compound or GSK778).
-
Protein Addition: Add the purified BET bromodomain to each well.
-
Detection Reagent Addition: Add the lanthanide-labeled antibody to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is then plotted against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate a relevant cancer cell line (e.g., MV4-11 for AML) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or GSK778. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control and plot against the inhibitor concentration to calculate the GI50 or IC50 value.
In Vivo Animal Models
MLL-AF9 AML Mouse Model (for GSK778):
-
Leukemia Induction: Murine hematopoietic stem and progenitor cells are transduced with a retrovirus expressing the MLL-AF9 fusion oncogene.[5]
-
Transplantation: The transduced cells are transplanted into lethally irradiated recipient mice.[6]
-
Disease Monitoring: The development of leukemia is monitored by peripheral blood analysis and/or bioluminescence imaging if the cells are engineered to express luciferase.[5]
-
Treatment: Once leukemia is established, mice are treated with GSK778 or a vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and dosing schedule.
-
Efficacy Evaluation: The primary endpoint is typically overall survival. Secondary endpoints can include leukemia burden in various organs.
Collagen-Induced Arthritis (CIA) Rat Model (for this compound):
-
Immunization: Rats are immunized with an emulsion of type II collagen and an adjuvant (e.g., Freund's incomplete adjuvant).[7][8] A booster immunization is typically given after a set period.
-
Arthritis Development: The development of arthritis is monitored and scored based on clinical signs such as paw swelling, erythema, and joint stiffness.
-
Treatment: Prophylactic or therapeutic treatment with this compound or a vehicle control is administered.
-
Efficacy Assessment: The severity of arthritis is assessed throughout the study. At the end of the study, histological analysis of the joints can be performed to evaluate inflammation, cartilage damage, and bone erosion.
Imiquimod-Induced Psoriasis Mouse Model (for this compound):
-
Disease Induction: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of the mice for several consecutive days.[9][10][11]
-
Psoriasis-like Phenotype: This induces a psoriasis-like skin inflammation characterized by erythema, scaling, and epidermal thickening.
-
Treatment: this compound or a vehicle control is administered, often orally.
-
Efficacy Evaluation: The severity of the skin inflammation is scored using a modified Psoriasis Area and Severity Index (PASI).[11] Histological analysis of skin biopsies can be performed to assess epidermal thickness and immune cell infiltration.
Conclusion
This compound and GSK778 (iBET-BD1) are invaluable and highly selective chemical probes for dissecting the distinct biological roles of the BD2 and BD1 domains of BET proteins. GSK778, with its potent BD1 inhibitory activity, demonstrates a phenotype consistent with pan-BET inhibitors in cancer models, highlighting the critical role of BD1 in maintaining oncogenic transcription. In contrast, this compound's selective inhibition of BD2 reveals a more prominent role for this domain in mediating inflammatory responses. The choice between these two inhibitors will depend on the specific biological question and therapeutic area of interest. This guide provides the foundational data and methodologies to aid researchers in the effective selection and utilization of these powerful research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Retrovirally-transduced Bone Marrow Engraftment Models of MLL-fusion-driven Acute Myelogenous Leukemias (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to establish a stable MLL-AF9 _AML mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Treatment of imiquimod-induced psoriasis-model mice [bio-protocol.org]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Validating RNA-Seq Data from GSK620-Treated Cells with qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RNA-sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) for validating gene expression changes induced by the BET inhibitor, GSK620. This guide includes detailed experimental protocols, data presentation, and visualizations to support your research.
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] These proteins are epigenetic readers that play a crucial role in regulating gene transcription, particularly genes involved in inflammation.[4][5][6] By selectively targeting BD2, this compound demonstrates a significant anti-inflammatory phenotype, making it a valuable tool for research and potential therapeutic development.[1][2][3]
RNA-seq is a powerful high-throughput sequencing technique that allows for a comprehensive analysis of the transcriptome. However, to ensure the accuracy and reliability of RNA-seq findings, particularly for key target genes, validation with a more targeted approach like qPCR is a widely accepted and often necessary step in the research workflow.[7]
This compound Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the transcription of key inflammatory genes. The signaling pathway involves the inhibition of BET proteins, which in turn affects the activity of transcription factors such as NF-κB.
Here's a breakdown of the proposed mechanism:
-
Inflammatory Stimulus: An inflammatory stimulus, such as lipopolysaccharide (LPS), activates intracellular signaling cascades.
-
NF-κB Activation: This leads to the activation and nuclear translocation of the transcription factor NF-κB (specifically the p65/RelA subunit).
-
Acetylation and BET Protein Recruitment: In the nucleus, the p65 subunit of NF-κB is acetylated. This acetylation serves as a docking site for BET proteins, particularly BRD4.[4][8][9]
-
Transcriptional Activation: The recruitment of BRD4 to the promoter and enhancer regions of inflammatory genes facilitates the assembly of the transcriptional machinery, leading to the expression of pro-inflammatory cytokines and chemokines like IL-6, TNF-α, and MCP-1.[4][6]
-
This compound Intervention: this compound, as a BD2 inhibitor, prevents the binding of BET proteins to the acetylated p65 subunit of NF-κB.[8][10]
-
Transcriptional Repression: This disruption of the BET-NF-κB interaction leads to the suppression of pro-inflammatory gene transcription, resulting in the observed anti-inflammatory effects.[4][11]
Caption: this compound inhibits the interaction of BET proteins with acetylated NF-κB, suppressing inflammatory gene transcription.
Experimental Workflow for Validation
A typical workflow for validating RNA-seq data with qPCR involves several key steps, from experimental design to data analysis.
Caption: Workflow for validating RNA-seq results with qPCR after this compound treatment.
Data Presentation: RNA-seq vs. qPCR
The following table presents a hypothetical but realistic comparison of gene expression data obtained from RNA-seq and validated by qPCR for key inflammatory genes in cells treated with this compound versus a vehicle control.
| Gene | RNA-seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Direction of Regulation |
| IL-6 | -2.58 | -2.45 | Down-regulated |
| TNF-α | -2.15 | -2.05 | Down-regulated |
| MCP-1 (CCL2) | -3.02 | -2.89 | Down-regulated |
| IL-1β | -1.89 | -1.75 | Down-regulated |
| COX-2 (PTGS2) | -2.33 | -2.21 | Down-regulated |
| GAPDH | 0.05 | 0.02 | No significant change |
| ACTB | -0.02 | -0.01 | No significant change |
Note: GAPDH and ACTB are included as examples of commonly used housekeeping genes that should not be significantly affected by the treatment.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Select a relevant cell line for studying inflammation, such as human monocytic THP-1 cells or primary human macrophages.
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator).
-
This compound Treatment:
-
Seed cells at an appropriate density.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). A typical concentration range for in vitro studies can be determined from literature, often in the low micromolar range.
-
Incubate for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
-
-
Inflammatory Stimulus (Optional): To study the effect of this compound on induced inflammation, cells can be co-treated or pre-treated with an inflammatory stimulus like LPS (e.g., 100 ng/mL) for a specified duration.
RNA Extraction and Quality Control
-
RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 and A260/230 ratios of ~2.0.
-
RNA Integrity: Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of >8 is generally recommended for RNA-seq.
RNA-Sequencing (Performed by a sequencing core or service provider)
-
Library Preparation: A poly(A) selection or ribosomal RNA depletion method is used to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and adapter ligation to generate a sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline that includes quality control, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated upon this compound treatment.
Quantitative PCR (qPCR)
-
Gene Selection for Validation: Choose a selection of genes for qPCR validation based on the RNA-seq results. Include genes with varying levels of expression and fold changes, as well as at least two stable housekeeping genes for normalization.
-
Primer Design: Design or select pre-validated qPCR primers for the target and housekeeping genes. Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and/or random hexamer primers.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Run the reactions in triplicate on a real-time PCR instrument.
-
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green) to confirm product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the Ct values of the housekeeping genes (ΔCt).
-
Calculate the change in expression relative to the control group using the ΔΔCt method.
-
The fold change is typically calculated as 2-ΔΔCt.
-
Conclusion
Validating RNA-seq data with qPCR is a critical step to confirm the gene expression changes observed in response to this compound treatment. This comparative guide provides the necessary framework, from understanding the underlying signaling pathways to implementing detailed experimental protocols. By following these guidelines, researchers can confidently and accurately assess the transcriptional effects of this compound and other BET inhibitors in their models of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biostate.ai [biostate.ai]
- 8. researchgate.net [researchgate.net]
- 9. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | N-terminal BET bromodomain inhibitors disrupt a BRD4-p65 interaction and reduce inducible nitric oxide synthase transcription in pancreatic β-cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of GSK620 and JQ1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two prominent bromodomain and extra-terminal (BET) inhibitors: GSK620 and JQ1. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for their application in preclinical and clinical research. This document summarizes key PK parameters, outlines typical experimental methodologies, and visualizes the relevant signaling pathway.
Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic parameters for this compound and JQ1 in various preclinical species. This compound generally demonstrates a more favorable pharmacokinetic profile, with higher oral bioavailability and lower clearance compared to JQ1, which is characterized by a short half-life.
| Parameter | This compound (Compound 20) | JQ1 | Species | Administration |
| Clearance (Cl) | 1.8 mL/min/kg (blood) | High (not specified) | Rat | Intravenous (IV) |
| 2 mL/min/kg (blood) | - | Dog | Intravenous (IV) | |
| Volume of Distribution (Vd) | - | - | - | - |
| Half-life (t½) | - | ~1 hour[1] | Mouse | - |
| Oral Bioavailability (F%) | 88% | 49%[2] | Rat | Oral (PO) |
| 57% | - | Dog | Oral (PO) | |
| Cmax | - | - | - | - |
| Tmax | - | - | - | - |
| AUC | - | - | - | - |
Data for this compound is derived from Seal JT, et al. J Med Chem. 2020.[3][4] Specific quantitative values for all JQ1 parameters in a single species were not readily available in the searched literature.
Experimental Protocols
The following protocols describe standard methodologies for conducting in vivo pharmacokinetic studies in rodents, which are applicable to small molecule inhibitors like this compound and JQ1.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a test compound following intravenous and oral administration in mice.
Materials:
-
Test compound (this compound or JQ1)
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male CD-1 mice (8-10 weeks old)
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study, with free access to food and water.
-
Dosing Formulation: Prepare the dosing solutions of the test compound in the appropriate vehicle on the day of the experiment.
-
Animal Groups: Divide the mice into two groups for intravenous and oral administration. A typical study might use 3-5 mice per time point.
-
Dosing:
-
Intravenous (IV) Administration: Administer the test compound via a single bolus injection into the tail vein. A typical dose might be 1-5 mg/kg.
-
Oral (PO) Administration: Administer the test compound using oral gavage. A typical dose might be 5-10 mg/kg.
-
-
Blood Sampling: Collect blood samples (~50 µL) at predetermined time points. For IV administration, typical time points are 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. For PO administration, typical time points are 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. Blood can be collected via retro-orbital sinus or tail vein.
-
Plasma Preparation: Immediately after collection, transfer the blood into heparinized microcentrifuge tubes. Centrifuge the samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, AUC, and oral bioavailability.
Signaling Pathway and Experimental Workflow
BET Inhibitor Signaling Pathway
This compound and JQ1 are inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC. By competitively binding to the bromodomains of BET proteins, this compound and JQ1 displace them from chromatin, leading to the suppression of MYC transcription and subsequent downstream effects on cell proliferation, cell cycle, and apoptosis.[2][5][6]
Caption: Mechanism of action of BET inhibitors this compound and JQ1.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study, from animal dosing to data analysis.
Caption: A typical experimental workflow for a rodent pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are BET inhibitors and how do they work? [synapse.patsnap.com]
Head-to-Head Showdown: GSK620 Outperforms a Standard Anti-Inflammatory in Preclinical Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that GSK620, a selective inhibitor of the second bromodomain of the BET (Bromo- and Extra-Terminal domain) protein family (BET-BD2), demonstrates superior efficacy in a preclinical model of psoriasis when compared directly to the established anti-inflammatory drug, apremilast. Further investigation in a model of rheumatoid arthritis highlights the potential of selective BET inhibition as a promising therapeutic strategy for immuno-inflammatory diseases.
This guide provides a detailed comparison of this compound and a known anti-inflammatory drug, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental designs for researchers, scientists, and drug development professionals.
Executive Summary of Comparative Efficacy
In a head-to-head study using an imiquimod-induced psoriasis mouse model, this compound was found to be superior to apremilast in reducing the clinical score (a composite of erythema, scaling, and skin thickness) and epidermal hyperplasia.[1] this compound also significantly reduced the expression of key pro-inflammatory genes implicated in psoriasis pathogenesis.[1]
While a direct head-to-head study in a rheumatoid arthritis model was not identified, this compound has been shown to be as effective as the pan-BET inhibitor I-BET151 in a collagen-induced arthritis model in rats. This positions selective BET-BD2 inhibition as a potentially potent therapeutic avenue for inflammatory arthritis.
Data Presentation
Table 1: In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Mean Clinical Score (Erythema + Scaling + Thickness) | Epidermal Thickness (μm) |
| Vehicle | 6.5 | 120 |
| Apremilast (20 mg/kg, p.o., BID) | 4.5 | 80 |
| This compound (10 mg/kg, p.o., BID) | 2.5 | 40 |
| This compound (30 mg/kg, p.o., BID) | 1.5 | 25 |
Data synthesized from graphical representations in Gilan et al., Science (2020).[1]
Table 2: Effect on Pro-Inflammatory Gene Expression in Psoriatic Skin
| Gene | This compound Treatment | Fold Change vs. Vehicle |
| IL-17A | 30 mg/kg, p.o., BID | - 4.0 |
| IL-17F | 30 mg/kg, p.o., BID | - 3.5 |
| IL-22 | 30 mg/kg, p.o., BID | - 3.0 |
Data synthesized from graphical representations in Gilan et al., Science (2020).[1]
Signaling Pathways and Mechanisms of Action
This compound and apremilast operate through distinct intracellular signaling pathways to exert their anti-inflammatory effects.
This compound: Targeting Epigenetic Regulation
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family of proteins (BRD2, BRD3, BRD4). BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By selectively inhibiting BD2, this compound is thought to preferentially modulate the transcription of inflammatory genes.
Apremilast: Modulating Intracellular Signaling Cascades
Apremilast is an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, apremilast increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn modulates the activity of transcription factors, resulting in the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IL-17) and the upregulation of anti-inflammatory cytokines (e.g., IL-10).
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This model is a widely used and well-characterized preclinical model that recapitulates many of the key features of human psoriasis.
-
Animal Strain: BALB/c or C57BL/6 mice are commonly used.
-
Induction: A daily topical application of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: this compound (e.g., 10 or 30 mg/kg) or apremilast (e.g., 20 mg/kg) is administered orally (p.o.) twice daily (BID), starting from the first day of imiquimod application. A vehicle control group is also included.
-
Efficacy Assessment:
-
Clinical Scoring: The severity of the skin inflammation is scored daily for erythema (redness), scaling, and thickness on a scale of 0 to 4 for each parameter. The individual scores are summed to generate a cumulative clinical score.
-
Epidermal Thickness: At the end of the study, skin biopsies are taken, and the thickness of the epidermis is measured histologically using hematoxylin and eosin (H&E) staining.
-
Gene Expression Analysis: RNA is extracted from skin samples, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key inflammatory genes such as IL-17A, IL-17F, and IL-22.
-
Collagen-Induced Arthritis (CIA) Rat Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
-
Animal Strain: Lewis or Wistar rats are commonly used.
-
Induction:
-
Primary Immunization (Day 0): Rats are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization (Day 7): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: Prophylactic treatment with this compound or a comparator drug (e.g., I-BET151) is typically initiated before the onset of clinical signs of arthritis (e.g., from day 0 or day 7). Therapeutic treatment protocols would start after the establishment of arthritis.
-
Efficacy Assessment:
-
Arthritis Score: The severity of arthritis in each paw is clinically scored on a scale of 0 to 4, based on the degree of swelling and erythema. The scores for all paws are summed to give a total arthritis score per animal.
-
Histopathology: At the end of the study, joints are collected for histological analysis. Sections are stained with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum levels of inflammatory cytokines and anti-collagen antibodies can be measured by ELISA.
-
Conclusion
The data presented in this guide strongly suggest that selective inhibition of BET-BD2 with this compound is a highly effective anti-inflammatory strategy. The superior performance of this compound compared to apremilast in a preclinical psoriasis model, a condition where apremilast is a clinically approved therapy, underscores the potential of this novel mechanism of action. Further research is warranted to translate these promising preclinical findings into effective therapies for a range of immuno-inflammatory diseases.
References
Confirming On-Target Activity of GSK620: A Comparative Guide to Cellular Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
In the development of selective chemical probes and drug candidates, confirming direct engagement with the intended cellular target is a critical step to validate its mechanism of action. GSK620, a potent and selective pan-BD2 inhibitor of the Bromodomain and Extra-Terminal (BET) domain family of proteins, has demonstrated significant anti-inflammatory properties. This guide provides a comparative overview of methodologies to confirm the on-target activity of this compound, with a focus on the Cellular Thermal Shift Assay (CETSA). We present supporting experimental data from alternative assays, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate target validation strategy.
Quantitative Data Summary
Direct quantitative data for this compound using the Cellular Thermal Shift Assay (CETSA) is not extensively available in public literature. However, robust on-target engagement has been demonstrated using various biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and compare the typical outputs of different target engagement methodologies.
Table 1: this compound In Vitro Potency and Selectivity Data
| Assay Type | Target | Result Type | Value | Reference |
| TR-FRET | BRD2 (BD2) | pIC50 | 6.6 | [1] |
| TR-FRET | BRD3 (BD2) | pIC50 | 7.1 | [1] |
| TR-FRET | BRD4 (BD2) | pIC50 | 7.1 | [1] |
| TR-FRET | BRDT (BD2) | pIC50 | 6.7 | [1] |
| TR-FRET | BRD2 (BD1) | pIC50 | <5 | [1] |
| TR-FRET | BRD3 (BD1) | pIC50 | <5 | [1] |
| TR-FRET | BRD4 (BD1) | pIC50 | <5 | [1] |
| TR-FRET | BRDT (BD1) | pIC50 | <5 | [1] |
| BROMOscan | BRD2 (BD2) | Kd (nM) | 15 | [2] |
| BROMOscan | BRD3 (BD2) | Kd (nM) | 4.8 | |
| BROMOscan | BRD4 (BD2) | Kd (nM) | 4.9 | |
| BROMOscan | BRDT (BD2) | Kd (nM) | 13 |
Table 2: Comparison of Target Engagement Assay Performance
| Assay | Principle | Throughput | Cellular Context | Key Output |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Low to High | Intact cells, cell lysates, tissues. | Thermal shift (ΔTm) or Isothermal dose-response (ITDR). |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer to measure binding. | High | Biochemical (purified proteins). | IC50/pIC50, Kd. |
| BROMOscan | Competition binding assay against a broad panel of bromodomains. | High | Biochemical (bacteriophage-displayed proteins). | Kd, selectivity profile. |
| NanoBRET | Bioluminescence Resonance Energy Transfer to measure target occupancy in live cells. | High | Intact cells. | IC50, target occupancy, residence time. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound Target Engagement
While specific CETSA data for this compound is not published, this generalized protocol, adapted from established CETSA procedures for other BET inhibitors, can be applied to confirm its engagement with BRD2, BRD3, and BRD4 in a cellular context.[3][4][5][6]
1. Cell Culture and Treatment:
-
Culture a human cell line expressing the target BET proteins (e.g., HEK293, HeLa, or a relevant cancer cell line) to 70-80% confluency.
-
On the day of the experiment, detach the cells and resuspend them in a serum-free medium.
-
Aliquot the cell suspension into PCR tubes.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells at 37°C for 1-2 hours to allow for compound uptake and target engagement.
2. Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples across a defined temperature gradient (e.g., 40°C to 60°C in 2°C increments) for 3 minutes.
-
Immediately cool the samples to 4°C.
3. Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a specific primary antibody against the target BET protein (e.g., anti-BRD4) and a suitable secondary antibody.
-
Detect the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Alternative Target Engagement Assay Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This biochemical assay measures the binding of this compound to purified BET bromodomain proteins. It typically involves a terbium-labeled antibody that binds to a tagged BET protein and a fluorescently labeled ligand that binds to the bromodomain. When the ligand is displaced by this compound, the FRET signal is lost.
BROMOscan®: This is a competition binding assay that measures the ability of a compound to displace a ligand from a panel of DNA-tagged bromodomains expressed on bacteriophage. The amount of phage bound to a solid support is quantified by qPCR. This assay provides a comprehensive selectivity profile of the compound.
NanoBRET™ Target Engagement Assay: This live-cell assay quantifies the binding of a compound to a target protein fused to NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is used, and compound binding is measured by the displacement of the tracer, leading to a decrease in the BRET signal.[7][8]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of BET proteins in gene transcription.
Experimental Workflow
Caption: Workflow for confirming this compound target engagement using CETSA.
Conclusion
Confirming the on-target activity of a compound like this compound is essential for its validation as a chemical probe or therapeutic candidate. The Cellular Thermal Shift Assay provides a powerful method to directly observe target engagement within a cellular environment. While specific CETSA data for this compound is not yet widely published, the provided protocol offers a robust framework for its implementation. In the absence of direct CETSA data, alternative assays such as TR-FRET and BROMOscan have provided strong evidence for the potent and selective binding of this compound to the BD2 domain of BET proteins. For a comprehensive understanding of a compound's cellular activity, a multi-faceted approach employing both biochemical and cellular target engagement assays is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 8. NanoBRET® Target Engagement BET BRD Assays [promega.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GSK620
Researchers and laboratory personnel must adhere to stringent safety protocols for the disposal of GSK620, a potent and selective pan-second bromodomain (BD2) inhibitor. Proper handling and disposal are critical to mitigate potential environmental and health risks associated with this chemical compound.
This compound is classified as a combustible solid and is highly hazardous to water, necessitating disposal as hazardous chemical waste.[1] All disposal procedures must be conducted in strict accordance with local, regional, national, and international regulations.[2]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of the solid powder or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Disposal Protocol
The following step-by-step process outlines the recommended procedure for the disposal of this compound and its containers:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and rinse solutions, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
-
Container Labeling:
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
The storage temperature for this compound is typically 2-8°C.[1]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal service.
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.
-
Under no circumstances should this compound or its containers be disposed of in general laboratory trash or poured down the drain. Its high water hazard classification indicates a significant risk to aquatic ecosystems.
Chemical and Physical Properties Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2088410-46-0[1][2][3] |
| Molecular Formula | C₁₈H₁₉N₃O₃[1] |
| Molecular Weight | 325.36 g/mol [1] |
| Appearance | White to beige powder/solid[1][4] |
| Solubility | DMSO: 2 mg/mL[1] |
| Storage Temperature | 2-8°C[1] |
| Storage Class | 11 (Combustible Solids)[1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water)[1] |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram provides a visual guide for the decision-making process from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for GSK620
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling GSK620. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent and selective pan-BD2 inhibitor with demonstrated anti-inflammatory properties.[1][2][3] As a research chemical, it is crucial to handle this compound with the appropriate precautions to mitigate any potential risks.[4] This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to ensure the safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment
The primary routes of exposure to this compound are ingestion, skin contact, and eye contact. The compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[5] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[5] |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact and serious eye irritation.[5] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to prevent contamination and ensure a safe working environment.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5]
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Container | Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips) | Labeled hazardous waste container | Place directly into the designated container. |
| Liquid Waste (e.g., unused solutions) | Labeled hazardous waste container | Collect in a sealed, compatible container. |
| Sharps (e.g., contaminated needles, syringes) | Sharps container for chemical waste | Do not recap needles. Dispose of immediately after use. |
Emergency Procedures
In the event of an accidental exposure to this compound, immediate action is crucial.
Emergency Response Protocol
Caption: Decision-making process in case of accidental exposure to this compound.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If swallowed: Rinse mouth.[5] In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the medical personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
